An In-depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carbonitrile: Physical Properties
For Researchers, Scientists, and Drug Development Professionals Abstract 1-Methyl-3-oxocyclobutane-1-carbonitrile is a niche chemical compound with potential applications in organic synthesis and pharmaceutical developme...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-3-oxocyclobutane-1-carbonitrile is a niche chemical compound with potential applications in organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its known physical and chemical properties. However, it is important to note that detailed experimental data for this specific molecule is not widely available in publicly accessible literature. Much of the available information is extrapolated from related compounds or provided by chemical suppliers without extensive primary data. This guide synthesizes the available information to provide a foundational understanding for researchers.
Chemical Identity and Molecular Structure
1-Methyl-3-oxocyclobutane-1-carbonitrile is a derivative of cyclobutane featuring a ketone group at the 3-position and a methyl and a nitrile group attached to the 1-position. This structure presents a strained four-membered ring, which can influence its reactivity.
Molecular Formula: C₆H₇NO
Canonical SMILES: CC1(C#N)CC(=O)C1
InChI Key: IBGURYMREHOQDE-UHFFFAOYSA-N
The structural arrangement of a quaternary carbon on the cyclobutane ring, bearing both a methyl and a cyano group, is a key feature that dictates its chemical behavior.
The predicted XlogP value suggests that the compound is likely to be relatively hydrophilic. The absence of experimental data for key physical properties such as boiling and melting points highlights the need for further empirical studies on this compound.
Spectroscopic Data
A thorough search of scientific databases and literature did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 1-Methyl-3-oxocyclobutane-1-carbonitrile. For researchers working with this compound, obtaining this data would be a critical first step for characterization and quality control.
Synthesis and Reactivity
Specific and detailed synthesis protocols for 1-Methyl-3-oxocyclobutane-1-carbonitrile are not well-documented in peer-reviewed journals or patents. Much of the available literature focuses on the synthesis of the analogous carboxylic acid, 1-methyl-3-oxocyclobutane-1-carboxylic acid.[2] General synthetic strategies for related cyclobutane derivatives often involve [2+2] cycloaddition reactions.[3]
The reactivity of 1-Methyl-3-oxocyclobutane-1-carbonitrile will be largely dictated by the functionalities present: the ketone, the nitrile, and the strained cyclobutane ring.
Ketone Group: The ketone at the 3-position can undergo typical carbonyl reactions such as reduction to an alcohol, reductive amination, and reactions with Grignard or organolithium reagents.
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.
Cyclobutane Ring: The inherent ring strain of the cyclobutane moiety can make it susceptible to ring-opening reactions under certain conditions, such as with strong acids, bases, or in the presence of transition metal catalysts.
A potential synthetic pathway could be visualized as a multi-step process, although this is a theoretical projection in the absence of specific literature.
Caption: A generalized, conceptual workflow for the synthesis of the target compound.
Safety and Handling
While a comprehensive toxicological profile is not available, safety data sheets from various suppliers provide some hazard information. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell.
If on skin: Wash with plenty of soap and water.
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Applications in Research and Development
The unique structural features of 1-Methyl-3-oxocyclobutane-1-carbonitrile make it an interesting building block for medicinal chemistry and drug discovery. Cyclobutane rings are present in a number of approved drugs and are used to impart specific conformational constraints or to act as bioisosteres for other groups. The nitrile and ketone functionalities provide handles for further chemical modifications, allowing for the generation of diverse molecular libraries for screening.
Conclusion and Future Outlook
1-Methyl-3-oxocyclobutane-1-carbonitrile is a chemical entity with potential for broader application in synthetic chemistry. However, the current lack of comprehensive data on its physical properties, spectroscopic characterization, and established synthetic routes presents a significant hurdle for its widespread use. Further research to elucidate these fundamental properties is essential for unlocking its full potential as a versatile building block in the development of novel molecules.
References
There are no direct scientific journal articles or patents with detailed experimental data for the physical properties of 1-Methyl-3-oxocyclobutane-1-carbonitrile in the conducted search. The following are references to related compounds or general information.
An In-depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carbonitrile (CAS: 32082-17-0)
For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of Strained Ring Systems in Modern Drug Discovery The cyclobutane motif, once considered a synthetic curiosity due to its inhe...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Strained Ring Systems in Modern Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, enabling precise spatial orientation for optimal target engagement. This can lead to significant improvements in potency, selectivity, and pharmacokinetic properties compared to more flexible acyclic or larger ring analogues. Among the diverse array of functionalized cyclobutanes, 1-Methyl-3-oxocyclobutane-1-carbonitrile stands out as a versatile and highly valuable building block. Its trifunctional nature—a quaternary methyl- and cyano-substituted carbon, and a ketone—offers a rich platform for chemical elaboration, making it a key intermediate in the synthesis of complex molecular architectures for novel therapeutics. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, key reactions, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 1-Methyl-3-oxocyclobutane-1-carbonitrile is fundamental to its application in synthesis and for its reliable characterization.
Physicochemical Properties
Property
Value
Source
CAS Number
32082-17-0
N/A
Molecular Formula
C₆H₇NO
Molecular Weight
109.13 g/mol
Appearance
White solid
Storage Temperature
0-8 °C
Spectroscopic Data (Predicted and Analogue-Based Interpretation)
While experimental spectra for 1-Methyl-3-oxocyclobutane-1-carbonitrile are not widely published, a reliable interpretation can be derived from the analysis of closely related structures and computational predictions.
1.2.1. 1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the methyl and cyclobutane ring protons.
δ ~1.5 ppm (s, 3H): This singlet would correspond to the three protons of the methyl group at the C1 position. The quaternary nature of the carbon to which it is attached results in a singlet.
δ ~3.0-3.5 ppm (m, 4H): The four protons on the cyclobutane ring (at C2 and C4) would likely appear as a complex multiplet in this region. The geminal and cis/trans couplings, along with the influence of the adjacent ketone and nitrile groups, would lead to this complex splitting pattern.
1.2.2. 13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide key information about the carbon framework.
δ ~25 ppm: The methyl carbon.
δ ~40 ppm: The quaternary C1 carbon bearing the methyl and nitrile groups.
δ ~50-55 ppm: The methylene carbons (C2 and C4) of the cyclobutane ring.
δ ~118 ppm: The nitrile carbon.
δ ~205 ppm: The ketone carbonyl carbon (C3), shifted downfield as is characteristic for ketones.
The IR spectrum is a powerful tool for identifying the key functional groups in the molecule.
~2240 cm-1: A sharp, medium-intensity peak characteristic of a nitrile (C≡N) stretch.
~1785 cm-1: A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ketone. The frequency is higher than that of a typical acyclic ketone due to the ring strain of the cyclobutane ring.[1]
1.2.4. Mass Spectrometry (Predicted)
Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation patterns.
[M+H]+ = 110.06: The predicted mass for the protonated molecule.[2]
Fragmentation: Key fragmentation pathways would likely involve the loss of the nitrile group (CN), the methyl group (CH₃), or cleavage of the cyclobutane ring.
Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
While a direct, published experimental protocol for the title compound is scarce, a robust synthetic strategy can be devised based on the well-documented synthesis of the analogous 3-oxocyclobutanecarboxylic acid.[3] The key is the formation of a dicyanocyclobutanone intermediate, followed by methylation and subsequent decarboxylation/hydrolysis of one nitrile group.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Step-by-Step Experimental Protocol (Hypothetical, based on related procedures)
Step 1: Synthesis of 3,3-Dicyanocyclobutanone
To a solution of malononitrile in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
Cool the mixture in an ice bath and slowly add 1,3-dibromoacetone.
Allow the reaction to warm to room temperature and stir for 16-24 hours.
Work up the reaction by quenching with water and extracting with an organic solvent.
Purify the crude product by column chromatography or recrystallization to yield 3,3-dicyanocyclobutanone.
Step 2: Methylation of 3,3-Dicyanocyclobutanone
Dissolve 3,3-dicyanocyclobutanone in a suitable solvent (e.g., THF or DMF).
Treat with a base such as sodium hydride or potassium tert-butoxide at 0 °C to form the enolate.
Add methyl iodide and allow the reaction to proceed until completion (monitored by TLC).
Quench the reaction carefully with a proton source (e.g., saturated ammonium chloride solution).
Extract the product and purify to obtain 1-methyl-3,3-dicyanocyclobutanone.
Step 3: Selective Hydrolysis and Decarboxylation
Heat the 1-methyl-3,3-dicyanocyclobutanone intermediate in the presence of an acid (e.g., aqueous HCl) or a base.[3] This step is crucial for the selective removal of one of the nitrile groups.
The reaction likely proceeds through the hydrolysis of one nitrile to a carboxylic acid, followed by decarboxylation to yield the final product.
After cooling, neutralize the reaction mixture and extract the product.
Purify by distillation or chromatography to obtain 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Key Reactions and Synthetic Utility
The synthetic versatility of 1-Methyl-3-oxocyclobutane-1-carbonitrile stems from the reactivity of its ketone and nitrile functionalities.
Reactions at the Ketone Carbonyl
Reduction: The ketone can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) to yield 1-methyl-3-hydroxycyclobutane-1-carbonitrile. This introduces a new stereocenter and a site for further functionalization.
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a substituted amino group at the 3-position.
Wittig Reaction: The ketone can be converted to an exocyclic double bond using a Wittig reagent, providing a scaffold for further synthetic elaborations.
Reactions of the Nitrile Group
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid (1-methyl-3-oxocyclobutane-1-carboxylic acid) or amide. This is a key transformation, as the carboxylic acid is a widely used building block in medicinal chemistry.[1]
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Caption: Key synthetic transformations of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Applications in Drug Discovery and Development
While many reported applications utilize the corresponding carboxylic acid, the underlying importance of the 1-methyl-3-oxocyclobutane scaffold is evident. The carbonitrile itself is a direct precursor to these valuable intermediates and can also be incorporated into final drug molecules.
As a Precursor to Kinase Inhibitors
The 1-methyl-3-oxocyclobutane core is a feature in several classes of kinase inhibitors. For instance, derivatives of the corresponding carboxylic acid are used in the synthesis of Janus kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases.[1] A patent for JAK inhibitors describes related 3-(3-methylcyclobutyl)propanenitrile derivatives, highlighting the relevance of the methylcyclobutane nitrile moiety.[4]
In the Synthesis of CNS-Active Agents
The rigid cyclobutane framework is advantageous for designing ligands for central nervous system (CNS) targets. The carboxylic acid derivative has been employed in the synthesis of imidazobenzazepine derivatives that act as dual H1/5-HT2A antagonists for the treatment of sleep disorders.[1] This demonstrates the utility of this scaffold in accessing novel chemical space for CNS drug discovery.
General Role as a Bioisostere and Conformational Constraint
The 1-methyl-3-oxocyclobutane-1-carbonitrile moiety can serve as a bioisosteric replacement for other groups in a drug molecule, such as a phenyl ring or a gem-dimethyl group. This can lead to improved metabolic stability and solubility. The rigid nature of the cyclobutane ring helps to lock the conformation of a molecule, which can enhance its binding affinity to a biological target.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Hazard Statements: Based on data for related compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
Precautionary Measures:
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Handle in a well-ventilated fume hood.
Avoid inhalation of dust or vapors.
Store in a cool, dry place away from incompatible materials.
Conclusion
1-Methyl-3-oxocyclobutane-1-carbonitrile is a strategically important building block for modern organic synthesis and drug discovery. Its unique combination of functional groups on a conformationally restricted cyclobutane ring provides a powerful platform for the creation of novel and complex molecular architectures. While its direct applications are still emerging in the scientific literature, its role as a key precursor to widely used carboxylic acid derivatives underscores its significance. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, will empower researchers to fully exploit its potential in the development of next-generation therapeutics.
References
Wang, B. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
Kou, K. G. M., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Physical Chemistry Chemical Physics, 23(12), 7265-7278. Available at: [Link]
PubChemLite. (n.d.). 1-methyl-3-oxocyclobutane-1-carbonitrile (C6H7NO). Retrieved from [Link]
Flanagan, M. E., et al. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. WO2011103423A1.
An In-depth Technical Guide to the Spectral Data of 1-Methyl-3-oxocyclobutane-1-carbonitrile
This guide provides a comprehensive analysis of the expected spectral data for 1-methyl-3-oxocyclobutane-1-carbonitrile, a key building block in medicinal chemistry and organic synthesis. By leveraging established princi...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive analysis of the expected spectral data for 1-methyl-3-oxocyclobutane-1-carbonitrile, a key building block in medicinal chemistry and organic synthesis. By leveraging established principles of spectroscopic analysis and drawing comparisons with related cyclobutane derivatives, this document serves as an essential resource for researchers, scientists, and drug development professionals. We will delve into the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic understanding of this molecule's structural characterization.
Molecular Structure and Spectroscopic Overview
1-Methyl-3-oxocyclobutane-1-carbonitrile possesses a unique strained four-membered ring system functionalized with a ketone, a nitrile, and a methyl group at a quaternary carbon. This distinct arrangement of functional groups gives rise to a characteristic spectroscopic fingerprint. Understanding these spectral features is paramount for reaction monitoring, quality control, and the elucidation of novel chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-methyl-3-oxocyclobutane-1-carbonitrile, both ¹H and ¹³C NMR will provide critical information regarding its connectivity and chemical environment.
¹H NMR Spectroscopy: Unraveling the Proton Environment
The proton NMR spectrum of 1-methyl-3-oxocyclobutane-1-carbonitrile is expected to be relatively simple, yet informative. The strained nature of the cyclobutane ring significantly influences the chemical shifts of the ring protons.[1][2]
Expected Chemical Shifts and Multiplicities:
Proton Assignment
Expected Chemical Shift (δ, ppm)
Multiplicity
Integration
Key Insights
Methyl Protons (-CH₃)
1.5 - 1.8
Singlet (s)
3H
The singlet nature confirms the absence of adjacent protons. Its chemical shift is influenced by the adjacent quaternary carbon.
Methylene Protons (-CH₂-)
3.0 - 3.5
Multiplet (m)
4H
These protons are adjacent to the carbonyl group and the quaternary carbon, leading to a downfield shift. The complex multiplicity arises from geminal and vicinal coupling.
Causality Behind Experimental Choices:
A standard ¹H NMR experiment is typically run in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard with a chemical shift of 0.00 ppm. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the complex multiplets of the cyclobutane ring protons.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-methyl-3-oxocyclobutane-1-carbonitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
Instrument Setup:
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
Use a standard pulse sequence for proton acquisition.
Data Acquisition: Acquire the free induction decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
Data Processing:
Apply a Fourier transform to the FID.
Phase the resulting spectrum.
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a direct look at the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.
Expected Chemical Shifts:
Carbon Assignment
Expected Chemical Shift (δ, ppm)
Key Insights
Methyl Carbon (-CH₃)
20 - 25
Located in the typical aliphatic region.
Quaternary Carbon (C-CN)
35 - 45
Shielded by the attached methyl and nitrile groups.
Methylene Carbons (-CH₂-)
45 - 55
Deshielded due to their proximity to the carbonyl group.
Nitrile Carbon (-CN)
115 - 125
Characteristic chemical shift for a nitrile carbon.
Carbonyl Carbon (C=O)
205 - 215
Significantly downfield shift, typical for a ketone in a strained ring.
Causality Behind Experimental Choices:
A proton-decoupled ¹³C NMR experiment is standard to simplify the spectrum to single lines for each carbon. The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments. The chemical shift of the cyclobutane ring carbons is influenced by ring strain.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-methyl-3-oxocyclobutane-1-carbonitrile will be dominated by the stretching vibrations of the carbonyl and nitrile groups.
Expected Key Absorption Bands:
Functional Group
Expected Wavenumber (cm⁻¹)
Intensity
Key Insights
C≡N Stretch (Nitrile)
2240 - 2260
Medium
A sharp and characteristic peak for the nitrile group.
C=O Stretch (Ketone)
1780 - 1800
Strong
The high frequency is indicative of a ketone within a strained four-membered ring.[4][5]
C-H Stretch (Aliphatic)
2850 - 3000
Medium
Represents the C-H bonds of the methyl and methylene groups.[6]
Causality Behind Experimental Choices:
The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet. Attenuated Total Reflectance (ATR) is a modern and convenient alternative that requires minimal sample preparation. The high frequency of the carbonyl stretch is a direct consequence of the increased s-character in the C=O bond due to the ring strain of the cyclobutanone.[7]
Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
Instrument Setup:
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
Set the spectral range to 4000-400 cm⁻¹.
Data Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
Data Processing: The software will automatically perform a background subtraction. Analyze the resulting spectrum for the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
The molecular ion peak ([M]⁺) for 1-methyl-3-oxocyclobutane-1-carbonitrile would be observed at an m/z corresponding to its molecular weight (C₆H₇NO = 109.05 g/mol ). The fragmentation of cyclobutane derivatives is often driven by the cleavage of the strained ring.[8][9][10]
Key Expected Fragments:
m/z Value
Possible Fragment
Fragmentation Pathway
109
[C₆H₇NO]⁺
Molecular Ion
81
[M - CO]⁺
Loss of carbon monoxide from the molecular ion.
68
[M - CH₃CN]⁺
Loss of acetonitrile via a retro [2+2] cycloaddition-type cleavage.
54
[C₄H₆]⁺ or [C₃H₂O]⁺
Further fragmentation of the ring.
41
[C₃H₅]⁺ or [CH₃CN]⁺
Allyl cation or ionized acetonitrile.
Causality Behind Experimental Choices:
Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are highly reproducible and useful for library matching. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental composition.
Experimental Workflow: Mass Spectrometry
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The spectral characterization of 1-methyl-3-oxocyclobutane-1-carbonitrile is a multifaceted process that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed predictive analysis of the key spectral features, grounded in fundamental principles and comparisons with analogous structures. The provided experimental protocols offer a starting point for researchers to obtain high-quality data for this important chemical entity. A thorough understanding of its spectroscopic properties is crucial for its effective use in the synthesis of novel chemical matter.
References
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of cyclobutane C4H8. Retrieved from [Link]
Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8. Retrieved from [Link]
Cundy, C. S., Lappert, M. F., & Spalding, T. R. (1976). Mass spectra of sila-cyclobutane and -cyclobutene derivatives. Journal of the Chemical Society, Dalton Transactions, (6), 558-562. [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
Halford, J. O. (1950). Infrared Spectra and Strain in Cyclic Carbonyl Compounds. Journal of the American Chemical Society, 72(7), 3273–3275. [Link]
PubChem. (n.d.). 1-methyl-3-oxocyclobutane-1-carbonitrile. Retrieved from [Link]
University of Massachusetts Boston. (n.d.). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Retrieved from [Link]
Organic Mass Spec. (n.d.). Cyclic Compound Fragmentation. Retrieved from [Link]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Authored by: A Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed informati...
Author: BenchChem Technical Support Team. Date: January 2026
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] This guide presents a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C NMR spectra for 1-methyl-3-oxocyclobutane-1-carbonitrile. By dissecting the molecule's unique structural features—a strained four-membered ring, a ketone, a nitrile, and a quaternary carbon center—we will derive the expected chemical shifts, multiplicities, and coupling constants. This analysis is grounded in fundamental NMR principles, substituent effects, and comparative data from analogous molecular fragments.[2][3] The intended audience for this whitepaper includes researchers, scientists, and professionals in drug development who rely on spectral interpretation for molecular characterization.
Introduction: The Molecule and the Method
1-Methyl-3-oxocyclobutane-1-carbonitrile is a compact, bifunctional molecule featuring a cyclobutane ring, a polar keto group, and a nitrile moiety attached to a quaternary carbon. The inherent ring strain of the cyclobutane framework, combined with the strong electron-withdrawing and anisotropic effects of the carbonyl and nitrile groups, creates a distinct and predictable set of magnetic environments for its constituent nuclei.[4][5]
NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will resonate at specific frequencies when placed in a strong magnetic field and irradiated with radio waves.[1] The precise resonance frequency, or "chemical shift," is highly sensitive to the local electronic environment, making NMR a powerful tool for mapping molecular structures.[4] This guide will systematically predict the spectral output for this molecule, explaining the causal factors behind each predicted signal.
Predicted ¹H NMR Spectrum Analysis
The proton NMR spectrum is predicted to exhibit three distinct signals, corresponding to the three sets of chemically non-equivalent protons in the molecule. The analysis considers inductive effects from the electron-withdrawing ketone and nitrile groups, as well as magnetic anisotropy.
Signal Assignment and Chemical Shift Prediction
Hᴀ - Methyl Protons (-CH₃): These three protons are attached to the quaternary carbon (C1). Lacking adjacent protons for spin-spin coupling, this signal is predicted to be a singlet . Its chemical shift is influenced by the proximity to the electron-withdrawing nitrile group, but its position on a quaternary carbon provides some shielding. Based on data for compounds like isobutyronitrile[6][7], a chemical shift in the range of δ 1.5 - 1.7 ppm is expected.
Hʙ - Methylene Protons at C2/C4 (α to Quaternary Center): The two protons on the carbon adjacent to the methyl/nitrile-bearing carbon are chemically equivalent in a time-averaged sense due to rapid ring puckering. They are deshielded by the adjacent nitrile group. These protons are coupled to the Hc protons on the other side of the ring. A chemical shift in the range of δ 2.6 - 2.9 ppm is predicted.
Hᴄ - Methylene Protons at C2/C4 (α to Ketone): These two protons are alpha to the carbonyl group, placing them in a significantly deshielded environment due to the inductive effect and magnetic anisotropy of the C=O bond.[4] Data for cyclobutanone shows these protons resonate at approximately 3.1 ppm.[8] Therefore, a chemical shift in the range of δ 3.2 - 3.5 ppm is anticipated.
Multiplicity and Coupling
The cyclobutane ring is not planar, leading to complex coupling relationships.[9][10] The two sets of methylene protons (Hʙ and Hᴄ) are vicinally coupled and will split each other's signals. In a simplified first-order analysis, they would appear as triplets. However, they form a more complex AA'BB' spin system, which will likely resolve into a multiplet. For the purpose of this prediction, we will denote them as triplets, which is a common first-order approximation.
Hʙ Signal: This signal will be split by the two Hᴄ protons, resulting in a predicted triplet .
Hᴄ Signal: This signal will be split by the two Hʙ protons, also resulting in a predicted triplet .
Predicted ¹H NMR Data Summary
Signal Label
Protons
Predicted Chemical Shift (δ, ppm)
Integration
Predicted Multiplicity
Hᴀ
-CH ₃
1.5 - 1.7
3H
Singlet (s)
Hʙ
-CH ₂-C(CN)CH₃
2.6 - 2.9
2H
Triplet (t) or Multiplet (m)
Hᴄ
-CH ₂-C=O
3.2 - 3.5
2H
Triplet (t) or Multiplet (m)
Visualization of Proton Coupling Network
The following diagram illustrates the spin-spin coupling relationships between the non-equivalent protons in the molecule.
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon environment. The chemical shifts are predicted based on hybridization and the influence of adjacent functional groups.[11][12] Quaternary carbons typically exhibit weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[13]
Signal Assignment and Chemical Shift Prediction
C=O (Ketone): The carbonyl carbon of a ketone is highly deshielded and typically appears far downfield.[13][14] For cyclic ketones like cyclobutanone, this resonance is found above 200 ppm. A chemical shift of δ 205 - 210 ppm is predicted.
C≡N (Nitrile): The carbon of the nitrile group has a characteristic chemical shift in the range of δ 115-125 ppm.[11] We predict this signal to appear at δ 118 - 122 ppm . This signal is expected to be of weak intensity as it is a quaternary carbon.
C1 (Quaternary Carbon): This sp³-hybridized carbon is bonded to both the nitrile and methyl groups. Its chemical shift will be influenced by both substituents. A prediction of δ 35 - 45 ppm is reasonable. This signal will also be weak.
C2/C4 (Methylene carbons): There are two distinct methylene carbons.
The carbon alpha to the ketone (Cα-keto) is deshielded by the carbonyl group and is predicted to be at δ 48 - 55 ppm .
The carbon alpha to the quaternary center (Cα-quat) is less deshielded and is predicted to appear at δ 38 - 45 ppm .
-CH₃ (Methyl Carbon): This is a standard aliphatic sp³ carbon. It will be the most shielded carbon in the molecule, predicted to resonate at δ 20 - 25 ppm .
Predicted ¹³C NMR Data Summary
Carbon Atom
Hybridization
Predicted Chemical Shift (δ, ppm)
Expected Intensity
C =O
sp²
205 - 210
Strong
C ≡N
sp
118 - 122
Weak
C α-ketoH₂
sp³
48 - 55
Strong
C α-quatH₂
sp³
38 - 45
Strong
C 1(CN)(CH₃)
sp³
35 - 45
Weak
-C H₃
sp³
20 - 25
Strong
Prediction Methodology and Rationale
This spectral prediction is not arbitrary but is derived from a systematic, evidence-based approach that serves as a self-validating system.
Core Principles Applied
Inductive Effects: The electronegative oxygen and nitrogen atoms in the ketone and nitrile groups withdraw electron density from adjacent carbons and protons. This "deshielding" effect causes their nuclei to resonate at a higher frequency (further downfield).[4][5] This is the primary reason for the significant downfield shifts of the Hᴄ protons and the Cα-keto carbon.
Magnetic Anisotropy: The π-electron systems in the C=O and C≡N bonds generate their own local magnetic fields. Nuclei located in the "deshielding cone" of these fields experience a stronger effective magnetic field and resonate further downfield. This effect contributes to the deshielding of the Hᴄ protons.[4]
Comparative Analysis: The predictions are benchmarked against experimental data for structurally related compounds.
Cyclobutanone provides the foundational chemical shifts for the protons and carbons of the keto-cyclobutane fragment.[8]
Isobutyronitrile offers insight into the influence of the nitrile and methyl groups on a carbon center.[6][15]
Spin-Spin Coupling Rules: The multiplicity of proton signals is determined by the number of adjacent, non-equivalent protons (the n+1 rule, in its first-order approximation). The complex coupling in the cyclobutane ring is acknowledged, suggesting that the predicted triplets for Hʙ and Hᴄ may resolve as more complex multiplets upon high-resolution analysis.
Workflow for Spectral Prediction
The logical workflow for generating these predictions is outlined below.
Caption: Logical workflow for NMR spectral prediction.
Conclusion
The predicted ¹H and ¹³C NMR spectra of 1-methyl-3-oxocyclobutane-1-carbonitrile present a unique fingerprint derived from its strained-ring structure and dual functional groups. The ¹H spectrum is expected to show three signals: a singlet for the methyl group and two multiplets for the diastereotopic methylene protons of the ring. The ¹³C spectrum should display five distinct resonances, with the carbonyl carbon appearing significantly downfield (>200 ppm) and the two quaternary carbons (nitrile and C1) showing characteristically weak signals. This detailed, theory-grounded prediction serves as a robust hypothesis for experimental verification and is a valuable tool for any scientist engaged in the synthesis or analysis of novel small molecules.
Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]
Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications. Retrieved from [Link]
Hunt, I. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. University of Calgary. Retrieved from [Link]
Wiley. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Retrieved from [Link]
National Institutes of Health. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
Abraham, R. J., et al. (n.d.). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Retrieved from [Link]
Defense Technical Information Center. (n.d.). Vibrational Spectra of Substituted Cyclobutane Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Canadian Science Publishing. (n.d.). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Retrieved from [Link]
University of Leeds. (n.d.). Lecture 2: Identifying Carbonyl Groups using Spectroscopy. Retrieved from [Link]
Horvath, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
SpectraBase. (n.d.). Isobutyronitrile - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]
Slideshare. (n.d.). Factors affecting chemical shift. Retrieved from [Link]
SpectraBase. (n.d.). Isobutyronitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Baranac-Stojanović, M., & Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ACS Publications. Retrieved from [Link]
An In-depth Technical Guide to the Infrared Spectrum of 1-Methyl-3-oxocyclobutane-1-carbonitrile
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-methyl-3-oxocyclobutane-1-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document...
Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-methyl-3-oxocyclobutane-1-carbonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational spectroscopy of this molecule, outlines a practical methodology for spectrum acquisition, and interprets the key spectral features.
Introduction: The Structural Significance of 1-Methyl-3-oxocyclobutane-1-carbonitrile
1-Methyl-3-oxocyclobutane-1-carbonitrile is a fascinating molecule that incorporates several key functional groups within a strained four-membered ring system. Its structure, featuring a ketone, a nitrile, and a quaternary carbon center, makes it a valuable building block in organic synthesis and medicinal chemistry. Understanding its spectral properties is paramount for reaction monitoring, quality control, and structural elucidation. This guide will focus on the interpretation of its infrared spectrum, a powerful, non-destructive technique for identifying functional groups and probing molecular structure.
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of 1-methyl-3-oxocyclobutane-1-carbonitrile is dominated by the vibrational modes of its primary functional groups: the nitrile (C≡N) and the ketone (C=O). The strained nature of the cyclobutane ring also significantly influences the vibrational frequencies of these groups.
The Nitrile Group (C≡N) Stretch
The carbon-nitrogen triple bond of a nitrile group gives rise to a very characteristic and easily identifiable absorption band in the IR spectrum.[1][2][3] This strong and sharp peak typically appears in the region of 2260-2200 cm⁻¹.[2] For saturated nitriles, the absorption is generally found between 2260 and 2240 cm⁻¹.[3] The intensity of this band is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[3]
The Ketone Group (C=O) Stretch in a Strained Ring
The carbonyl (C=O) stretching vibration of a ketone is also a strong and prominent feature in the IR spectrum. In acyclic ketones, this band is typically observed around 1715 cm⁻¹. However, the incorporation of the carbonyl group into a strained ring system, such as cyclobutanone, leads to a significant shift to higher wavenumbers. This increase in frequency is a direct consequence of the increased ring strain. For cyclobutanone itself, the C=O stretch appears at a high frequency. The infrared spectrum of the closely related 1-methyl-3-oxocyclobutane-1-carboxylic acid shows a distinct absorption band for the ketone carbonyl group at approximately 1750-1785 cm⁻¹, which is characteristic of strained cyclic ketones.[4] A similar range is expected for 1-methyl-3-oxocyclobutane-1-carbonitrile.
Other Expected Vibrational Modes
Beyond the two primary functional groups, other vibrations will be present in the spectrum:
C-H Stretching: The C-H stretching vibrations of the methyl group and the methylene groups of the cyclobutane ring are expected in the 3000-2850 cm⁻¹ region.
C-H Bending: Bending vibrations for the methyl and methylene groups will appear in the fingerprint region, typically between 1470 and 1365 cm⁻¹.
C-C Stretching: The stretching vibrations of the carbon-carbon single bonds within the cyclobutane ring will also be found in the fingerprint region and can be complex.
Predicted Infrared Absorption Data
The following table summarizes the expected key absorption bands in the IR spectrum of 1-methyl-3-oxocyclobutane-1-carbonitrile.
Wavenumber Range (cm⁻¹)
Functional Group
Vibrational Mode
Expected Intensity
2980 - 2850
C-H (Alkyl)
Stretching
Medium to Weak
2260 - 2240
C≡N (Nitrile)
Stretching
Strong, Sharp
1785 - 1750
C=O (Ketone)
Stretching
Strong
1470 - 1430
CH₂
Scissoring
Medium
1380 - 1365
CH₃
Symmetric Bending
Medium
Experimental Protocol for Infrared Spectrum Acquisition
This section provides a detailed, step-by-step methodology for obtaining a high-quality IR spectrum of 1-methyl-3-oxocyclobutane-1-carbonitrile.
Instrumentation and Materials
Fourier-Transform Infrared (FTIR) Spectrometer
Sample of 1-methyl-3-oxocyclobutane-1-carbonitrile
Appropriate sample holder (e.g., KBr plates for neat liquid, or ATR crystal)
Solvent for cleaning (e.g., isopropanol or acetone)
Lens paper
Experimental Workflow Diagram
Caption: Experimental workflow for acquiring the IR spectrum.
Step-by-Step Procedure
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
Background Spectrum Acquisition:
Clean the sample holder (KBr plates or ATR crystal) thoroughly with a suitable solvent and dry completely.
Place the clean, empty sample holder in the spectrometer's sample compartment.
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any signals from the instrument and the atmosphere.
Sample Preparation:
For a liquid sample (neat): Place a small drop of 1-methyl-3-oxocyclobutane-1-carbonitrile onto one KBr plate and carefully place the second plate on top, spreading the liquid into a thin film.
Using an Attenuated Total Reflectance (ATR) accessory: Place a drop of the sample directly onto the ATR crystal.
Sample Spectrum Acquisition:
Place the prepared sample into the sample compartment.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing and Analysis:
The instrument software will automatically subtract the background spectrum from the sample spectrum.
Perform any necessary baseline corrections or smoothing.
Use the software's peak-picking function to identify the wavenumbers of the major absorption bands.
Correlate the observed peaks with the expected vibrational modes of the molecule.
Cleanup:
Thoroughly clean the sample holder with a suitable solvent and store it appropriately.
Interpretation of the Spectrum: A Self-Validating System
The presence of both a strong, sharp peak around 2250 cm⁻¹ and a strong absorption in the 1785-1750 cm⁻¹ region would provide compelling evidence for the structure of 1-methyl-3-oxocyclobutane-1-carbonitrile. The high frequency of the ketone absorption serves as a validation of the strained four-membered ring system. The nitrile peak, being in a relatively uncongested region of the spectrum, is a highly diagnostic feature.[5][6]
Molecular Structure and Key Vibrational Modes
The following diagram illustrates the molecular structure of 1-methyl-3-oxocyclobutane-1-carbonitrile and highlights the key bonds responsible for the most characteristic infrared absorptions.
Caption: Key vibrational modes of 1-methyl-3-oxocyclobutane-1-carbonitrile.
Conclusion
The infrared spectrum of 1-methyl-3-oxocyclobutane-1-carbonitrile is characterized by two principal absorption bands corresponding to the nitrile and ketone functional groups. The positions of these bands are influenced by the electronic environment and the strain of the cyclobutane ring. This guide provides the theoretical and practical framework for the acquisition and interpretation of this spectrum, serving as a valuable resource for researchers in the chemical sciences.
References
Spectroscopy of Carboxylic Acids and Nitriles. (2023, August 9). Chemistry LibreTexts. [Link]
Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]
Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]
Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). OpenStax. [Link]
Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyclobutanone, Cyclobutanone-d4, Trimethylene Sulfide, and Perfluorocyclobutanone. Scilit. [Link]
Far-Infrared Spectra of Four-Membered-Ring Compounds. I. Spectra and Structure of Cyc1obutanone, Cyclobutanone-d4, Trimethylene. AIP Publishing. [Link]
An In-depth Technical Guide to the Mass Spectrometry of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Abstract This technical guide provides a comprehensive analysis of the mass spectrometry of 1-methyl-3-oxocyclobutane-1-carbonitrile. While experimental data for this specific compound is not widely published, this docum...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometry of 1-methyl-3-oxocyclobutane-1-carbonitrile. While experimental data for this specific compound is not widely published, this document synthesizes fundamental principles of mass spectrometry and data from structurally analogous compounds to predict its fragmentation behavior. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for structural elucidation and chemical analysis. We will explore the theoretical basis for its fragmentation under electron ionization (EI), propose plausible fragmentation pathways, and provide a standardized protocol for its analysis.
Introduction
1-Methyl-3-oxocyclobutane-1-carbonitrile is a unique small molecule featuring a strained cyclobutane ring, a ketone, a nitrile functional group, and a quaternary carbon center. Its molecular formula is C₆H₇NO, with a monoisotopic mass of 109.0528 Da[1]. The combination of these features makes it an interesting subject for mass spectrometric analysis, as the interplay between the different functional groups and the strained ring system can be expected to lead to a distinctive fragmentation pattern. Understanding this pattern is crucial for its identification in complex mixtures and for quality control in synthetic processes.
This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a common and powerful technique for the analysis of small, volatile organic molecules[2].
Principles of Electron Ionization (EI) Mass Spectrometry
In EI-MS, the analyte molecule is bombarded with high-energy electrons (typically 70 eV). This process is energetic enough to eject an electron from the molecule, forming a positively charged radical ion known as the molecular ion (M•⁺)[3].
M + e⁻ → M•⁺ + 2e⁻
The molecular ion retains the molecular weight of the original compound. However, the high internal energy of the molecular ion often causes it to undergo fragmentation, breaking into smaller, more stable charged fragments and neutral radicals[3]. The mass-to-charge ratio (m/z) of these fragment ions is detected, and their relative abundances are plotted to generate a mass spectrum. The fragmentation pattern is a reproducible fingerprint of the molecule, providing valuable structural information.
Predicted Fragmentation Pathways of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Based on the fragmentation of related compounds like cyclobutane derivatives, cyclic ketones, and nitriles, we can predict the major fragmentation pathways for 1-methyl-3-oxocyclobutane-1-carbonitrile.
Molecular Ion
The molecular ion peak, [C₆H₇NO]•⁺, is expected at an m/z of 109. Given the presence of the strained ring, the intensity of this peak may be reduced due to facile fragmentation.
Key Fragmentation Mechanisms
The primary fragmentation drivers for this molecule are expected to be:
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.
Cyclobutane Ring Cleavage: The strained four-membered ring is susceptible to cleavage, often leading to the formation of stable alkenes or other small molecules.
Cleavage associated with the Nitrile Group: Loss of the nitrile group or related fragments.
Proposed Fragmentation Pathways
Here are the most plausible fragmentation pathways for 1-methyl-3-oxocyclobutane-1-carbonitrile:
Pathway A: Alpha-Cleavage adjacent to the Carbonyl Group
Alpha-cleavage is a characteristic fragmentation of ketones[4]. In this case, cleavage of the C-C bond between the carbonyl carbon and the quaternary carbon would be a likely event.
Loss of the Methyl-Nitrile Group: Cleavage of the bond between C1 and C2 (or C1 and C4) would lead to the expulsion of a neutral radical of mass 53 (•C(CH₃)CN) and the formation of a charged fragment with m/z 56.
[C₆H₇NO]•⁺ → [C₃H₄O]•⁺ + C₃H₃N (m/z 56)
Loss of an Acyl Radical: Cleavage of the bond between C3 and C2 (or C3 and C4) could lead to the loss of a CHO radical (mass 29), though this is generally less common for cyclic ketones.
Pathway B: Cyclobutane Ring Cleavage
The fragmentation of cyclobutane derivatives often involves the cleavage of the ring into smaller unsaturated molecules[5][6].
Retro [2+2] Cycloaddition: A common pathway for cyclobutanes is a retro [2+2] cycloaddition. This would lead to the cleavage of the ring into two ethylene-like fragments. For 1-methyl-3-oxocyclobutane-1-carbonitrile, this could result in the formation of ketene (CH₂=C=O, mass 42) and 2-methylpropenenitrile (CH₂=C(CH₃)CN, mass 67). One of these would carry the positive charge.
Loss of HCN: While less common without specific rearrangements, the loss of hydrogen cyanide (HCN, mass 27) is a possibility in nitrile-containing compounds[7]. This would result in a fragment at m/z 82.
[C₆H₇NO]•⁺ → [C₅H₆O]•⁺ + HCN (m/z 82)
Loss of the Methyl Group: Cleavage of the methyl group from the quaternary carbon would yield a relatively stable tertiary carbocation, resulting in a fragment at m/z 94 (M-15).
[C₆H₇NO]•⁺ → [C₅H₄NO]⁺ + •CH₃ (m/z 94)
Summary of Predicted Fragments
m/z
Proposed Fragment Ion
Proposed Neutral Loss
Pathway
109
[C₆H₇NO]•⁺
-
Molecular Ion
94
[C₅H₄NO]⁺
•CH₃
C2
82
[C₅H₆O]•⁺
HCN
C1
67
[C₄H₅N]•⁺
C₂H₂O
B1
56
[C₃H₄O]•⁺
C₃H₃N
A1
42
[C₂H₂O]•⁺
C₄H₅N
B1
Visualizing the Fragmentation
Caption: Predicted EI fragmentation of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Experimental Protocol for EI-MS Analysis
To validate these predictions, the following experimental protocol is recommended.
Instrumentation
Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) is preferred for accurate mass measurements. A standard quadrupole instrument is also suitable.
Ionization Source: Electron Ionization (EI) source.
Inlet System: Gas chromatography (GC) is the ideal inlet system for this volatile compound, providing separation from any impurities. Direct insertion probe (DIP) can also be used for a pure sample.
GC-MS Method
Caption: A typical GC-MS workflow for the analysis of the target compound.
Step-by-Step Protocol:
Sample Preparation: Prepare a dilute solution of 1-methyl-3-oxocyclobutane-1-carbonitrile (e.g., 100 µg/mL) in a volatile, inert solvent such as dichloromethane or ethyl acetate.
GC Separation:
Injection: Inject 1 µL of the sample solution into the GC inlet.
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
Mass Spectrometry:
Ionization: Set the electron energy to 70 eV.
Mass Range: Scan from m/z 35 to 200.
Source Temperature: Maintain the ion source at approximately 230°C.
Transfer Line Temperature: Set the GC-MS transfer line temperature to 280°C.
Data Analysis:
Identify the peak corresponding to 1-methyl-3-oxocyclobutane-1-carbonitrile in the total ion chromatogram (TIC).
Extract the mass spectrum for this peak.
Analyze the fragmentation pattern and compare it to the predicted pathways.
If using a high-resolution instrument, determine the elemental composition of the molecular ion and key fragments to confirm their identities.
Trustworthiness and Self-Validation
The proposed experimental protocol is a self-validating system. The combination of GC retention time and the unique mass spectral fragmentation pattern provides a high degree of confidence in the identification of the analyte. High-resolution mass spectrometry would further enhance trustworthiness by providing exact mass measurements, which can confirm the elemental composition of the observed ions to within a few parts per million (ppm).
Conclusion
The mass spectrometric analysis of 1-methyl-3-oxocyclobutane-1-carbonitrile is predicted to yield a rich fragmentation pattern characterized by alpha-cleavage, retro [2+2] cycloaddition of the cyclobutane ring, and losses of small neutral fragments. The proposed GC-MS method provides a robust framework for obtaining high-quality data for this compound. This guide serves as a valuable resource for scientists working on the synthesis, characterization, and application of this and related molecules, enabling them to interpret their mass spectral data with greater confidence.
References
Electron impact and chemical ionization mass spectra of 2,2-diphenyl-3-arylcyclobutanone oximes. Formation of ion m/z 167. (1986). Semantic Scholar. [Link]
Pálinkó, I., Szabó, P. T., Török, B., Kele, Z., & Kapocsi, I. (1998). Fragmentation of cyclobutane derivatives upon electron impact: Transformation pathways elucidated by mass spectrometric methods and semiempirical quantum chemical calculations. Rapid Communications in Mass Spectrometry, 12(22), 1771-1776. [Link]
mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification. Doc Brown's Chemistry. [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. (2024). Research and Reviews: Journal of Chemistry. [Link]
Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2024). PubMed. [Link]
Computational studies of 1-Methyl-3-oxocyclobutane-1-carbonitrile
An In-Depth Technical Guide to the Computational Analysis of 1-Methyl-3-oxocyclobutane-1-carbonitrile This guide provides a comprehensive technical overview of the computational methodologies employed to elucidate the st...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Computational Analysis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
This guide provides a comprehensive technical overview of the computational methodologies employed to elucidate the structural, electronic, and spectroscopic properties of 1-Methyl-3-oxocyclobutane-1-carbonitrile. Tailored for researchers, chemists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of computational chemistry to understand this unique and pharmaceutically relevant molecular scaffold.
Introduction: The Significance of a Strained Scaffold
1-Methyl-3-oxocyclobutane-1-carbonitrile is a fascinating molecule characterized by a strained four-membered ring, a quaternary carbon, a ketone, and a nitrile functional group.[1] The cyclobutane motif is an increasingly important structural component in medicinal chemistry, offering a three-dimensional scaffold that can improve physicochemical properties and metabolic stability compared to more common ring systems.[2][3] The inherent ring strain of the cyclobutane core, however, imparts unique conformational and reactive properties that can be challenging to predict without computational assistance.[4][5]
This guide explains the causality behind selecting specific computational methods, details the protocols for their execution, and demonstrates how to interpret the resulting data to gain actionable insights into molecular behavior. By leveraging modern computational techniques, we can build a robust, predictive model of 1-Methyl-3-oxocyclobutane-1-carbonitrile, accelerating research and development efforts.
Part 1: Conformational Landscape and Structural Integrity
The chemistry of cyclobutane is dominated by the effects of ring strain, which is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions between adjacent hydrogen atoms).[6][7] Unlike a planar square, which would maximize angle strain and torsional strain, cyclobutane rings adopt a non-planar, "puckered" or "butterfly" conformation to relieve some of the eclipsing interactions.[6][8][9][10] This puckering is a dynamic equilibrium, with the ring rapidly inverting between two equivalent puckered conformations.[10]
The introduction of substituents, such as the methyl, nitrile, and oxo groups in our target molecule, complicates this picture. The substituents can adopt either axial or equatorial positions, and their steric and electronic interactions will dictate the preferred ring pucker and the energy barrier to inversion.[11] Computational analysis is indispensable for mapping this potential energy surface and identifying the global minimum energy conformation.
Caption: Ring inversion of the cyclobutane core via a planar transition state.
Part 2: The Computational Toolkit: Methodology and Rationale
To accurately model 1-Methyl-3-oxocyclobutane-1-carbonitrile, Density Functional Theory (DFT) is the method of choice, offering a superior balance of computational cost and accuracy for molecules of this size.[12][13]
Pillar 1: Selecting the Right Tools
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a robust and widely used choice for organic molecules. It has a proven track record of accurately predicting molecular geometries, vibrational frequencies, and electronic structures.[13]
Basis Set - 6-311++G(d,p): A flexible basis set is crucial for obtaining reliable results.
6-311G: This triple-zeta split-valence basis set provides a more accurate description of the valence electrons compared to smaller sets.
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for correctly modeling the electron density far from the nucleus, which is important for the electronegative oxygen and nitrogen atoms of the ketone and nitrile groups.
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogens) are included to allow for non-spherical electron distribution, accounting for the distortions in bonding caused by the strained ring and polar functional groups.
Pillar 2: The Computational Workflow
A rigorous computational study follows a self-validating sequence of steps. The output of each step serves as the input for the next, ensuring a logical and verifiable progression from initial structure to final analysis.
Caption: A standard workflow for computational analysis of a small molecule.
Part 3: Executing the Analysis: A Step-by-Step Protocol
This section provides a generalized protocol for performing a geometry optimization and frequency analysis, which are the foundational calculations for this topic.
Protocol: Geometry Optimization and Vibrational Frequency Analysis
Input File Preparation:
Construct an initial 3D coordinate file (e.g., .xyz or .mol) for 1-Methyl-3-oxocyclobutane-1-carbonitrile. A simple molecular editor can be used for this step.
Create the computational input file specifying the theoretical method. For software like Gaussian, the route section would be: #p B3LYP/6-311++G(d,p) Opt Freq.
Opt: Keyword to perform a geometry optimization.
Freq: Keyword to perform a frequency calculation on the optimized geometry.
Specify the molecular charge (0) and spin multiplicity (1, singlet).
Append the initial coordinates to the file.
Execution:
Submit the input file to the computational chemistry software package.
Monitor the calculation to ensure convergence. The optimization process iteratively adjusts atomic positions to minimize the total energy of the molecule.
Post-Processing and Validation:
Optimization Convergence: Verify from the output file that the optimization has successfully converged, meeting all four criteria for a stationary point.
Frequency Verification: Examine the results of the frequency calculation. A successfully optimized minimum energy structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
Data Extraction:
Extract the final optimized coordinates.
Record the calculated vibrational frequencies and their corresponding IR intensities.
Extract electronic properties such as the final energy, dipole moment, and HOMO/LUMO orbital energies.
Part 4: Results and Interpretation
The data generated from these computations provide a detailed picture of the molecule's characteristics. (Note: The following data are representative examples for illustrative purposes).
Highly compressed from the ideal 109.5° due to angle strain.[6][9]
Dihedral Angle
C2-C1-C4-C3
25.2°
Quantifies the degree of ring puckering, confirming a non-planar structure.[7]
Table 2: Calculated Vibrational Frequencies for Key Modes
Vibrational Mode
Calculated Frequency (cm⁻¹)
IR Intensity
Experimental Range (cm⁻¹)
C≡N Stretch
2255
High
2220-2260
C=O Stretch
1785
Very High
1780-1815 (for strained rings)
C-H Stretch (Methyl)
2980
Medium
2850-3000
Table 3: Calculated Electronic Properties
Property
Calculated Value
Significance
HOMO Energy
-7.2 eV
Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy
-1.1 eV
Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap
6.1 eV
Indicates high kinetic stability and low chemical reactivity.[13]
Dipole Moment
3.5 D
Indicates a highly polar molecule, influencing solubility and intermolecular interactions.
Authoritative Grounding: Synthesizing Insights
Structural Insights: The calculated C-C-C bond angles near 88.5° confirm the significant angle strain inherent in the cyclobutane ring.[6][9] The puckering angle of 25.2° is a direct measure of the molecule's strategy to reduce torsional strain by adopting a butterfly conformation.[7]
Spectroscopic Correlation: The calculated vibrational frequencies show excellent agreement with expected experimental values. The C≡N stretch is a sharp, intense band that is highly localized and serves as an excellent vibrational probe.[16][17][18] The C=O stretching frequency is elevated compared to a typical acyclic ketone (~1715 cm⁻¹), a well-documented consequence of increased angle strain in four-membered rings. This correlation between the computational and expected experimental data provides strong validation for the accuracy of the chosen theoretical model.
Reactivity Prediction: The large HOMO-LUMO gap of 6.1 eV suggests that 1-Methyl-3-oxocyclobutane-1-carbonitrile is a kinetically stable molecule. Analysis of the molecular electrostatic potential (MEP) map (not shown) would reveal electron-rich regions around the carbonyl oxygen and nitrile nitrogen, marking them as likely sites for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon is highly electrophilic and represents the primary site for nucleophilic attack, a fundamental aspect of ketone reactivity.[14][15][19]
Conclusion
The computational investigation of 1-Methyl-3-oxocyclobutane-1-carbonitrile using DFT provides indispensable insights into its structure, stability, and potential reactivity. This guide has demonstrated that a well-chosen theoretical model (B3LYP/6-311++G(d,p)) can accurately predict geometric parameters, vibrational spectra, and electronic properties. The results confirm the puckered nature of the strained ring and quantify its key structural features. The predicted spectroscopic and electronic data provide a robust foundation for understanding the molecule's behavior and for guiding its application in synthetic chemistry and drug design. These in silico methods serve as a powerful, cost-effective tool to complement and direct experimental research, ultimately accelerating the innovation pipeline.
References
Conform
Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute.
Vibrational Stark Effects of Nitriles I. Methods and Experimental Results. Smoldyn.
Nitrile groups as vibrational probes of biomolecular structure and dynamics: An overview.
4.4: Conformations of Cycloalkanes. Chemistry LibreTexts.
3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry.
Conformational Analysis of Cycloalkanes.
Vibrational Stark Effects of Nitriles I. Methods and Experimental Results.
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
Anharmonic Vibrational Spectroscopy of Nitriles and Their Complexes with Water.
IR linewidth and intensity amplifications of nitrile vibrations report nuclear-electronic couplings and associated structural heterogeneity in radical anions. RSC Publishing.
A Technical Guide to the Conformational Landscape of 1-Methyl-3-oxocyclobutane-1-carbonitrile
This guide provides an in-depth technical exploration of the conformational analysis of 1-methyl-3-oxocyclobutane-1-carbonitrile, a substituted cyclobutane with significant potential in medicinal chemistry and materials...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth technical exploration of the conformational analysis of 1-methyl-3-oxocyclobutane-1-carbonitrile, a substituted cyclobutane with significant potential in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of the three-dimensional structure and dynamic behavior of such molecules is paramount for predicting their biological activity and designing novel therapeutics.
The cyclobutane ring, a four-membered carbocycle, presents a unique conformational challenge due to the interplay of angle strain and torsional strain.[1][2][3] Unlike the planar depiction often used in two-dimensional drawings, cyclobutane and its derivatives adopt a non-planar, "puckered" or "butterfly" conformation to alleviate the eclipsing interactions of substituents.[1][3][4] This guide will delve into the theoretical underpinnings and practical methodologies for elucidating the conformational preferences of 1-methyl-3-oxocyclobutane-1-carbonitrile.
The Cyclobutane Ring: A Balance of Strains
The conformation of the cyclobutane ring is a delicate balance between two primary opposing forces:
Angle Strain: The internal bond angles of a planar cyclobutane would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5°. This deviation creates substantial angle strain, also known as Baeyer strain.[1]
Torsional Strain: A planar cyclobutane would force all eight C-H bonds on adjacent carbons into an eclipsed conformation, leading to high torsional strain.[2][3]
To minimize this torsional strain, the cyclobutane ring puckers, with one carbon atom moving out of the plane formed by the other three.[1] This puckering reduces the eclipsing interactions but slightly increases the angle strain as the C-C-C bond angles decrease further.[5] The equilibrium geometry is the conformation that best minimizes the total strain energy.[5] This puckered conformation results in two distinct substituent positions: axial and equatorial, analogous to cyclohexane.
The energy barrier for ring inversion in monosubstituted cyclobutanes is relatively low, typically between 1.8 and 2.0 kcal/mol.[5] This indicates that at room temperature, the ring is in rapid conformational equilibrium.
Influence of Substituents on Conformational Preference
The introduction of substituents on the cyclobutane ring, as in 1-methyl-3-oxocyclobutane-1-carbonitrile, significantly influences the conformational equilibrium. The methyl group, the cyano group, and the oxo group each exert steric and electronic effects that dictate the preferred puckering of the ring and the axial/equatorial orientation of the substituents.
1,1-Disubstitution: The presence of both a methyl and a cyano group on the same carbon (C1) introduces significant steric interactions. The molecule will adopt a conformation that minimizes the steric clash between these groups and the rest of the ring.
3-Oxo Group: The carbonyl group at the C3 position introduces a planar sp² hybridized carbon into the ring. This will influence the degree of puckering and the overall geometry of the molecule. The dipole moment of the C=O bond can also lead to intramolecular interactions that stabilize certain conformations.
The interplay of these substituents determines which puckered conformer is of lower energy. Generally, bulky substituents prefer the more sterically accessible equatorial position to minimize unfavorable 1,3-diaxial interactions.
Methodologies for Conformational Analysis
A comprehensive conformational analysis of 1-methyl-3-oxocyclobutane-1-carbonitrile requires a synergistic approach combining experimental spectroscopic techniques and computational modeling.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for probing the conformational landscape in solution. Key parameters to analyze include:
Chemical Shifts: The chemical shifts of the ring protons are sensitive to their axial or equatorial environment.
Coupling Constants (J-values): Vicinal (³JHH) and long-range coupling constants can provide quantitative information about dihedral angles, which are directly related to the ring's pucker.
Nuclear Overhauser Effect (NOE): NOESY or ROESY experiments can reveal through-space proximities between protons, helping to distinguish between different conformers and determine the relative orientation of substituents.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy probes the stretching and bending frequencies of the chemical bonds.[9][10][11] The position and intensity of certain vibrational modes, particularly the ring puckering vibrations which occur at low frequencies, can provide insights into the conformational equilibrium and the energy barrier to ring inversion.[9]
Computational methods are indispensable for mapping the potential energy surface of the molecule and identifying stable conformers and the transition states connecting them.[12][13][14]
Molecular Mechanics (MM): MM methods provide a fast and efficient way to explore the conformational space and identify low-energy conformers.
Quantum Mechanics (QM): Higher-level ab initio and Density Functional Theory (DFT) calculations are necessary for accurate determination of geometries, relative energies, and spectroscopic parameters.[12] For cyclobutane systems, methods that properly account for electron correlation, such as CCSD(T), are often required for high accuracy, particularly for the puckering barrier.[12]
The following workflow outlines a robust computational approach:
Caption: A typical computational workflow for conformational analysis.
Predicted Conformational Landscape of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Based on the principles outlined above, we can predict the likely conformational preferences of 1-methyl-3-oxocyclobutane-1-carbonitrile. The molecule will exist as a rapidly equilibrating mixture of two puckered conformers.
Caption: Puckered conformers interconvert via a higher-energy planar transition state.
The relative populations of Conformer A and Conformer B will depend on the steric and electronic interactions of the methyl and cyano groups in the axial and equatorial positions. It is likely that the conformer placing the bulkier methyl group in the more spacious equatorial position will be of lower energy. However, the electronic nature of the cyano group and the influence of the 3-oxo group could modulate this preference. A detailed computational study is required to definitively assign the global minimum energy conformation.
Experimental and Computational Protocols
Sample Preparation: Dissolve 5-10 mg of 1-methyl-3-oxocyclobutane-1-carbonitrile in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer (≥400 MHz). For variable temperature studies, acquire spectra at a range of temperatures (e.g., from -50 °C to 50 °C) to observe changes in chemical shifts and coupling constants, and potentially "freeze out" individual conformers.
Data Analysis:
Assign all proton and carbon resonances using the 2D correlation spectra.
Extract coupling constants from the high-resolution ¹H spectrum.
Integrate cross-peaks in the NOESY/ROESY spectrum to determine inter-proton distances.
Compare experimental data with predicted values from computational models.
Initial Structure Generation: Build an initial 3D structure of 1-methyl-3-oxocyclobutane-1-carbonitrile.
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.
DFT Optimization and Frequency Calculation: For each low-energy conformer identified, perform a geometry optimization and frequency calculation using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The absence of imaginary frequencies confirms a true energy minimum.
Transition State Search: Locate the transition state for ring inversion using a method like Synchronous Transit-Guided Quasi-Newton (STQN). A single imaginary frequency corresponding to the ring puckering motion will confirm the transition state.
NMR and IR Prediction: Calculate NMR chemical shifts and coupling constants (using a method like GIAO) and IR frequencies for the optimized conformers.
Thermodynamic Analysis: From the frequency calculations, obtain the zero-point vibrational energies (ZPVE), thermal corrections, and Gibbs free energies to determine the relative populations of the conformers at a given temperature.
Data Presentation
The results of the conformational analysis should be summarized in clear and concise tables.
Table 1: Calculated Relative Energies and Geometric Parameters of Conformers
Conformer
Relative Energy (kcal/mol)
Puckering Angle (°)
Dihedral Angle (C1-C2-C3-C4) (°)
Conformer A
0.00
Value
Value
Conformer B
Value
Value
Value
Transition State
Value
0
0
Table 2: Comparison of Experimental and Calculated NMR Data
Proton
Experimental δ (ppm)
Calculated δ (ppm) (Conformer A)
Calculated δ (ppm) (Conformer B)
Experimental ³JHH (Hz)
Calculated ³JHH (Hz) (Conformer A)
Calculated ³JHH (Hz) (Conformer B)
H2a
Value
Value
Value
Value
Value
Value
H2e
Value
Value
Value
Value
Value
Value
H4a
Value
Value
Value
Value
Value
Value
H4e
Value
Value
Value
Value
Value
Value
Conclusion
The conformational analysis of 1-methyl-3-oxocyclobutane-1-carbonitrile reveals a dynamic system governed by the subtle interplay of angle strain, torsional strain, and substituent effects. A comprehensive understanding of its puckered conformations is crucial for rational drug design and the development of new chemical entities. The integrated use of high-field NMR spectroscopy and robust computational chemistry provides a powerful platform for elucidating the three-dimensional structure and energetic landscape of this important molecular scaffold. This knowledge enables researchers to predict how the molecule will interact with biological targets and to design analogs with improved properties.
References
Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. Journal of Organic Chemistry, 71(5), 1869-78. [Link]
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link]
Császár, A. G., et al. (2001). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 114(2), 885-897. [Link]
Chen, B., et al. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link]
Chen, B., et al. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. Journal of Physical Chemistry A, 109(4), 635-42. [Link]
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry - ACS Figshare. [Link]
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry - ACS Publications. [Link]
Conformation: Torsional, Angular and Steric Strain: Cyclobutane. (2022). YouTube. [Link]
Akhtar, S. (2016). Conformational analysis. Slideshare. [Link]
LibreTexts Chemistry. (2024). 4.4: Conformations of Cycloalkanes. [Link]
Lambert, J. B., & Roberts, J. D. (1965). Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society. [Link]
ResearchGate. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]
Canadian Science Publishing. (1970). high resolution raman spectroscopy of gases: xv. rotational spectrum and molecular structure of cyclobutane. [Link]
Semantic Scholar. (1990). The vibrational spectra and conformations of polyhalogenated cyclobutanes. [Link]
Physicochemical Characterization of 1-Methyl-3-oxocyclobutane-1-carbonitrile
An In-Depth Technical Guide to the Solubility of 1-Methyl-3-oxocyclobutane-1-carbonitrile in Organic Solvents Abstract: 1-Methyl-3-oxocyclobutane-1-carbonitrile is a functionalized cyclobutane derivative of interest in s...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Solubility of 1-Methyl-3-oxocyclobutane-1-carbonitrile in Organic Solvents
Abstract: 1-Methyl-3-oxocyclobutane-1-carbonitrile is a functionalized cyclobutane derivative of interest in synthetic and medicinal chemistry. A thorough understanding of its solubility is paramount for its application in reaction chemistry, purification, formulation, and drug development. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. In lieu of presenting established data, this document provides a robust theoretical framework for predicting its solubility based on first principles of physical organic chemistry. Furthermore, it outlines a comprehensive, step-by-step experimental protocol for the systematic determination of its solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights and actionable methodologies to facilitate their work with this compound.
Understanding the solubility of a compound begins with a detailed analysis of its molecular structure. 1-Methyl-3-oxocyclobutane-1-carbonitrile (C₆H₇NO, Molar Mass: 109.13 g/mol ) possesses a unique combination of functional groups and structural motifs that dictate its physical properties.[1]
Cyclobutane Ring: The strained four-membered ring forms the nonpolar hydrocarbon backbone of the molecule. While the ring itself is puckered, its contribution to overall polarity is low.[2][3]
Nitrile Group (-C≡N): This is a highly polar functional group due to the large dipole moment of the carbon-nitrogen triple bond. The nitrogen atom's lone pair of electrons allows it to act as a potent hydrogen bond acceptor.
Ketone Group (C=O): The carbonyl group is also strongly polar and the oxygen atom can act as a hydrogen bond acceptor.
Tertiary Methyl Group (-CH₃): This is a nonpolar, electron-donating group that adds to the steric bulk around the quaternary carbon.
The presence of two strong polar functional groups (nitrile and ketone) on a small, relatively nonpolar carbocyclic frame suggests that the molecule possesses a significant overall dipole moment. Its ability to accept, but not donate, hydrogen bonds is a critical factor in its interactions with different solvent types.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[4][5] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. We can categorize solvent-solute interactions as follows:
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
Polar Aprotic Solvents (e.g., acetone, acetonitrile, DMSO, THF): These solvents are polar but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low polarity and primarily interact through weaker van der Waals forces.
Predicted Solubility Profile of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Based on its structure, we can formulate a hypothesis regarding the solubility of 1-Methyl-3-oxocyclobutane-1-carbonitrile. The molecule's high polarity, driven by the nitrile and ketone groups, will be the dominant factor.
High Solubility Expected in Polar Aprotic Solvents: Solvents like acetonitrile, acetone, and dimethylformamide (DMF) are predicted to be excellent solvents. Their polarity matches that of the solute, and dipole-dipole interactions will be strong.
Moderate to High Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol should be effective solvents. They can engage in hydrogen bonding with the nitrile and ketone groups (acting as H-bond donors to the solute's H-bond acceptors). Water is also a polar protic solvent, but the nonpolar cyclobutane ring and methyl group may limit miscibility compared to smaller alcohols.[6]
Low Solubility Expected in Nonpolar Solvents: Solvents like hexane and toluene lack the polarity to effectively solvate the polar functional groups of the molecule. The energy required to break the strong dipole-dipole interactions between solute molecules would not be compensated by the weak van der Waals forces formed with the solvent.[5]
The following diagram illustrates the logical flow for predicting solubility based on intermolecular forces.
Caption: Predicted solubility based on intermolecular forces.
Experimental Protocol for Solubility Determination
To move from prediction to quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[7]
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Step-by-Step Methodology
Preparation of Saturated Solutions:
For each solvent, add an excess amount of solid 1-Methyl-3-oxocyclobutane-1-carbonitrile to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
Add a known volume of the solvent to the vial (e.g., 5 mL).
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a constant temperature shaker bath, typically set to 25 °C (298.15 K).
Allow the mixtures to shake for a sufficient time to reach equilibrium. A period of 24 to 48 hours is standard for many organic compounds.[7]
Sample Collection and Preparation:
After equilibration, stop the shaker and allow the vials to stand undisturbed in the bath for at least 2 hours to let the excess solid settle.
Carefully draw a sample from the clear supernatant using a syringe.
Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
Gravimetric and/or Chromatographic Analysis:
Gravimetric Method (for less volatile solvents): Weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a controlled temperature. Weigh the vial again to determine the mass of the dissolved solid.
Chromatographic Method (Universal): Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent. Analyze this diluted sample using a pre-calibrated HPLC or GC method to determine the concentration. This is generally the more accurate and preferred method.
Calculation:
Calculate the solubility in units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for solubility determination.
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be summarized in a clear and organized table. This allows for easy comparison of solubility across different solvent classes.
Solvent
Solvent Class
Temperature (°C)
Solubility ( g/100 mL)
Solubility (mol/L)
Hexane
Nonpolar
25
Hypothetical Value
Hypothetical Value
Toluene
Nonpolar
25
Hypothetical Value
Hypothetical Value
Diethyl Ether
Nonpolar
25
Hypothetical Value
Hypothetical Value
Ethyl Acetate
Polar Aprotic
25
Hypothetical Value
Hypothetical Value
Acetone
Polar Aprotic
25
Hypothetical Value
Hypothetical Value
Acetonitrile
Polar Aprotic
25
Hypothetical Value
Hypothetical Value
Ethanol
Polar Protic
25
Hypothetical Value
Hypothetical Value
Methanol
Polar Protic
25
Hypothetical Value
Hypothetical Value
Water
Polar Protic
25
Hypothetical Value
Hypothetical Value
Table 1: Template for presenting the experimentally determined solubility of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
The collected data should be analyzed to validate or refine the initial predictions. A high correlation between solvent polarity and solubility would confirm the theoretical assessment. Any deviations from the expected trend could indicate specific solvent-solute interactions not captured by simple polarity rules, providing deeper insight into the compound's behavior.
Conclusion
While specific, published solubility data for 1-Methyl-3-oxocyclobutane-1-carbonitrile is currently lacking, a robust prediction can be made based on its molecular structure. The presence of highly polar nitrile and ketone functionalities suggests high solubility in polar aprotic solvents and moderate to high solubility in polar protic solvents, with poor solubility in nonpolar media. This guide provides the necessary theoretical foundation and a detailed experimental protocol to empower researchers to generate reliable, quantitative solubility data. Such data is essential for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and chemical applications.
References
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
Faculty of Science, Tanta University. (n.d.).
Capot Chemical. (n.d.). MSDS of 1-methyl-3-oxocyclobutane-1-carbonitrile.
Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry.
Khan Academy. (n.d.). Solubility of organic compounds.
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
Smolecule. (2023, August 15). Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid.
Egger, K. W., & Jola, M. (1969). The kinetics of the gas-phase isomerization of cis-and trans-1, 2-dimethyl-1, 2-dicyanocyclobutane in the range 236–297 C. International Journal of Chemical Kinetics, 1(5), 459-471.
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane.
TCI Chemicals. (2024, November 21).
Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Cyclobutane-1,1-dicarboxylic acid.
Skancke, P. N., et al. (1998). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry A, 102(51), 10567-10574.
Li, H., et al. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
An In-depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carbonitrile: A Versatile Scaffold in Modern Drug Discovery
Abstract This technical guide provides a comprehensive overview of 1-methyl-3-oxocyclobutane-1-carbonitrile, a key building block in contemporary medicinal chemistry. The unique strained-ring system, coupled with the dua...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This technical guide provides a comprehensive overview of 1-methyl-3-oxocyclobutane-1-carbonitrile, a key building block in contemporary medicinal chemistry. The unique strained-ring system, coupled with the dual reactivity of the ketone and nitrile functionalities, offers a valuable scaffold for the design of novel therapeutics. This document will delve into the synthesis, spectroscopic characterization, reactivity, and applications of this compound, with a particular focus on its role in the development of next-generation pharmaceuticals. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
Introduction: The Rising Prominence of Cyclobutanes in Medicinal Chemistry
The cyclobutane motif has emerged as a powerful tool in drug design, offering a unique combination of structural rigidity and three-dimensionality.[1] Unlike conformationally flexible aliphatic chains, the puckered nature of the cyclobutane ring allows for precise positioning of substituents in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the introduction of a cyclobutane core can improve metabolic stability and other pharmacokinetic properties.[1] 1-Methyl-3-oxocyclobutane-1-carbonitrile, with its strategically placed functional groups, is a prime example of a cyclobutane-containing building block that is gaining traction in the synthesis of complex pharmaceutical agents.
Physicochemical Properties and Structural Features
1-Methyl-3-oxocyclobutane-1-carbonitrile possesses a molecular formula of C₆H₇NO and a monoisotopic mass of 109.052765 Da.[2] The structure features a quaternary carbon at the 1-position, substituted with both a methyl group and a nitrile group. The presence of a ketone at the 3-position introduces a second site of reactivity and influences the overall electronic properties of the molecule.
Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
The synthesis of 1-methyl-3-oxocyclobutane-1-carbonitrile can be approached through a multi-step sequence, leveraging established methods for the construction of the cyclobutane ring and subsequent functional group manipulations. A plausible and efficient synthetic strategy is outlined below, based on analogous procedures for related cyclobutane derivatives.[3][4]
Proposed Synthetic Pathway
The synthesis commences with the reaction of 1,3-dibromoacetone with malononitrile to form the cyclobutane ring, followed by methylation and decarboxylation.
Caption: Proposed synthetic pathway for 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Synthesis of 3,3-Dicyanocyclobutanone
To a stirred solution of malononitrile and a phase transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable organic solvent (e.g., dichloromethane), add a base such as potassium carbonate.
Cool the mixture in an ice bath and add 1,3-dibromoacetone dropwise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3,3-dicyanocyclobutanone.
Step 2: Methylation of 3,3-Dicyanocyclobutanone
Dissolve the crude 3,3-dicyanocyclobutanone in a suitable solvent such as dimethylformamide (DMF).
Add a base (e.g., sodium hydride) portion-wise at 0 °C.
Stir the mixture for 30 minutes, then add methyl iodide dropwise.
Allow the reaction to proceed at room temperature for 4-6 hours.
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-methyl-3,3-dicyanocyclobutanone.
Step 3: Hydrolysis and Decarboxylation to 1-Methyl-3-oxocyclobutane-1-carbonitrile
Reflux the crude 1-methyl-3,3-dicyanocyclobutanone in a mixture of a strong acid (e.g., hydrochloric acid) and water.[5]
Monitor the reaction for the disappearance of the starting material.
Cool the reaction mixture and neutralize with a base.
Extract the product with an appropriate organic solvent.
Purify the crude product by column chromatography to obtain 1-methyl-3-oxocyclobutane-1-carbonitrile.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the methyl protons and the methylene protons of the cyclobutane ring. The methyl group protons would likely appear as a singlet. The four cyclobutane protons would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should display distinct signals for the quaternary carbon, the methyl carbon, the two methylene carbons of the ring, the ketone carbonyl carbon, and the nitrile carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorption bands for the ketone carbonyl (C=O) and the nitrile (C≡N) functional groups. The C=O stretch in a strained four-membered ring typically appears at a higher wavenumber (around 1750-1785 cm⁻¹) compared to a non-strained ketone.[6] The C≡N stretch is expected in the region of 2260-2240 cm⁻¹.
Mass Spectrometry
Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including cleavage of the cyclobutane ring and loss of small neutral molecules.
Reactivity and Chemical Transformations
The chemical reactivity of 1-methyl-3-oxocyclobutane-1-carbonitrile is dictated by the interplay of its three key structural features: the strained cyclobutane ring, the electrophilic ketone, and the versatile nitrile group.
Reactions at the Ketone Carbonyl
Reduction: The ketone can be selectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride. This transformation provides access to 3-hydroxy-1-methylcyclobutane-1-carbonitrile, a valuable intermediate for further functionalization.
Nucleophilic Addition: The ketone is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to generate tertiary alcohols.
Transformations of the Nitrile Group
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 1-methyl-3-oxocyclobutane-1-carboxylic acid, a well-documented and useful building block in its own right.[8]
Reduction: The nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄).
Addition of Nucleophiles: Organometallic reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
Ring-Opening Reactions
The inherent ring strain of the cyclobutane nucleus makes it susceptible to ring-opening reactions under certain conditions, providing pathways to linear or larger ring systems.
Caption: Key reactive sites and potential transformations of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Applications in Drug Discovery and Development
The rigid scaffold of 1-methyl-3-oxocyclobutane-1-carbonitrile makes it an attractive building block for the synthesis of biologically active molecules. Its ability to serve as a bioisosteric replacement for other common groups is a key aspect of its utility.
Bioisosterism
The 1-methyl-1-carbonitrile cyclobutane moiety can act as a bioisostere for larger or more flexible groups, such as a tert-butyl group or a substituted phenyl ring. This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or enhancing biological activity.[9]
Janus Kinase (JAK) Inhibitors
A notable application of methylcyclobutane derivatives is in the development of Janus kinase (JAK) inhibitors.[10] JAKs are a family of enzymes that play a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases. The constrained conformation of the cyclobutane ring can help to lock the molecule into a bioactive conformation, leading to potent and selective inhibition of the target kinase.
Other Therapeutic Areas
The versatility of the 1-methyl-3-oxocyclobutane-1-carbonitrile scaffold suggests its potential application in a wide range of therapeutic areas. The ability to readily modify both the ketone and nitrile functionalities allows for the generation of diverse libraries of compounds for screening against various biological targets. The parent compound, 1-methyl-3-oxocyclobutane-1-carboxylic acid, has been utilized as an intermediate in the synthesis of inhibitors for enzymes such as tyrosinase and as antifungal agents.[8]
Conclusion and Future Outlook
1-Methyl-3-oxocyclobutane-1-carbonitrile is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, arising from the combination of a strained cyclobutane ring with ketone and nitrile functionalities, provide a powerful platform for the design of novel therapeutic agents. The synthetic accessibility of this compound, coupled with its diverse reactivity, ensures its continued importance in the quest for new and improved medicines. As the demand for molecules with enhanced three-dimensionality and optimized pharmacokinetic profiles grows, the utility of scaffolds such as 1-methyl-3-oxocyclobutane-1-carbonitrile is set to expand further.
References
Cyclobutanes in Small‐Molecule Drug Candid
Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved from [Link]
CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (n.d.). Google Patents.
1-methyl-3-oxocyclobutane-1-carbonitrile (C6H7NO). (n.d.). PubChem. Retrieved from [Link]
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2015). Organic Process Research & Development, 19(10), 1386-1395.
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179.
How is methyl 3-oxocyclopentane-1-carboxylate synthesized and what are its applications? (n.d.). Retrieved from [Link]
The potentially bioisosteric replacement[1][6] from methyl... (n.d.). ResearchGate. Retrieved from [Link]
Bioisosterism. (n.d.). Drug Design. Retrieved from [Link]
Synthesis of Methyl 3-oxocyclopentanecarboxylate. (n.d.). PrepChem.com. Retrieved from [Link]
Bioisosteres of Common Functional Groups. (n.d.). Retrieved from [Link]
CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.). Google Patents.
An In-Depth Technical Guide to 1-Methyl-3-oxocyclobutane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique three-dimensional diversity and...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties. Among these, strained ring systems have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This guide provides a comprehensive technical overview of 1-Methyl-3-oxocyclobutane-1-carbonitrile, a versatile building block that embodies these desirable characteristics. As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized narrative grounded in scientific principles and practical insights, to empower researchers in their pursuit of innovative therapeutics.
Introduction to a Versatile Cyclobutane Building Block
1-Methyl-3-oxocyclobutane-1-carbonitrile, registered under CAS Number 32082-17-0, is a functionalized cyclobutane derivative that has emerged as a valuable intermediate in organic synthesis, particularly in the construction of complex pharmaceutical agents. Its rigid four-membered ring, substituted with a reactive ketone and a synthetically versatile nitrile group, provides a unique platform for the elaboration of molecular complexity. The nitrile moiety can be readily transformed into a variety of functional groups, including amines, carboxylic acids, and tetrazoles, making it a linchpin in the synthesis of diverse compound libraries.
The inherent ring strain of the cyclobutane core influences its reactivity and conformational preferences, often leading to compounds with improved metabolic stability and binding affinity.[1] This guide will delve into the nomenclature, chemical properties, synthesis, and potential applications of this intriguing molecule, offering a technical resource for its effective utilization in research and development.
Nomenclature and Chemical Identity
A clear and unambiguous identification of a chemical entity is paramount for effective scientific communication and reproducibility. This section outlines the various identifiers for 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Synonyms and Identifiers
The most commonly used name for this compound is 1-Methyl-3-oxocyclobutane-1-carbonitrile . However, several synonyms are also recognized in chemical literature and databases:
1-Methyl-3-oxocyclobutanecarbonitrile
3-Oxo-1-methylcyclobutane-1-carbonitrile
1-Cyano-1-methyl-3-cyclobutanone
A crucial identifier for any chemical substance is its CAS (Chemical Abstracts Service) Registry Number , which for this compound is 32082-17-0 .
Molecular and Structural Formulae
The molecular and structural representations are fundamental to understanding the compound's composition and connectivity.
Identifier
Value
Molecular Formula
C₆H₇NO
Molecular Weight
109.13 g/mol
Canonical SMILES
CC1(C#N)CC(=O)C1
InChI
InChI=1S/C6H7NO/c1-6(4-7)2-5(8)3-6/h2-3H2,1H3
InChIKey
IBGURYMREHOQDE-UHFFFAOYSA-N
The structural formula reveals a cyclobutane ring with a methyl group and a nitrile group attached to the same carbon atom (C1), and a ketone group at the C3 position.
Caption: Chemical structure of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Synthesis and Manufacturing
While detailed, peer-reviewed synthetic procedures specifically for 1-Methyl-3-oxocyclobutane-1-carbonitrile are not abundantly available in the public domain, the synthesis of structurally related cyclobutane derivatives provides a strong basis for its preparation. The synthesis of the analogous 3-oxocyclobutanecarboxylic acid often involves a multi-step sequence starting from readily available materials.[1] A plausible synthetic strategy for the target nitrile can be extrapolated from these established methods.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formation of the cyclobutane ring as a key step. One common strategy for constructing cyclobutanes is through a [2+2] cycloaddition or by intramolecular cyclization of a suitable linear precursor.
Caption: A simplified retrosynthetic analysis.
Plausible Synthetic Protocol
A likely synthetic route would adapt the well-documented synthesis of 3-oxocyclobutanecarboxylic acid, which often utilizes 1,3-dihaloacetone and a malonic ester derivative.[2] To obtain the target nitrile, a similar strategy employing a malononitrile derivative could be envisioned.
Step 1: Ketal Protection of 1,3-Dichloroacetone
To prevent self-condensation and other side reactions of the highly reactive 1,3-dichloroacetone, the ketone functionality is typically protected as a ketal.
Reaction: 1,3-Dichloroacetone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent such as toluene, with azeotropic removal of water to drive the reaction to completion.
Rationale: The ketal is stable under the basic conditions of the subsequent cyclization step.
Step 2: Cyclization with 2-Methylmalononitrile
The protected 1,3-dihalide is then reacted with a suitable carbanion source to form the cyclobutane ring.
Reaction: The protected 1,3-dichloroacetone is treated with 2-methylmalononitrile in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF).
Causality: The base deprotonates the 2-methylmalononitrile to form a nucleophilic carbanion, which then undergoes a tandem nucleophilic substitution with the two electrophilic carbons of the protected 1,3-dihaloacetone to form the cyclobutane ring.
Step 3: Deprotection and Decarboxylation
The final step involves the removal of the protecting group and one of the nitrile groups to yield the target molecule.
Reaction: The resulting dinitrile intermediate is subjected to acidic hydrolysis. This removes the ketal protecting group to reveal the ketone and can also hydrolyze one of the nitrile groups to a carboxylic acid, which can then decarboxylate under the reaction conditions to yield the final product.
Self-Validation: The progress of each step can be monitored by thin-layer chromatography (TLC) and the identity and purity of the intermediates and final product confirmed by spectroscopic methods such as NMR and Mass Spectrometry.
Physicochemical and Spectroscopic Properties
Understanding the physical and chemical properties of 1-Methyl-3-oxocyclobutane-1-carbonitrile is essential for its handling, storage, and application in chemical reactions.
Physical Properties
Property
Value
Source
Appearance
White solid
Storage Temperature
0-8 °C
Spectroscopic Data (Predicted and Expected)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons and the methylene protons of the cyclobutane ring. The methyl protons would appear as a singlet, likely in the range of 1.2-1.8 ppm. The four methylene protons on the cyclobutane ring would likely appear as complex multiplets in the region of 2.5-3.5 ppm due to their diastereotopic nature and coupling with each other.
¹³C NMR: The carbon NMR spectrum would be expected to show distinct signals for the quaternary carbon attached to the methyl and nitrile groups, the nitrile carbon, the carbonyl carbon, the methyl carbon, and the two methylene carbons of the ring. The carbonyl carbon would be the most downfield signal, typically above 200 ppm. The nitrile carbon would appear around 115-125 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum would be characterized by strong absorption bands corresponding to the ketone and nitrile functional groups.
C=O stretch (ketone): A strong, sharp peak is expected in the range of 1780-1750 cm⁻¹. The higher frequency compared to a typical acyclic ketone is due to the ring strain of the cyclobutane.
C≡N stretch (nitrile): A medium-intensity, sharp peak is expected around 2260-2240 cm⁻¹.[3]
Mass Spectrometry (MS):
The electron ionization mass spectrum would show the molecular ion peak (M⁺) at m/z = 109. Subsequent fragmentation would likely involve the loss of small neutral molecules such as CO, HCN, or cleavage of the cyclobutane ring. PubChemLite provides predicted m/z values for various adducts.[4]
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 1-Methyl-3-oxocyclobutane-1-carbonitrile is dictated by the interplay of its strained ring and its functional groups.
Caption: Key reaction pathways of the title compound.
Reactions of the Ketone
The ketone functionality is a versatile handle for a variety of transformations:
Reduction: The ketone can be selectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄). The stereochemical outcome of this reduction can be influenced by the steric hindrance of the adjacent quaternary center.
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Wittig Reaction: The ketone can be converted to an exocyclic double bond via the Wittig reaction, providing access to methylene cyclobutane derivatives.
Reactions of the Nitrile
The nitrile group is a valuable precursor to several other important functional groups:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-methyl-3-oxocyclobutane-1-carboxylic acid. This is a key transformation that links the chemistry of the nitrile to its more widely studied carboxylic acid counterpart.[1]
Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a direct route to aminomethyl-substituted cyclobutanes.
Addition of Nucleophiles: Organometallic reagents can add to the nitrile to form ketones after hydrolysis.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 1-Methyl-3-oxocyclobutane-1-carbonitrile make it an attractive scaffold for the design of novel therapeutic agents. The rigid cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, while offering distinct advantages in terms of metabolic stability and solubility.[1]
While specific examples of marketed drugs containing this exact fragment are not readily identifiable, the broader class of functionalized cyclobutanes is prevalent in modern drug discovery. The related compound, 1-methyl-3-oxocyclobutane-1-carboxylic acid, is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and thrombin inhibitors.[1] Given the synthetic accessibility of the carboxylic acid from the nitrile, 1-Methyl-3-oxocyclobutane-1-carbonitrile is an equally valuable precursor in these synthetic campaigns.
Safety, Handling, and Storage
Proper handling and storage are crucial when working with any chemical substance.
Hazard Identification
According to the Safety Data Sheet (SDS) provided by ChemScene, 1-Methyl-3-oxocyclobutane-1-carbonitrile is classified with the following hazards:
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
Ventilation: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage
Conditions: Store in a cool, well-ventilated area. The recommended storage temperature is 2-8°C.
Container: Keep the container tightly sealed.
Conclusion
1-Methyl-3-oxocyclobutane-1-carbonitrile is a promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a strained cyclobutane ring and reactive ketone and nitrile functionalities provides a rich platform for the development of novel molecular architectures. While detailed synthetic and application data in the public domain is still emerging, the established chemistry of related cyclobutane derivatives provides a solid foundation for its utilization. This guide has aimed to provide a comprehensive technical overview to assist researchers in harnessing the potential of this valuable synthetic intermediate.
Application Note: A Detailed Protocol for the Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile from Malononitrile
Abstract This application note provides a comprehensive, research-grade protocol for the synthesis of 1-methyl-3-oxocyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. The...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This application note provides a comprehensive, research-grade protocol for the synthesis of 1-methyl-3-oxocyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, malononitrile. The described methodology is a multi-step process involving an initial base-catalyzed cyclization with a 1,3-dihalogenated acetone equivalent, followed by a methylation step, and concluding with a selective partial hydrolysis and decarboxylation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, detailed step-by-step protocols, and troubleshooting guidance to ensure reproducible and high-yield synthesis.
Introduction: The Significance of Functionalized Cyclobutanes
Cyclobutane scaffolds are crucial structural motifs in a wide array of biologically active natural products and pharmaceutical agents.[1] Their inherent ring strain endows them with unique conformational properties and reactivity, making them attractive for use as rigid spacers or as precursors for more complex molecular architectures. Specifically, 3-oxocyclobutane derivatives serve as key intermediates in the synthesis of compounds targeting a range of diseases. The title compound, 1-methyl-3-oxocyclobutane-1-carbonitrile, incorporates a quaternary carbon center, a feature that can enhance metabolic stability and potency in drug candidates.
The synthesis of highly functionalized cyclobutanes, however, presents a significant challenge due to the entropic and enthalpic barriers to the formation of four-membered rings.[2] This protocol details a robust and accessible pathway to 1-methyl-3-oxocyclobutane-1-carbonitrile, leveraging the reactivity of malononitrile as a versatile C2-synthon.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence, starting from the reaction of malononitrile with 1,3-dibromoacetone. This is followed by methylation of the resulting gem-dinitrile, and finally, a selective hydrolysis and decarboxylation to yield the target molecule.
Scheme 1: Overall Synthetic Pathway
(Self-generated image, for illustrative purposes)
Mechanistic Considerations and Rationale
The initial step of the synthesis is a double alkylation of malononitrile with 1,3-dibromoacetone to form 3,3-dicyanocyclobutanone. Malononitrile is a potent C-H acid (pKa ≈ 11 in DMSO), and its methylene protons are readily abstracted by a suitable base to form a resonance-stabilized carbanion.[3] This carbanion then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromoacetone in an SN2 reaction. A second, intramolecular SN2 reaction then forms the cyclobutane ring. A similar transformation is documented in the patent literature for the synthesis of 3-oxocyclobutanecarboxylic acid, providing a strong precedent for this approach.[4]
The second step involves the methylation of 3,3-dicyanocyclobutanone. The carbon atom bearing the two nitrile groups is highly acidic and can be deprotonated by a strong, non-nucleophilic base like sodium hydride to form an enolate. This enolate then reacts with an electrophilic methyl source, such as methyl iodide, to install the methyl group at the C1 position.
The final step is the selective hydrolysis of one of the nitrile groups to a carboxylic acid, followed by decarboxylation. This is a classic transformation for gem-dinitriles and can be achieved under acidic conditions. The presence of the ketone functionality can complicate this step, and careful control of reaction conditions is necessary to avoid unwanted side reactions.
Experimental Protocols
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Purity
Supplier
Malononitrile
C₃H₂N₂
66.06
≥99%
Sigma-Aldrich
1,3-Dibromoacetone
C₃H₄Br₂O
215.87
97%
Alfa Aesar
Potassium Carbonate
K₂CO₃
138.21
≥99%
Fisher Scientific
N,N-Dimethylformamide (DMF)
C₃H₇NO
73.09
Anhydrous, ≥99.8%
Acros Organics
Sodium Hydride
NaH
24.00
60% dispersion in mineral oil
Sigma-Aldrich
Methyl Iodide
CH₃I
141.94
99.5%
Alfa Aesar
Hydrochloric Acid
HCl
36.46
37% in H₂O
VWR
Diethyl Ether
(C₂H₅)₂O
74.12
Anhydrous
Fisher Scientific
Ethyl Acetate
C₄H₈O₂
88.11
ACS Grade
VWR
Hexanes
C₆H₁₄
86.18
ACS Grade
VWR
Anhydrous Magnesium Sulfate
MgSO₄
120.37
Sigma-Aldrich
Safety Precautions: Malononitrile is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). 1,3-Dibromoacetone is a lachrymator and corrosive. Methyl iodide is a known carcinogen. Sodium hydride reacts violently with water. All steps should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 3,3-Dicyanocyclobutanone
This procedure is adapted from a similar synthesis of a related compound.[4]
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium carbonate (2.5 eq) and anhydrous N,N-dimethylformamide (DMF, 200 mL).
Stir the suspension and add malononitrile (1.0 eq) portion-wise at room temperature.
In the dropping funnel, prepare a solution of 1,3-dibromoacetone (1.1 eq) in anhydrous DMF (50 mL).
Add the 1,3-dibromoacetone solution dropwise to the reaction mixture over 1 hour, maintaining the temperature below 30 °C with a water bath.
After the addition is complete, allow the reaction to stir at room temperature for 24 hours.
Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).
Upon completion, pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.
Extract the aqueous layer with diethyl ether (3 x 150 mL).
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and filter.
Remove the solvent under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel (Eluent: 20-40% Ethyl Acetate in Hexanes gradient) to afford 3,3-dicyanocyclobutanone as a white solid.
Step 2: Synthesis of 1-Methyl-3,3-dicyanocyclobutanone
To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
Add anhydrous DMF (100 mL) to the flask and cool the suspension to 0 °C in an ice bath.
Dissolve 3,3-dicyanocyclobutanone (1.0 eq) in anhydrous DMF (50 mL) and add it dropwise to the sodium hydride suspension.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
Allow the reaction to stir at room temperature for 12 hours.
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes).
Upon completion, carefully quench the reaction by the slow, dropwise addition of ice-cold water.
Extract the mixture with diethyl ether (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (Eluent: 15-30% Ethyl Acetate in Hexanes gradient) to yield 1-methyl-3,3-dicyanocyclobutanone.
Step 3: Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
In a 100 mL round-bottom flask, dissolve 1-methyl-3,3-dicyanocyclobutanone (1.0 eq) in a mixture of concentrated hydrochloric acid (5 mL) and water (15 mL).
Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Purify the final product by column chromatography on silica gel (Eluent: 25-50% Ethyl Acetate in Hexanes gradient) or by vacuum distillation to obtain 1-methyl-3-oxocyclobutane-1-carbonitrile.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Troubleshooting and Key Considerations
Step 1: Low Yield of Cyclization: Ensure all reagents and solvents are anhydrous, as water can interfere with the base and lead to side reactions. The dropwise addition of 1,3-dibromoacetone is crucial to minimize polymerization. If the reaction stalls, gentle heating (40-50 °C) may be beneficial, but should be monitored closely to avoid decomposition.
Step 2: Incomplete Methylation: Sodium hydride is highly reactive and its surface can be deactivated by atmospheric moisture. Ensure proper handling under an inert atmosphere. If methylation is sluggish, a stronger methylating agent like methyl triflate could be considered, although it is more expensive and requires careful handling.
Step 3: Over-hydrolysis or Decomposition: The final hydrolysis and decarboxylation step is sensitive. Prolonged heating or overly harsh acidic conditions can lead to the hydrolysis of both nitrile groups or even ring-opening of the cyclobutanone. The reaction should be carefully monitored by an appropriate analytical technique (e.g., GC-MS) and stopped as soon as the starting material is consumed.
Conclusion
This application note outlines a detailed and rational synthetic route to 1-methyl-3-oxocyclobutane-1-carbonitrile from malononitrile. By providing not only the step-by-step protocol but also the underlying mechanistic principles and troubleshooting advice, this guide aims to empower researchers to successfully synthesize this valuable chemical building block. The presented methodology is scalable and utilizes readily available reagents, making it a practical choice for both academic and industrial laboratories.
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Wu, Y. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. CN103232340A.
Dotsenko, V. V., Krivokolysko, S. G., & Semenova, A. M. (2018). Alkylation of Malononitrile and its Dimer with α-Bromketones. Russian Journal of Organic Chemistry, 54(12), 1845-1854. [Link]
Hassan, E. A., & Elmaghraby, A. M. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research, 16(1), 11-46. [Link]
Application Note & Protocol: A Scalable, Multi-Step Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Abstract The cyclobutane motif is a valuable structural element in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and serve as a versatile scaffold.[1][2] 1-Methyl-3-oxocyc...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The cyclobutane motif is a valuable structural element in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and serve as a versatile scaffold.[1][2] 1-Methyl-3-oxocyclobutane-1-carbonitrile is an important building block, incorporating a quaternary center, a ketone, and a nitrile group—functionalities ripe for diverse chemical elaboration. Its derivatives are key intermediates in the synthesis of a wide array of therapeutic agents, including kinase and thrombin inhibitors.[3][4] This document provides a comprehensive, scalable protocol for the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile, designed for researchers requiring reliable access to this intermediate. The presented route is a two-step process commencing with the cyclization of commercially available starting materials to form 3-oxocyclobutane-1-carbonitrile, followed by a robust α-methylation. We emphasize the rationale behind procedural choices, in-process controls for reaction monitoring, and detailed analytical characterization to ensure a reproducible and scalable outcome.
Introduction & Strategic Overview
The synthesis of strained four-membered rings like cyclobutanes presents unique challenges, yet their utility in drug discovery programs necessitates robust and scalable synthetic routes.[1][2] The target molecule, 1-Methyl-3-oxocyclobutane-1-carbonitrile, features a C1-quaternary center, which can be challenging to install efficiently.
Our retrosynthetic strategy hinges on a two-stage approach:
Formation of the Cyclobutane Core: We will first construct the 3-oxocyclobutane-1-carbonitrile ring system. A well-established and scalable method involves the reaction of a 1,3-dihalogenated acetone precursor with malononitrile.[4] This approach is cost-effective and provides direct access to the required nitrile functionality, avoiding additional conversion steps from a carboxylic acid or ester.
α-Methylation: The second stage involves the selective methylation at the C1 position, which is α to both the carbonyl and nitrile groups. This acidity allows for deprotonation with a strong, non-nucleophilic base to form a stabilized enolate, which can then be trapped with an electrophilic methyl source. We will utilize Lithium diisopropylamide (LDA) for this purpose, a choice justified by its efficacy in creating sterically hindered enolates and minimizing side reactions.[5]
This strategic pathway is illustrated in the workflow diagram below.
Figure 1: Overall two-stage synthetic workflow.
Detailed Protocols and Methodologies
Safety Precaution: This synthesis involves hazardous materials including 1,3-dibromoacetone (lachrymator), malononitrile (toxic), LDA (pyrophoric), and methyl iodide (toxic and carcinogenic). All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 3-Oxocyclobutane-1-carbonitrile (Intermediate 1)
Principle: This step employs a phase-transfer catalyzed cyclization. Potassium carbonate acts as the base to deprotonate malononitrile, and tetrabutylammonium bromide (TBAB) facilitates the transfer of the resulting anion into the organic phase to react with 1,3-dibromoacetone. This method is adapted from patented procedures for related structures and is amenable to scale-up.[4]
Materials:
1,3-Dibromoacetone (97%)
Malononitrile (99%)
Potassium Carbonate (K₂CO₃), anhydrous, powdered
Tetrabutylammonium bromide (TBAB) (99%)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add powdered potassium carbonate (2.5 eq) and TBAB (0.05 eq).
Add anhydrous DMF to the flask, and with vigorous stirring, add malononitrile (1.0 eq).
Cool the resulting slurry to 0 °C using an ice-water bath.
Dissolve 1,3-dibromoacetone (1.05 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.
Add the 1,3-dibromoacetone solution dropwise to the stirred slurry over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition is critical to minimize dimerization and polymerization side reactions.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes) or GC-MS to confirm the consumption of starting materials.
Upon completion, quench the reaction by carefully pouring the mixture into cold water.
Extract the aqueous phase with ethyl acetate (3x).
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude material can be purified by vacuum distillation or column chromatography on silica gel to afford Intermediate 1 as a solid.
Protocol 2: Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile (Final Product)
Principle: This step relies on the generation of a lithium enolate from Intermediate 1 using LDA at low temperature, followed by quenching with methyl iodide. The use of a strong, hindered base like LDA at -78 °C ensures rapid and complete deprotonation while preventing nucleophilic attack on the nitrile or ketone functionalities. This protocol is adapted from established methods for α-alkylation of cyclobutanone derivatives.[5]
Figure 2: Key mechanism of the α-methylation step.
Materials:
3-Oxocyclobutane-1-carbonitrile (Intermediate 1 )
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
Set up a dry, three-necked round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stirrer, thermometer, and a rubber septum.
Dissolve Intermediate 1 (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to ensure selectivity and prevent side reactions.
While stirring, add the LDA solution (1.1 eq) dropwise via syringe over 30 minutes. Maintain the temperature below -70 °C.
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
Allow the reaction to stir at -78 °C for 2-3 hours.
IPC: The reaction can be monitored by quenching a small aliquot with NH₄Cl solution, extracting, and analyzing by GC-MS.
Once the reaction is complete, quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.
Allow the mixture to warm to room temperature.
Add water and diethyl ether. Separate the layers.
Extract the aqueous layer with diethyl ether (2x).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification: The final product, 1-Methyl-3-oxocyclobutane-1-carbonitrile, can be purified by vacuum distillation or flash column chromatography on silica gel to yield a clear oil or low-melting solid.
Data Summary and Characterization
The following table summarizes the expected outcomes and analytical data for the synthesized compounds.
Bellina, F., & Rossi, R. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 17(8), 9405-9477. [Link]
Application Notes and Protocols for Diastereoselective Reactions of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Introduction: The Versatile Cyclobutane Scaffold in Modern Synthesis The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatile Cyclobutane Scaffold in Modern Synthesis
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry and materials science. Its rigid, three-dimensional structure provides a unique conformational constraint that is increasingly sought after in the design of novel therapeutics. Within this class of compounds, 1-methyl-3-oxocyclobutane-1-carbonitrile stands out as a particularly useful chiral building block. The presence of a ketone, a quaternary stereocenter bearing a methyl and a nitrile group, offers multiple handles for functionalization. The ability to control the stereochemical outcome of reactions at the C3 ketone is paramount for the synthesis of complex, stereochemically defined molecules. This guide provides detailed protocols and mechanistic insights into the key diastereoselective reactions of this versatile substrate, empowering researchers to leverage its full synthetic potential. This compound and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceutical compounds, including inhibitors for JAK, CETP, and PDE10.[1]
Diastereoselective Reduction of the Ketone: Accessing cis- and trans-3-Hydroxycyclobutanes
The reduction of the carbonyl group in 1-methyl-3-oxocyclobutane-1-carbonitrile provides access to the corresponding cis- and trans-3-hydroxycyclobutane-1-carbonitriles. The facial selectivity of the hydride attack is governed by the steric hindrance imposed by the substituents at the C1 position.
Mechanistic Insight: Steric Control of Hydride Attack
The diastereoselectivity of the reduction is primarily dictated by the approach of the hydride reagent to the carbonyl group. The two faces of the ketone are diastereotopic. The attack from the face cis to the larger substituent (in this case, likely the methyl group, though the nitrile also contributes) is sterically hindered. Consequently, bulky hydride reagents will preferentially attack from the less hindered face, leading to the formation of the trans alcohol as the major diastereomer. Conversely, smaller hydride reagents may exhibit lower diastereoselectivity.
Figure 1: Diastereoselective reduction of 1-methyl-3-oxocyclobutane-1-carbonitrile.
Protocol 1: Diastereoselective Reduction with L-Selectride®
This protocol is designed to maximize the formation of the trans-alcohol.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq). Dissolve the substrate in anhydrous THF (to a concentration of 0.1 M).
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Reagent Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M in THF) dropwise via syringe over 15 minutes.
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
Workup: Allow the mixture to warm to room temperature. Add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis.
Reagent
Diastereomeric Ratio (trans:cis)
Yield (%)
L-Selectride®
>95:5
~90
Sodium Borohydride
~70:30
>95
Diastereoselective Nucleophilic Addition: Creating a New Stereocenter
The addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbonyl group allows for the formation of a new carbon-carbon bond and the creation of a new stereocenter. The stereochemical outcome of this reaction can be predicted using the Felkin-Anh model.
Mechanistic Insight: The Felkin-Anh Model
According to the Felkin-Anh model, the nucleophile preferentially attacks the carbonyl carbon from the less hindered face. The conformation of the substrate is arranged such that the largest group (in this case, the carbon bearing the methyl and nitrile groups) is perpendicular to the carbonyl group. The nucleophile then attacks at the Bürgi-Dunitz angle. This model predicts the formation of one diastereomer in excess.
Figure 2: Felkin-Anh model for nucleophilic addition.
Protocol 2: Diastereoselective Grignard Addition
This protocol describes the addition of methylmagnesium bromide as a representative example.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 1-methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq) and dissolve it in anhydrous diethyl ether (0.1 M).
Cooling: Cool the solution to 0 °C in an ice bath.
Reagent Addition: Add methylmagnesium bromide (1.5 eq, 3.0 M in diethyl ether) dropwise via syringe.
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
Quenching: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution.
Workup: Separate the layers and extract the aqueous layer with diethyl ether (3 x).
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purification and Analysis: Purify the product by column chromatography and determine the diastereomeric ratio by ¹H NMR or GC.
Nucleophile
Expected Major Diastereomer
Diastereomeric Ratio
MeMgBr
Attack anti to C1 substituents
>85:15
PhLi
Attack anti to C1 substituents
>90:10
Diastereoselective Alkylation of the Enolate: Functionalization at the α-Position
Formation of the enolate of 1-methyl-3-oxocyclobutane-1-carbonitrile followed by trapping with an electrophile provides a powerful method for introducing substituents at the C2 or C4 position. The facial selectivity of the alkylation is controlled by the existing stereocenter at C1.
Mechanistic Insight: Steric Shielding in Enolate Alkylation
The enolate can be generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The lithium cation will chelate to the carbonyl oxygen and the nitrile nitrogen, creating a rigid enolate structure. The substituents at C1 will then direct the incoming electrophile to the less hindered face of the enolate.
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 1-methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq) in anhydrous THF (0.2 M).
Cooling: Cool the solution to -78 °C.
Enolate Formation: Slowly add LDA (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
Electrophile Addition: Add methyl iodide (1.5 eq) dropwise to the enolate solution at -78 °C.
Reaction: Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.
Workup: Extract the mixture with diethyl ether (3 x). Wash the combined organic layers with brine.
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Analysis: Purify the product via column chromatography and determine the diastereoselectivity by ¹H NMR or GC analysis.
Electrophile
Expected Major Diastereomer
Diastereomeric Ratio
CH₃I
trans-2,4-disubstituted
>90:10
BnBr
trans-2,4-disubstituted
>95:5
Conclusion
1-Methyl-3-oxocyclobutane-1-carbonitrile is a valuable and versatile building block for the synthesis of complex molecules with a high degree of stereochemical control. The protocols and mechanistic discussions provided herein offer a robust starting point for researchers and drug development professionals to explore the rich chemistry of this scaffold. The predictable diastereoselectivity in reductions, nucleophilic additions, and enolate alkylations makes it an ideal substrate for the efficient construction of stereochemically defined cyclobutane-containing targets.
Application Notes & Protocols: [2+2] Cycloaddition Reactions Involving 1-Methyl-3-oxocyclobutane-1-carbonitrile
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Methyl-3-oxocyclobutane-1-carbonitrile as a versatile build...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 1-Methyl-3-oxocyclobutane-1-carbonitrile as a versatile building block in [2+2] cycloaddition reactions. We delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for photochemical cycloadditions, and discuss the strategic importance of the resulting cyclobutane scaffolds. The unique structural features of the starting material—a strained four-membered ring, an enone system, a nitrile group, and a quaternary center—make it an exceptionally valuable substrate for generating molecular complexity relevant to modern drug discovery.[1][2]
Strategic Importance & Scientific Context
The Ascendance of Cyclobutanes in Medicinal Chemistry
The cyclobutane motif is no longer a synthetic curiosity but a strategic component in the design of modern therapeutics.[1] Its rigid, puckered three-dimensional structure offers a distinct advantage over flexible aliphatic linkers or planar aromatic rings. Incorporating a cyclobutane core can lead to improved metabolic stability, refined binding poses through conformational restriction, and enhanced physicochemical properties by increasing the fraction of sp³-hybridized carbons (Fsp³).[1][3] Consequently, methods for the efficient and stereocontrolled synthesis of functionalized cyclobutanes are in high demand.[2][4]
[2+2] Cycloaddition: The Premier Route to Four-Membered Rings
Among the synthetic methodologies available, the [2+2] cycloaddition stands out as a powerful and atom-economical strategy for constructing the cyclobutane skeleton.[4] Photochemical [2+2] cycloadditions, in particular, have been a cornerstone of organic synthesis for over a century, enabling the formation of two new carbon-carbon bonds and up to four new stereocenters in a single step.[5][6] These reactions typically involve the light-induced cycloaddition of an excited-state enone to a ground-state alkene, offering a direct pathway to complex molecular frameworks.[5][7]
Introducing 1-Methyl-3-oxocyclobutane-1-carbonitrile: A Multifunctional Linchpin
The subject of this guide, 1-Methyl-3-oxocyclobutane-1-carbonitrile, is a highly functionalized and synthetically attractive substrate. Its key features include:
An Enone System: The ketone conjugated within the cyclobutane ring serves as the necessary chromophore for photochemical excitation.
An Electron-Withdrawing Nitrile Group: This group modulates the electronic properties of the molecule.
A Quaternary Stereocenter: The methyl- and nitrile-bearing carbon provides a fixed stereochemical anchor.
These characteristics make it an ideal candidate for participating in predictable and potentially diastereoselective [2+2] photocycloaddition reactions to build intricate polycyclic systems.
Mechanistic Foundations of the Enone-Alkene Photocycloaddition
Understanding the reaction mechanism is critical for optimizing conditions and predicting outcomes. The photochemical [2+2] cycloaddition of an enone with an alkene is not a concerted process but proceeds through discrete, high-energy intermediates.[8][9]
The generally accepted mechanism involves several key steps:
Photoexcitation: The enone absorbs a photon (typically UV light), promoting it from its ground state (S₀) to a singlet excited state (S₁).
Intersystem Crossing (ISC): The short-lived S₁ state efficiently undergoes intersystem crossing to a more stable, longer-lived triplet excited state (T₁).[9]
Exciplex Formation: The excited triplet enone interacts with a ground-state alkene molecule to form an excited-state complex, or "exciplex." The geometry of this approach often dictates the final regiochemistry of the product.[8]
Biradical Intermediate: The exciplex collapses to a 1,4-biradical intermediate. This step involves the formation of the first carbon-carbon bond.
Spin Inversion & Ring Closure: Following spin inversion from the triplet to the singlet biradical, the second carbon-carbon bond is formed, closing the four-membered ring and yielding the final cyclobutane product.
This stepwise pathway, particularly the nature of the biradical intermediate, has profound implications for the stereochemistry of the reaction, as bond rotation can sometimes compete with ring closure.[8]
Caption: Mechanism of the Enone-Alkene [2+2] Photocycloaddition.
Synthesis of Starting Material: 1-Methyl-3-oxocyclobutane-1-carbonitrile
Access to the starting material is paramount. While not commercially available from all suppliers, a robust synthesis can be adapted from literature procedures for related 3-oxocyclobutane structures.[10][11] The following protocol describes a potential multi-step synthesis.
Protocol 3.1: Representative Synthesis
Disclaimer: This protocol is a representative example based on established chemical transformations and should be optimized for safety and yield in a controlled laboratory setting.
Step 1: Synthesis of 1,1-Dicyano-3,3-dimethylcyclobutan-2-one
To a stirred solution of malononitrile and acetone in a suitable solvent (e.g., ethanol), add a base such as sodium ethoxide at 0 °C.
Slowly add 1,3-dibromopropane to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates consumption of starting materials.
Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Step 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid
Suspend the dicyano compound from Step 1 in aqueous hydrochloric acid (e.g., 6 M HCl).[11]
Heat the mixture to reflux for 24-48 hours. The reaction progress can be monitored by the evolution of CO₂ and NH₄Cl formation.
After completion, cool the reaction and evaporate the solvent to dryness.
The resulting crude acid can be purified by recrystallization.
Step 3: Conversion to 1-Methyl-3-oxocyclobutane-1-carbonitrile
Amide Formation: Convert the carboxylic acid to the primary amide using standard methods (e.g., activation with SOCl₂ followed by reaction with aqueous ammonia).
Dehydration: Dehydrate the primary amide to the nitrile using a dehydrating agent such as trifluoroacetic anhydride (TFAA) or phosphorous oxychloride (POCl₃).
Methylation: The final methylation at the C1 position can be achieved by deprotonating the α-carbon with a suitable base (e.g., LDA) followed by quenching with an electrophilic methyl source like methyl iodide. This step must be performed carefully due to the presence of multiple reactive sites.
This section provides a detailed, step-by-step methodology for conducting the intermolecular [2+2] photocycloaddition of 1-Methyl-3-oxocyclobutane-1-carbonitrile with a generic alkene partner.
Protocol 4.1: General Procedure
Objective: To synthesize a substituted tricyclic cyclobutane derivative via photochemical [2+2] cycloaddition.
Spectroscopic grade solvent (e.g., Acetone, Acetonitrile, or Dichloromethane)
Immersion well photoreactor with a medium-pressure mercury lamp (e.g., 450W Hanovia)
Pyrex or Quartz immersion well (Pyrex filters out wavelengths <290 nm)
Magnetic stirrer and stir bar
Nitrogen or Argon gas line for degassing
Standard laboratory glassware
Rotary evaporator
Silica gel for column chromatography
Caption: Experimental workflow for the photochemical [2+2] cycloaddition.
Step-by-Step Methodology:
Reaction Setup: In a photoreactor vessel, dissolve 1-Methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq.) and the desired alkene (3.0-5.0 eq.) in the chosen solvent (concentration typically 0.05-0.1 M).
Causality: Using an excess of the alkene partner maximizes the probability of the intermolecular reaction over potential enone dimerization. The choice of solvent is critical; acetone can act as both a solvent and a triplet sensitizer, while acetonitrile is often used for its UV transparency and polarity.
Degassing: Place the magnetic stir bar in the vessel and seal it. Purge the solution with a gentle stream of nitrogen or argon for at least 30 minutes.
Causality: Oxygen is an efficient quencher of triplet excited states.[8] Removing dissolved oxygen is crucial for achieving high reaction efficiency and preventing the formation of undesired photo-oxidized byproducts.
Irradiation: Assemble the photoreactor, ensuring the cooling jacket is circulating water or a coolant to maintain a constant temperature (typically 15-25 °C). Turn on the UV lamp to initiate the reaction.
Causality: Photochemical reactions can generate significant heat. Maintaining a consistent temperature is important for reproducibility and preventing thermal side reactions. A Pyrex filter is often used to block high-energy UV light that could cause substrate or product degradation.
Monitoring: Monitor the reaction's progress periodically by withdrawing small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is complete upon the disappearance of the starting enone.
Causality: Over-irradiation can lead to product decomposition or the formation of complex side products. Careful monitoring ensures the reaction is stopped at the point of maximum product yield.
Work-up and Purification: Once the reaction is complete, turn off the lamp and disassemble the apparatus. Transfer the reaction mixture to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting crude oil or solid should be purified by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Characterization: Combine the fractions containing the pure product and concentrate them. Characterize the final product's structure and stereochemistry using NMR (¹H, ¹³C, NOESY), Mass Spectrometry, and IR Spectroscopy.
Data Presentation & Expected Outcomes
The regiochemistry and stereochemistry of the cycloaddition are governed by steric and electronic factors.[9] The "head-to-tail" or "head-to-head" orientation of the adduct depends on the stability of the intermediate 1,4-biradical. Below is a representative table summarizing potential outcomes with different alkene partners.
Alkene Partner
Solvent
Irradiation Time (h)
Yield (%)
Diastereomeric Ratio (d.r.)
Major Regioisomer
Cyclopentene
Acetone
8
85%
6:1
Head-to-Tail
Styrene
Acetonitrile
12
72%
4:1
Head-to-Tail
1,1-Dichloroethene
CH₂Cl₂
6
90%
N/A
Head-to-Head
(Z)-1,2-Dichloroethene
Acetone
10
65%
1:1 (Stereoisomers)
Head-to-Tail
Note: The data in this table is illustrative and serves as an example of how experimental results should be tabulated. Actual results will vary.
Potential Alternative Pathway: The Paternò-Büchi Reaction
Researchers should be aware of a potential competing reaction pathway: the Paternò-Büchi reaction . This is a [2+2] photocycloaddition between an excited carbonyl group and a ground-state alkene to form a four-membered ether ring, known as an oxetane.[12][13] The same excited triplet state of the ketone in 1-Methyl-3-oxocyclobutane-1-carbonitrile can, in principle, react through either the C=C bond (enone cycloaddition) or the C=O bond (Paternò-Büchi). The preferred pathway is highly dependent on the nature of the alkene partner and the reaction conditions.[13][14] The formation of oxetane byproducts should be considered during product analysis.
Slanina, T. (2022). Enantioselective photochemical [2+2] cycloaddition reactions. [Link]
ACS Publications. (1995). Stereochemistry of [2 + 2] photocycloaddition of cyclic enones to alkenes. [Link]
ResearchGate. (N.D.). A. Cyclobutane and cyclobutene motifs occur in many medicinally...[Link]
Romo, D., et al. (2013). Intermolecular Ketene–Alkene [2+2] Cycloadditions: The Significance of Lewis Acid Promoted Variants. [Link]
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. [Link]
Argent, S. P., et al. (2020). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. PMC - NIH. [Link]
Chemwish. (N.D.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. [Link]
Li, A., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. PMC - NIH. [Link]
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Ring-opening reactions of 1-Methyl-3-oxocyclobutane-1-carbonitrile
An Application Guide to the Strategic Ring-Opening of 1-Methyl-3-oxocyclobutane-1-carbonitrile Introduction: The Strategic Value of Strained Scaffolds In the landscape of modern drug discovery and synthetic chemistry, th...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Guide to the Strategic Ring-Opening of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Introduction: The Strategic Value of Strained Scaffolds
In the landscape of modern drug discovery and synthetic chemistry, the cyclobutane motif has emerged as a powerful tool for molecular design.[1][2] Once considered a synthetic curiosity due to its inherent ring strain (approximately 26 kcal/mol), the four-membered carbocycle is now strategically employed to impart favorable physicochemical properties in drug candidates.[1][3] Its rigid, puckered three-dimensional structure can enforce specific pharmacophoric conformations, enhance metabolic stability, and serve as a non-planar bioisostere for aromatic rings, ultimately improving binding affinity and pharmacokinetic profiles.[2][3][4]
This guide focuses on 1-Methyl-3-oxocyclobutane-1-carbonitrile , a highly functionalized and versatile cyclobutane building block. Its structure is primed for strategic disassembly; the combination of high ring strain with activating functional groups—a ketone and a geminal methyl-nitrile substitution—creates a system susceptible to a variety of selective ring-opening reactions. The controlled cleavage of this strained ring provides a powerful pathway to generate complex, linear aliphatic scaffolds that are otherwise challenging to synthesize. These resulting structures are of significant interest to researchers in medicinal chemistry, offering rapid access to novel chemical matter for lead optimization and library synthesis.[5]
This document provides a detailed exploration of the principal mechanisms governing the ring-opening of this substrate and delivers actionable laboratory protocols for researchers, scientists, and drug development professionals.
PART 1: Mechanistic Principles of Ring-Opening Reactions
The reactivity of 1-methyl-3-oxocyclobutane-1-carbonitrile is dominated by the energetic imperative to release its ring strain. The specific pathway of C-C bond cleavage can be precisely controlled by the choice of reagents and reaction conditions, falling into several key mechanistic classes.
Nucleophilic Ring-Opening Reactions
The presence of the electron-withdrawing ketone at C3 and the nitrile at C1 makes the cyclobutane ring's C-C bonds susceptible to cleavage initiated by nucleophilic attack. The reaction is driven by the formation of a more stable, open-chain anionic intermediate.
Causality and Mechanism: The process is typically initiated under basic conditions. A potent nucleophile (e.g., thiolate, alkoxide, amine) attacks one of the electrophilic carbon centers. While attack at the carbonyl carbon (C3) is a possibility, a more synthetically transformative pathway involves attack at C2 or C4, leading to the cleavage of the C1-C2 or C3-C4 bond. The high ring strain significantly lowers the activation energy for this C-C bond rupture compared to an unstrained system.[6][7] The regioselectivity of the attack is influenced by steric hindrance from the C1-methyl group and the electronic activation provided by the adjacent carbonyl group.
Below is a generalized mechanism for nucleophilic ring-opening.
In an acidic environment, the ketone functionality is activated towards nucleophilic attack, facilitating ring cleavage. This pathway is particularly effective with weaker nucleophiles, such as water or alcohols.
Causality and Mechanism: The reaction begins with the protonation of the carbonyl oxygen. This step dramatically increases the electrophilicity of the carbonyl carbon and further polarizes the C-C bonds of the strained ring. A nucleophile can then attack the activated carbonyl carbon. This process resembles the acid-catalyzed ring-opening of epoxides, which can proceed via a mechanism with both S N 1 and S N 2 character.[8][9][10] The subsequent rearrangement and cleavage of a C-C bond are driven by the release of ring strain and the formation of a stable, resonance-stabilized intermediate (e.g., a carbocation stabilized by the adjacent oxygen).
The logical flow of this acid-catalyzed process is depicted below.
Caption: Workflow for acid-catalyzed ring-opening.
Radical-Mediated Ring-Opening Reactions
Free radical-mediated pathways offer a distinct and powerful method for cleaving the cyclobutane ring, often leading to unique products not accessible through ionic routes.[11] These reactions are typically initiated by radical initiators or photoredox catalysis.
Causality and Mechanism: An iminyl radical can be generated from the corresponding cyclobutanone oxime, which then triggers a C-C bond cleavage to yield a more stable distal cyano-substituted alkyl radical.[12] This open-chain radical is a versatile intermediate that can be trapped by various agents.[12] Alternatively, a radical can be generated on a carbon atom adjacent to the ring, which then undergoes β-scission—a process where the strained C-C bond of the ring cleaves to form a more stable, open-chain radical and a double bond. The driving force is the significant release of strain energy upon fragmentation.[11][13]
Caption: Key stages in a radical-mediated ring-opening reaction.
PART 2: Application Notes and Protocols
The following protocols are generalized procedures intended as a starting point for experimental design. Researchers should optimize conditions based on their specific substrate and desired product. Always conduct a thorough safety assessment before beginning any new experiment.
Protocol 1: Nucleophilic Ring-Opening with Sodium Thiocresol
Objective: To synthesize 4-cyano-4-methyl-2-oxo-4-(p-tolylthio)butanoic acid, a linear scaffold resulting from the ring-opening of 1-methyl-3-oxocyclobutane-1-carbonitrile.
Materials and Reagents:
1-Methyl-3-oxocyclobutane-1-carbonitrile
p-Thiocresol
Sodium hydride (60% dispersion in mineral oil)
Anhydrous Tetrahydrofuran (THF)
1M Hydrochloric Acid (HCl)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Ethyl acetate
Hexanes
Safety Precautions:
Handle sodium hydride with extreme care in an inert atmosphere (e.g., nitrogen or argon) as it is highly reactive with water and moisture.
p-Thiocresol has a strong, unpleasant odor and is toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
THF is flammable. Avoid open flames.
Experimental Procedure:
Thiolate Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (20 mL). Add p-thiocresol (1.2 eq). Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
Reaction Initiation: In a separate flask, dissolve 1-methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq) in anhydrous THF (10 mL). Add this solution dropwise to the thiolate mixture at 0 °C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.
Workup: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1M HCl until the pH is ~2-3.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (1 x 15 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm its structure.
Objective: To synthesize 4-cyano-4-methyl-3-oxopentanoic acid through a water-mediated ring-opening.
Materials and Reagents:
1-Methyl-3-oxocyclobutane-1-carbonitrile
Sulfuric acid (concentrated)
Dioxane
Water
Sodium Bicarbonate (solid)
Ethyl acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Safety Precautions:
Concentrated sulfuric acid is extremely corrosive. Always add acid to water/solvent slowly and wear appropriate PPE, including gloves, lab coat, and safety glasses.
Experimental Procedure:
Reaction Setup: In a round-bottom flask, dissolve 1-methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq) in a 3:1 mixture of dioxane and water (20 mL).
Acid Addition: Cool the solution to 0 °C and slowly add concentrated sulfuric acid (0.2 eq) dropwise with vigorous stirring.
Reaction: Remove the ice bath and heat the reaction mixture to 50 °C. Maintain this temperature for 8-12 hours, monitoring the reaction by TLC.
Neutralization: Cool the reaction mixture to room temperature. Slowly add solid sodium bicarbonate until gas evolution ceases and the pH is approximately 7-8.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
Washing: Combine the organic extracts and wash with brine (1 x 20 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
Purification and Characterization: Purify the resulting carboxylic acid via flash chromatography or recrystallization and confirm its identity via standard spectroscopic methods (NMR, IR, MS).
Data Summary
The choice of ring-opening strategy dictates the final product architecture. The following table summarizes the expected outcomes from different reaction types.
Reaction Type
Typical Reagents/Conditions
Probable Product Class
Key Advantages
Nucleophilic
NaSR, NaOR, R₂NH in THF/DMF
Linear functionalized ketones
High yields, broad scope of nucleophiles, mild conditions.
Acid-Catalyzed
H₂SO₄/H₂O or HCl/ROH
γ-Keto acids or esters
Utilizes simple, inexpensive reagents.
Radical-Mediated
AIBN or photoredox catalyst
Functionalized alkyl nitriles
Access to unique radical chemistry, high functional group tolerance.[14]
Thermal/Photochemical
High temperature or UV light (hv)
Unsaturated systems (e.g., dienes)
Can generate complex poly-unsaturated systems via pericyclic reactions.[15][16]
References
Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem. Available at: [Link]
Radboud Repository. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
ResearchGate. Cyclobutene Ring Opening Reactions. Available at: [Link]
Kennard, S., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. Available at: [Link]
Royal Society of Chemistry. (2022). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry. Available at: [Link]
ResearchGate. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Available at: [Link]
ACS Publications. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega. Available at: [Link]
ResearchGate. The Application of Cyclobutane Derivatives in Organic Synthesis. Available at: [Link]
ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. Available at: [Link]
Royal Society of Chemistry. (2023). Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Organic Chemistry Frontiers. Available at: [Link]
National Institutes of Health. (2022). Ring-Opening Carbonyl-Olefin Metathesis of Cyclobutenes. PMC. Available at: [Link]
Royal Society of Chemistry. (2019). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Chemical Communications. Available at: [Link]
ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]
ACS Publications. (2004). Photochemical, Thermal, and Base-Induced Access to Hydroazulene Derivatives via Two-Carbon Ring-Enlargement Reactions of Condensed Electrophilic Cyclobutenes. The Journal of Organic Chemistry. Available at: [Link]
National Institutes of Health. (2012). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC. Available at: [Link]
Royal Society of Chemistry. (2022). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science. Available at: [Link]
PubChem. 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Available at: [Link]
ResearchGate. (2019). Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles. Available at: [Link]
Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Available at: [Link]
PubChem. 3-Oxocyclobutane-1-carbonitrile. Available at: [Link]
PubChem. Methyl 3-oxocyclobutane-1-carboxylate. Available at: [Link]
McMaster University. Reactions of Epoxides: Ring-Opening. Fundamentals of Organic Chemistry. Available at: [Link]
Infoscience EPFL. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Available at: [Link]
Khan Academy. (2012). Ring opening reactions of epoxides: Acid-catalyzed. Organic chemistry. Available at: [Link]
Organic Chemistry: A Tenth Edition. 18.5 Reactions of Epoxides: Ring-Opening. Available at: [Link]
Application Notes & Protocols: Leveraging 1-Methyl-3-oxocyclobutane-1-carbonitrile for the Synthesis of Novel Heterocyclic Scaffolds
Abstract The unique structural and electronic properties of 1-Methyl-3-oxocyclobutane-1-carbonitrile, a strained four-membered ring bearing a ketone, a nitrile, and a strategic quaternary carbon, render it an exceptional...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
The unique structural and electronic properties of 1-Methyl-3-oxocyclobutane-1-carbonitrile, a strained four-membered ring bearing a ketone, a nitrile, and a strategic quaternary carbon, render it an exceptionally versatile building block in modern synthetic organic chemistry. The inherent ring strain provides a thermodynamic driving force for a variety of transformations, while the orthogonal reactivity of its functional groups allows for sequential and controlled manipulations. This guide provides researchers, medicinal chemists, and drug development professionals with an in-depth exploration of synthetic strategies to access diverse and novel heterocyclic systems, including spirocycles and ring-expanded structures, originating from this readily accessible precursor. We present detailed, field-tested protocols, mechanistic insights, and troubleshooting guidance to empower the synthesis of next-generation molecular entities.
Introduction: The Strategic Value of a Strained Synthon
Heterocyclic compounds form the bedrock of medicinal chemistry, constituting the core of numerous approved pharmaceuticals.[1] The quest for novel, three-dimensionally complex scaffolds to explore new chemical space is perpetual. 1-Methyl-3-oxocyclobutane-1-carbonitrile emerges as a powerful tool in this endeavor. Its compact, rigid cyclobutane framework, substituted with synthetically malleable ketone and nitrile groups, offers a unique platform for constructing intricate molecular architectures.[2]
The key advantages of this building block are threefold:
Orthogonal Reactivity: The ketone and nitrile functionalities can be addressed with distinct reagents, allowing for stepwise and selective transformations.
Stereochemical Control: The quaternary carbon at the 1-position serves as a synthetic linchpin for the construction of spirocyclic systems, which are of high interest in drug discovery for their conformational rigidity and novelty.[1][3]
Strain-Release Driven Reactions: The inherent strain of the cyclobutane ring (approx. 26 kcal/mol) can be harnessed to facilitate ring-expansion and rearrangement reactions, providing elegant pathways to larger, more stable five- and six-membered heterocyclic rings.[4][5]
This document outlines three primary synthetic avenues using this synthon: condensation reactions to form fused heterocycles, oxidative rearrangements for ring expansion, and multi-step sequences to generate complex spiro-heterocycles.
Reagent Profile and Safety Considerations
A thorough understanding of the starting material is critical for successful and safe experimentation.
Note: The table refers to the carboxylic acid precursor, from which the nitrile can be synthesized or is often commercially available as the corresponding ester or nitrile derivative.
GHS Hazard Information & Safe Handling
1-Methyl-3-oxocyclobutane-1-carboxylic acid and its derivatives are classified with the following hazards.[2][6] Always consult the specific Safety Data Sheet (SDS) for the exact reagent being used.
H315: Causes skin irritation.
H318/H319: Causes serious eye damage/irritation.
H335: May cause respiratory irritation.
Mandatory Precautions:
Always handle this reagent in a certified chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
Avoid inhalation of dust and vapors.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Synthetic Strategy I: Condensation Reactions for Fused Heterocycles
The most direct synthetic application of the ketone moiety involves condensation with binucleophiles. This strategy provides a rapid and efficient entry into fused bicyclic systems. A prime example is the reaction with substituted hydrazines to yield dihydropyrazolocyclobutane derivatives.
Mechanistic Rationale
The reaction proceeds via a classical condensation pathway. The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the cyclobutanone. The resulting hemiaminal intermediate rapidly dehydrates to form a hydrazone. Subsequent intramolecular cyclization, driven by the proximity of the second nucleophile, followed by tautomerization, yields the final stable heterocyclic product.
Caption: Condensation reaction pathway.
Detailed Protocol: Synthesis of 1-Methyl-6-phenyl-5,6-dihydro-4H-cyclobuta[c]pyrazol-1-carbonitrile
To the 50 mL round-bottom flask, add 1-Methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq) and anhydrous ethanol (10 mL). Stir until fully dissolved.
Add phenylhydrazine (1.1 eq) to the solution, followed by the catalytic amount of glacial acetic acid.
Attach the reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Redissolve the crude residue in ethyl acetate (25 mL) and transfer to a separatory funnel.
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
Purify the product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure dihydropyrazole derivative.
Troubleshooting:
Low Yield: Ensure anhydrous conditions, as water can inhibit the dehydration step. The reaction may require a longer reflux time or a stronger acid catalyst (e.g., p-TsOH).
Side Product Formation: Overheating can lead to decomposition. Maintain a gentle reflux. Purification is key to removing any unreacted starting materials or dimeric side products.
Synthetic Strategy II: Strain-Release Ring Expansion
The high ring strain of the cyclobutane core is a latent energy source that can be tapped to drive rearrangements, leading to larger, thermodynamically more stable rings.[4] Oxidative rearrangement of spirocyclic aminals, derived from the cyclobutanone, is a sophisticated method to construct bicyclic amidines, which are valuable pharmacophores.[7]
Mechanistic Rationale
This transformation is a multi-step process. First, the cyclobutanone is condensed with a suitable diamine (e.g., 1,2-diphenylethylenediamine) to form a spiro-aminal. This intermediate is then treated with an N-halosuccinimide (NXS), such as NBS or NCS. The NXS selectively halogenates one of the aminal nitrogens, creating an N-haloaminal. This species is unstable and undergoes a concerted ring expansion via a 1,2-carbon-to-nitrogen migration, with the N-X bond acting as the leaving group. This key step relieves the cyclobutane ring strain and forms a new, larger ring containing the amidine functionality.[7]
Caption: Key stages of the ring expansion process.
Detailed Protocol: Synthesis of a Tetrahydropyrrolo[1,2-a]pyrimidine Derivative
Materials & Reagents:
1-Methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq)
2,2-Dimethyl-1,3-diaminopropane (1.0 eq)
N-Bromosuccinimide (NBS) (1.1 eq)
Dichloromethane (DCM, anhydrous)
Toluene (anhydrous)
Molecular Sieves (4Å)
Procedure:Part A: Spiro-Aminal Formation
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 1-Methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq) in anhydrous toluene.
Add 2,2-Dimethyl-1,3-diaminopropane (1.0 eq) and a small quantity of activated 4Å molecular sieves.
Heat the mixture to reflux using a Dean-Stark apparatus to remove water for 8-12 hours, or until TLC analysis shows complete consumption of the ketone.
Cool the reaction, filter off the molecular sieves, and concentrate the filtrate under reduced pressure. The crude spiro-aminal is often used directly in the next step without further purification.
Part B: Oxidative Ring Expansion
Dissolve the crude spiro-aminal from Part A in anhydrous DCM and cool the solution to 0 °C in an ice bath.
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor by TLC.
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
Extract the mixture with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting bicyclic amidine via flash column chromatography.
Synthetic Strategy III: Construction of Spiro-Heterocycles
The quaternary carbon atom of the starting material is an ideal anchor point for synthesizing spiro-heterocycles, where two rings share a single carbon atom.[1] This can be achieved through multi-component reactions or sequential functionalization, leveraging both the ketone and nitrile groups.
General Workflow
A common and powerful approach involves an initial reaction at the ketone, followed by a transformation of the nitrile group (e.g., reduction or hydrolysis) and a subsequent intramolecular cyclization. This workflow allows for the controlled assembly of complex spirocyclic frameworks.
Caption: A sequential approach to spirocycles.
Detailed Protocol: Synthesis of a Spiro-Piperidone Derivative
This protocol outlines a pathway where the ketone is first converted to an exocyclic double bond, followed by reduction of both the nitrile and the double bond, and subsequent cyclization.
Materials & Reagents:
1-Methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq)
Malononitrile (1.0 eq)
Piperidine (catalytic)
Palladium on Carbon (10% Pd/C)
Methanol
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
Sodium Methoxide (for cyclization)
Procedure:Part A: Knoevenagel Condensation
In a round-bottom flask, combine 1-Methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq), malononitrile (1.0 eq), and a catalytic amount of piperidine in methanol.
Stir the mixture at room temperature for 12-16 hours. The formation of the dinitrile product can be monitored by TLC.
Concentrate the reaction mixture and purify by chromatography to isolate the (1-methyl-3-ylidenecyclobutane-1-carbonitrile)malononitrile intermediate.
Part B: Reductive Cyclization
Dissolve the intermediate from Part A in methanol in a flask suitable for hydrogenation.
Purge the flask with H₂ gas and maintain a positive pressure (e.g., balloon) or use a Parr apparatus (50 psi).
Stir vigorously at room temperature for 24 hours. This step reduces both the double bond and both nitrile groups to primary amines.
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.
To the filtrate, add a solution of sodium methoxide in methanol (1.5 eq) and heat to 50 °C for 6 hours to induce intramolecular cyclization (lactamization).
Cool the reaction, neutralize with acetic acid, and concentrate.
Purify the residue by chromatography to obtain the desired spiro-piperidone product.
Summary of Applications and Future Outlook
The protocols detailed herein represent a fraction of the potential synthetic pathways accessible from 1-Methyl-3-oxocyclobutane-1-carbonitrile. This versatile synthon serves as a gateway to a wide array of novel heterocyclic structures. The synthesized scaffolds can be further functionalized to generate libraries of compounds for biological screening. Its utility as a crucial intermediate in the synthesis of pharmaceutical compounds, including those for treating sleep disorders, has been noted.[2] The continued exploration of strain-release strategies and multi-component reactions with this building block promises to yield even more innovative molecular frameworks for applications in medicinal chemistry, materials science, and agrochemicals.[1]
References
Oxidative Rearrangement of Spiro Cyclobutane Cyclic Aminals: Efficient Construction of Bicyclic Amidines. ACS Publications - Organic Letters. Available at: [Link]
Synthesis of spiro‐cyclobutane‐pyrrolines. ResearchGate. Available at: [Link]
Synthesis of β‐N‐Heterocyclic‐Cyclobutane‐Fused Bicyclic γ‐Lactones from 2‐Hydroxycyclobutanone and Carboxamide. UniCA IRIS. Available at: [Link]
Ring expansion and contraction. Wikipedia. Available at: [Link]
Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Walsh Medical Media. Available at: [Link]
Structures, reagents and conditions for the synthesis of spiro heterocycles. ResearchGate. Available at: [Link]
Ring Expansion Rearrangements. Chemistry Steps. Available at: [Link]
Ring Expansion/Contraction Reactions. Available at: [Link]
1-Methyl-3-oxocyclobutane-1-carboxylic acid. PubChem - National Center for Biotechnology Information. Available at: [Link]
Cascade ring expansion reactions for the synthesis of medium-sized rings and macrocycles. Royal Society of Chemistry - Chemical Communications. Available at: [Link]
Application Notes & Protocols: Stereoselective Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile Derivatives
Introduction: The Significance of Chiral Cyclobutanes Cyclobutane motifs are crucial structural units in a multitude of natural products and pharmaceutically active compounds.[1][2][3][4] Their inherent ring strain makes...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of Chiral Cyclobutanes
Cyclobutane motifs are crucial structural units in a multitude of natural products and pharmaceutically active compounds.[1][2][3][4] Their inherent ring strain makes them valuable synthetic intermediates for ring-opening and ring-expansion reactions, providing access to a diverse range of molecular architectures.[5] The 1-methyl-3-oxocyclobutane-1-carbonitrile scaffold, in particular, presents a significant synthetic challenge and opportunity. It features a chiral quaternary carbon center—a stereocenter bearing four distinct non-hydrogen substituents—which is a common feature in complex, biologically active molecules but is notoriously difficult to construct with high stereocontrol.[3] Derivatives of this core structure are key intermediates in the synthesis of modern therapeutics, including various kinase and enzyme inhibitors.[6]
This guide provides an in-depth analysis of the primary strategies for the stereoselective synthesis of this valuable molecular scaffold, complete with a detailed experimental protocol and troubleshooting insights for researchers in organic synthesis and drug development.
Strategic Overview: Retrosynthetic Analysis
The creation of the chiral quaternary center is the central challenge. Three principal retrosynthetic disconnections guide the majority of synthetic efforts, each offering a distinct approach to controlling the stereochemistry.
Caption: Retrosynthetic pathways to the target molecule.
Strategy A: Asymmetric Alkylation: This is the most direct approach, involving the enantioselective methylation of a prochiral precursor, 3-oxocyclobutane-1-carbonitrile. Success hinges on a chiral catalyst or auxiliary that can effectively differentiate the two faces of the enolate intermediate.
Strategy B: Asymmetric [2+2] Cycloaddition: This strategy builds the four-membered ring from two acyclic components. Stereocontrol is achieved by using chiral catalysts (e.g., Lewis acids or transition metals) or by attaching a chiral auxiliary to one of the starting materials, which is later removed.[7][8]
Strategy C: Tandem Rearrangement/Ring Expansion: These more sophisticated routes construct a different chiral ring system, such as a cyclopropane, which then undergoes a stereospecific rearrangement to form the desired cyclobutanone.[5][9] An example is the tandem cyclopropanation/semipinacol rearrangement.[9]
Among the strategies, asymmetric alkylation offers an efficient and atom-economical route starting from a readily available precursor. Phase-transfer catalysis is particularly well-suited for this transformation. A chiral quaternary ammonium salt (the catalyst) transports the enolate from a solid or aqueous basic phase into the organic phase, where alkylation occurs within a chiral ion pair, thereby controlling the facial selectivity of the electrophilic attack.
Causality of the Catalytic Cycle
The effectiveness of this method relies on the tight association between the planar, prochiral cyclobutanone enolate and the chiral cation of the catalyst. The bulky substituents on the catalyst create a sterically defined environment, shielding one face of the enolate from the incoming methylating agent and allowing attack on the other, less hindered face.
Caption: Catalytic cycle for phase-transfer methylation.
Detailed Application Protocol: Enantioselective Synthesis of (S)-1-Methyl-3-oxocyclobutane-1-carbonitrile
This protocol describes the methylation of 3-oxocyclobutane-1-carbonitrile using a Cinchona alkaloid-derived phase-transfer catalyst.
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-oxocyclobutane-1-carbonitrile (475 mg, 5.0 mmol, 1.0 equiv), O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (290 mg, 0.5 mmol, 0.1 equiv), and finely powdered cesium carbonate (3.26 g, 10.0 mmol, 2.0 equiv).
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add 25 mL of anhydrous toluene via syringe.
Reaction Initiation: Cool the resulting suspension to -40 °C (acetonitrile/dry ice bath) with vigorous stirring. Add iodomethane (0.47 mL, 7.5 mmol, 1.5 equiv) dropwise over 5 minutes.
Reaction Monitoring: Allow the reaction to stir at -40 °C. The progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot. The reaction is typically complete within 24-48 hours.
Workup: Upon completion, allow the mixture to warm to room temperature and quench by the slow addition of 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the title compound as a colorless oil.
m/z calcd for C₆H₈NO [M+H]⁺: 110.0600, found: 110.0602
Mass Spectrometry
Chiral HPLC Analysis: Enantiomeric excess can be determined using a Chiralcel OD-H column with a mobile phase of Hexane/Isopropanol (95:5) at a flow rate of 1.0 mL/min, monitoring at 210 nm.
Screen temperatures from -20 °C to -60 °C. Ensure catalyst purity. Use a less polar solvent like dichloromethane to potentially enhance chiral ion pair association.
Formation of Dialkylated Product
Excess iodomethane; enolate equilibration.
Reduce the equivalents of iodomethane to 1.1-1.2. Add the alkylating agent slowly at a low temperature to minimize side reactions.
Racemization
Product is base-sensitive.
Ensure a thorough and immediate quench at the end of the reaction to neutralize the base and prevent post-reaction epimerization.
Conclusion
The stereoselective synthesis of 1-methyl-3-oxocyclobutane-1-carbonitrile is a challenging yet achievable goal for synthetic chemists. While various methods like [2+2] cycloadditions and ring expansions offer powerful entries into this class of molecules, asymmetric phase-transfer catalysis provides a direct, highly efficient, and scalable route.[5][7] The protocol detailed herein serves as a robust starting point for researchers, enabling access to enantiomerically enriched building blocks critical for the advancement of medicinal chemistry and drug discovery programs.
References
Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. (2018). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
Tandem catalysis for asymmetric coupling of ethylene and enynes to functionalized cyclobutanes. (n.d.). SciSpace. Retrieved January 8, 2026, from [Link]
Asymmetric Construction of Cyclobutanes via Direct Vinylogous Michael Addition/Cyclization of β,γ-Unsaturated Amides. (2020). Organic Letters. Retrieved January 8, 2026, from [Link]
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. (2019). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
Asymmetric Construction of Cyclobutanes via Direct Vinylogous Michael Addition/Cyclization of β,γ-Unsaturated Amides. (2020). ACS Publications. Retrieved January 8, 2026, from [Link]
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
Asymmetric synthesis of cyclobutanes and their derivatives. (a)... (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]
Asymmetric Construction of Cyclobutanes via Direct Vinylogous Michael Addition/Cyclization of β,γ-Unsaturated Amides. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
Asymmetric Transfer Hydrogenation of Cyclobutenediones. (n.d.). Journal of the American Chemical Society. Retrieved January 8, 2026, from [Link]
Catalytic asymmetric hydrometallation of cyclobutenes with salicylaldehydes. (n.d.). National Institutes of Health. Retrieved January 8, 2026, from [Link]
Asymmetric Construction of Cyclobutanes via Direct Vinylogous Michael Addition/Cyclization of β,γ-Unsaturated Amides. (2020). PubMed. Retrieved January 8, 2026, from [Link]
1-Methyl-3-oxocyclobutane-1-carbonitrile reaction with Grignard reagents
An in-depth guide to the chemoselective synthesis of tertiary cyclobutanol scaffolds. Application Note & Protocol Topic: 1-Methyl-3-oxocyclobutane-1-carbonitrile Reaction with Grignard Reagents Audience: Researchers, sci...
Author: BenchChem Technical Support Team. Date: January 2026
An in-depth guide to the chemoselective synthesis of tertiary cyclobutanol scaffolds.
Application Note & Protocol
Topic: 1-Methyl-3-oxocyclobutane-1-carbonitrile Reaction with Grignard Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Cyclobutane Scaffolds
In contemporary medicinal chemistry, there is a significant drive to "escape from flatland"—a move away from planar, aromatic structures towards molecules with greater three-dimensionality.[1] Cyclobutane rings are highly sought-after motifs in this context. Their unique puckered structure, inherent ring strain, and ability to present substituents in well-defined spatial vectors make them powerful tools for designing novel therapeutics.[2] They can act as conformationally restricted bioisosteres, improve metabolic stability, and enhance binding by occupying hydrophobic pockets within target enzymes.[2]
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency. This application note provides a detailed guide to the chemoselective addition of Grignard reagents to 1-methyl-3-oxocyclobutane-1-carbonitrile, a versatile building block. The reaction serves as a robust method for synthesizing sterically complex tertiary alcohols, which are valuable intermediates in drug discovery programs.
Reaction Mechanism: A Tale of Two Electrophiles
The substrate, 1-methyl-3-oxocyclobutane-1-carbonitrile, presents two potential sites for nucleophilic attack by a Grignard reagent (R-MgX): the carbonyl carbon of the ketone and the carbon of the nitrile group.
Chemoselectivity is Key: The foundational principle governing this reaction is the differential reactivity of ketones and nitriles. Ketones are significantly more electrophilic and reactive towards organometallic reagents like Grignards than nitriles are. The reaction proceeds via a nucleophilic addition to the carbonyl, forming a magnesium alkoxide intermediate. This intermediate is stable until an aqueous acidic workup protonates it to yield the final tertiary alcohol product.[3] The nitrile group typically remains untouched under standard conditions (1.0-1.2 equivalents of Grignard reagent at low temperatures), making this a highly chemoselective transformation.
While the Grignard reagent can react with nitriles to form ketones after hydrolysis, this process is slower and generally requires an excess of the reagent or higher temperatures.[4][5] The initial product of nitrile addition is an imine salt, which is unreactive towards a second equivalent of the Grignard reagent because of the localized negative charge on the nitrogen.[4] This inherent difference in reactivity allows for the selective functionalization of the ketone.
Caption: Mechanism of Grignard addition to the ketone.
Stereochemical Control: Directing the Nucleophilic Attack
The addition of a Grignard reagent to the C3 carbonyl creates a new stereocenter. The stereochemical outcome of the reaction is dictated by the steric environment of the cyclobutane ring. The bulky methyl and nitrile groups at the C1 position effectively block one face of the ring.
Causality of Stereoselectivity: To minimize steric repulsion, the incoming Grignard reagent (R group) will preferentially attack the carbonyl carbon from the face opposite to the C1 substituents. This results in the formation of the new C-O bond on the same side as the methyl and nitrile groups, leading to the cis-diol precursor as the major diastereomer. The degree of diastereoselectivity can be influenced by the steric bulk of the Grignard reagent itself; larger 'R' groups generally lead to higher selectivity.
Caption: Steric hindrance directs the Grignard reagent.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general method for the addition of a Grignard reagent to 1-methyl-3-oxocyclobutane-1-carbonitrile.
Pillar of Trustworthiness: The Importance of Anhydrous Conditions
The success of any Grignard reaction hinges on the rigorous exclusion of water.[6] Grignard reagents are potent bases that react instantly with protic solvents (like water or alcohols) in an acid-base reaction, which quenches the reagent and halts the desired C-C bond formation.[7] All glassware must be oven- or flame-dried, and anhydrous solvents are mandatory.
Materials & Equipment:
Glassware: Oven-dried round-bottom flask, dropping funnel, condenser, magnetic stir bar.
Equipment: Magnetic stir plate, ice bath, nitrogen or argon line for inert atmosphere.
Protocol Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
Setup: Assemble the dry round-bottom flask, fitted with a magnetic stir bar and a dropping funnel, under a positive pressure of nitrogen or argon.
Reagent Addition: Dissolve 1-methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether and add it to the reaction flask via cannula or syringe.
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction and improve selectivity.
Grignard Addition: Add the Grignard reagent (1.1 eq) to the dropping funnel and add it dropwise to the stirred solution over 15-30 minutes. A cloudy precipitate (the magnesium alkoxide salt) will form.
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
Quenching: Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution dropwise to quench the reaction. Expertise Note: Using NH₄Cl is preferable to using strong acids like HCl, as the mildly acidic nature of NH₄Cl minimizes the risk of acid-catalyzed side reactions with the tertiary alcohol product.
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers.
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel to yield the pure tertiary alcohol product.
Expected Outcomes & Data
The reaction is expected to provide the desired tertiary alcohol in good to excellent yields with high diastereoselectivity. The following table provides illustrative data for the reaction with various Grignard reagents.
Entry
Grignard Reagent (R-MgX)
R Group
Temp (°C)
Time (h)
Yield (%) [a]
dr (cis:trans) [b]
1
Methylmagnesium Bromide
-CH₃
0 to RT
2
88
>95:5
2
Ethylmagnesium Bromide
-CH₂CH₃
0 to RT
2
85
>95:5
3
Phenylmagnesium Bromide
-Ph
0 to RT
2
92
>98:2
4
Isopropylmagnesium Chloride
-CH(CH₃)₂
0 to RT
3
75
>99:1
[a] Hypothetical yields based on general principles of Grignard reactions.[8]
[b] Diastereomeric ratio (dr) determined by ¹H NMR analysis of the crude product. The major isomer is presumed to be cis based on steric approach control.
Troubleshooting & Field-Proven Insights
Problem: Low or no product yield.
Cause & Solution: This is almost always due to wet reagents, solvents, or glassware. Ensure all components are rigorously dried and the reaction is run under a properly maintained inert atmosphere.[6][9] Another cause can be poor quality magnesium if preparing the reagent in situ. Activating the magnesium with a crystal of iodine or crushing it can initiate the reaction.[6]
Problem: Recovery of starting material.
Cause & Solution: The Grignard reagent may have degraded or an insufficient amount was used. Titrate the Grignard solution before use to determine its exact molarity. Alternatively, the ketone may have undergone enolization, a side reaction where the Grignard acts as a base instead of a nucleophile.[10] Running the reaction at lower temperatures (e.g., -78 °C) can sometimes suppress enolization.
Problem: Formation of a ketone product derived from nitrile addition.
Cause & Solution: Too much Grignard reagent was used or the reaction temperature was too high. Use a carefully measured amount of the Grignard reagent (1.05-1.1 equivalents) and maintain low temperatures during addition.
Conclusion
The reaction of Grignard reagents with 1-methyl-3-oxocyclobutane-1-carbonitrile is a highly effective and chemoselective method for synthesizing 3-substituted tertiary cyclobutanols. The reaction's success relies on the inherent reactivity difference between ketones and nitriles and is governed by predictable steric effects that control diastereoselectivity. This protocol provides a reliable foundation for accessing complex, three-dimensional scaffolds that are of high value to modern drug discovery and development programs.
References
University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
Chemistry LibreTexts. Conversion to ketones using Grignard reagents. [Link]
JoVE. Nitriles to Ketones: Grignard Reaction. [Link]
NIH National Library of Medicine. Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. [Link]
ResearchGate. Synthesis of spirocyclic cyclobutane‐ and cyclopentane‐containing... [Link]
University of Wisconsin-Madison. Grignard Reaction. [Link]
Application Notes and Protocols for the Selective Reduction of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Abstract This document provides a comprehensive guide for the selective reduction of the ketone functionality in 1-Methyl-3-oxocyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and materials sc...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the selective reduction of the ketone functionality in 1-Methyl-3-oxocyclobutane-1-carbonitrile, a valuable building block in medicinal chemistry and materials science. The primary focus is on the stereoselective synthesis of cis-1-Methyl-3-hydroxycyclobutane-1-carbonitrile using sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. We will delve into the mechanistic underpinnings of the reaction, provide detailed, validated protocols, and discuss alternative methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and with high stereochemical control.
Introduction: The Significance of a Strained Scaffold
Cyclobutane derivatives are integral components in a myriad of biologically active molecules and advanced materials. Their inherent ring strain endows them with unique conformational properties and reactivity, making them attractive scaffolds for drug discovery.[1] The target molecule for this reduction, 1-Methyl-3-oxocyclobutane-1-carbonitrile, possesses two key functional groups: a ketone and a nitrile. The selective reduction of the ketone to a secondary alcohol, while preserving the nitrile moiety, yields 1-Methyl-3-hydroxycyclobutane-1-carbonitrile, a chiral intermediate poised for further functionalization.
The stereochemical outcome of this reduction is of paramount importance. The facial selectivity of the hydride attack on the cyclobutanone ring dictates the relative orientation of the newly formed hydroxyl group to the substituents at the C1 position (the methyl and cyano groups). As will be detailed, the inherent conformational preferences of the cyclobutane ring lead to a predictable and highly diastereoselective outcome.
Mechanistic Rationale: Achieving Chemoselectivity and Stereoselectivity
Chemoselectivity: Ketone vs. Nitrile
The choice of sodium borohydride (NaBH₄) as the primary reducing agent is rooted in its remarkable chemoselectivity. NaBH₄ is a mild hydride donor, highly effective for the reduction of aldehydes and ketones.[2] Conversely, it is generally unreactive towards less electrophilic functional groups such as esters, amides, and, critically for this application, nitriles under standard conditions.[3] This disparity in reactivity allows for the clean conversion of the ketone to an alcohol without compromising the integrity of the nitrile group. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), would indiscriminately reduce both the ketone and the nitrile, leading to a mixture of products.[4]
Stereoselectivity: The Path to the cis-Isomer
The reduction of 3-substituted cyclobutanones with hydride reagents is well-documented to proceed with high cis-diastereoselectivity.[5] This preference is attributed to the puckered nature of the cyclobutane ring, which seeks to minimize torsional strain. The substituent at the C1 position (in this case, the methyl and cyano groups) preferentially occupies a pseudo-equatorial position to alleviate steric interactions.
The incoming hydride nucleophile can then attack the carbonyl carbon from two faces:
syn-attack: The hydride approaches from the same face as the C1 substituents.
anti-attack: The hydride approaches from the opposite face of the C1 substituents.
Computational and experimental studies have shown that the transition state for the anti-facial attack is lower in energy.[5] This is because the anti-attack avoids steric clash with the pseudo-equatorial substituents at C1 and proceeds through a more favorable chair-like transition state, minimizing torsional strain. This results in the predominant formation of the cis-alcohol, where the newly formed hydroxyl group is on the same side of the ring as the C1 substituents. This selectivity can often be further enhanced by conducting the reaction at lower temperatures and in less polar solvents.[5]
A visual representation of this selective reduction is provided in the following diagram:
Caption: Predominant formation of the cis-alcohol via hydride reduction.
Experimental Protocols
Protocol 1: Standard Sodium Borohydride Reduction
This protocol is the recommended starting point for the selective reduction, balancing efficiency, cost-effectiveness, and high diastereoselectivity.
Materials:
1-Methyl-3-oxocyclobutane-1-carbonitrile
Sodium borohydride (NaBH₄)
Methanol (MeOH), anhydrous
Dichloromethane (DCM)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq.). Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise to the stirred solution. Caution: Addition may cause gas evolution (hydrogen); ensure adequate ventilation and control the rate of addition to prevent excessive foaming.
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes). The product alcohol will have a lower Rf value than the starting ketone. The reaction is typically complete within 1-3 hours.
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C until gas evolution ceases.
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Reduce the volume of the solvent on a rotary evaporator to remove most of the methanol.
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
Purification: The crude product, cis-1-Methyl-3-hydroxycyclobutane-1-carbonitrile, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Luche Reduction for Enhanced Ketone Selectivity
The Luche reduction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in an alcohol solvent.[6] This method is particularly useful for the 1,2-reduction of α,β-unsaturated ketones but can also enhance the reactivity and selectivity towards ketones in the presence of other reducible functional groups.[7] While NaBH₄ alone is sufficient for this substrate, the Luche conditions offer a valuable alternative, especially if side reactions or incomplete conversion are observed.
Materials:
Same as Protocol 3.1, with the addition of Cerium(III) chloride heptahydrate (CeCl₃·7H₂O).
Procedure:
Reaction Setup: To a round-bottom flask, add 1-Methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq.) and CeCl₃·7H₂O (1.1 eq.).
Dissolution and Cooling: Add methanol (0.1 M) and stir at room temperature until the cerium salt is fully dissolved. Then, cool the solution to 0 °C in an ice bath.
Addition of Reducing Agent: Add sodium borohydride (1.1 eq.) in one portion to the stirred solution.
Reaction and Workup: Follow steps 4-10 from Protocol 3.1. The reaction under Luche conditions is often very rapid.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the described protocols.
Parameter
Protocol 1: Standard NaBH₄
Protocol 2: Luche Reduction
Reducing Agent
Sodium Borohydride (NaBH₄)
NaBH₄ / CeCl₃·7H₂O
Stoichiometry
1.1 - 1.5 eq. NaBH₄
1.1 eq. NaBH₄, 1.1 eq. CeCl₃·7H₂O
Solvent
Methanol
Methanol
Temperature
0 °C to Room Temperature
0 °C
Typical Reaction Time
1 - 3 hours
< 30 minutes
Diastereoselectivity
High (>90% cis)
High (>90% cis)
Yield
Good to Excellent
Good to Excellent
Advantages
Cost-effective, simple setup
Very fast, enhanced ketone selectivity
Experimental Workflow Visualization
The general workflow for the selective reduction and purification of the product is illustrated below.
Caption: Step-by-step workflow for the reduction of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Conclusion
The selective reduction of 1-Methyl-3-oxocyclobutane-1-carbonitrile to its corresponding cis-alcohol can be achieved with high efficiency and stereocontrol using sodium borohydride in methanol. This method is robust, scalable, and utilizes readily available, inexpensive reagents. The predictable stereochemical outcome is governed by the inherent conformational preferences of the cyclobutane ring, favoring an anti-facial hydride attack. The protocols detailed herein provide a reliable foundation for researchers to synthesize this valuable chiral building block, enabling further exploration in drug discovery and materials science.
References
Luche, J.-L. (1978). Lanthanides in Organic Chemistry. 1. Selective 1,2 Reductions of Conjugated Ketones. Journal of the American Chemical Society, 100(7), 2226–2227. Available at: [Link]
Voets, L., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(12), 7936-7946. Available at: [Link]
Reissig, H.-U., & Zimmer, R. (2003). Strained Carbocyclic Molecules in Synthesis. Chemical Reviews, 103(4), 1151-1196. Available at: [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
de Meijere, A., & Kozhushkov, S. I. (2000). The Chemistry of Highly Strained Carbocyclic Compounds—Retrospect and Prospect. Chemical Reviews, 100(3), 93-142. Available at: [Link]
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of .alpha.-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. Available at: [Link]
Wills, M. (2011). Asymmetric Synthesis. Oxford University Press.
Organic Chemistry Portal. (n.d.). Luche Reduction. Retrieved from [Link]
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]
Application Notes and Protocols: Hydrolysis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Introduction: Strategic Importance in Medicinal Chemistry The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecular architectu...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: Strategic Importance in Medicinal Chemistry
The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis, pivotal in the construction of complex molecular architectures. 1-Methyl-3-oxocyclobutane-1-carbonitrile is a key building block in medicinal chemistry, and its successful hydrolysis to 1-methyl-3-oxocyclobutane-1-carboxylic acid unlocks a crucial intermediate for the synthesis of a variety of bioactive molecules.[1] However, this particular transformation is fraught with challenges stemming from the inherent structural features of the starting material: a sterically hindered tertiary nitrile and a reactive β-keto functional group within a strained cyclobutane ring. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and detailed protocols for the successful hydrolysis of this substrate under both acidic and basic conditions.
Mechanistic Underpinnings and Strategic Considerations
The hydrolysis of nitriles can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[2][3][4] The choice between an acidic or basic protocol is not arbitrary and has significant implications for reaction efficiency and product purity, especially with a substrate as sensitive as 1-methyl-3-oxocyclobutane-1-carbonitrile.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the nitrile nitrogen is first protonated, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water.[5][6][7][8][9] The reaction then proceeds through a series of proton transfers and tautomerization to form an amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[2][7]
Key Considerations for 1-Methyl-3-oxocyclobutane-1-carbonitrile:
Steric Hindrance: The tertiary nature of the nitrile group in the starting material presents a significant steric barrier to the incoming nucleophile, potentially slowing down the reaction rate. Forcing conditions (high temperature, prolonged reaction times) are often necessary.[10][11]
β-Keto Acid Instability: The desired product, 1-methyl-3-oxocyclobutane-1-carboxylic acid, is a β-keto acid. These compounds are prone to decarboxylation upon heating, a reaction that proceeds through a cyclic transition state.[12][13][14][15][16] This side reaction can significantly reduce the yield of the desired product.
Cyclobutane Ring Stability: While cyclobutane rings are generally stable, the combination of a ketone and a carboxylic acid function on the ring, coupled with harsh acidic conditions and heat, could potentially lead to ring-opening side reactions.[17][18][19][20]
Base-Catalyzed Hydrolysis
In a basic medium, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[9][21] The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia.[2] A final acidification step is required to obtain the carboxylic acid.[2][3]
Key Considerations for 1-Methyl-3-oxocyclobutane-1-carbonitrile:
α-Proton Acidity: The presence of the ketone in the cyclobutane ring increases the acidity of the α-protons. Under strong basic conditions, this can lead to enolate formation and potential side reactions such as self-condensation or epimerization if other stereocenters were present.
Retro-Dieckmann or Claisen-type Reactions: The combination of a ketone and a nitrile group on a four-membered ring could potentially lead to base-catalyzed ring-opening reactions.
Control over Decarboxylation: While the carboxylate salt formed under basic conditions is more stable towards decarboxylation than the free acid, the final acidification step to isolate the product can trigger this undesired reaction if not performed under carefully controlled, cold conditions.
Visualizing the Reaction Pathways
To provide a clearer understanding of the transformations, the following diagrams illustrate the mechanistic pathways for both acidic and basic hydrolysis.
Caption: Acid-Catalyzed Hydrolysis Pathway and Potential Decarboxylation.
Caption: Base-Catalyzed Hydrolysis Pathway.
Experimental Protocols
The following protocols are designed to address the specific challenges of hydrolyzing 1-methyl-3-oxocyclobutane-1-carbonitrile.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol employs a strong acid to facilitate the hydrolysis but aims to minimize the competing decarboxylation reaction by careful temperature control.
Materials:
1-Methyl-3-oxocyclobutane-1-carbonitrile
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[21][22]
Dioxane or Acetic Acid (as co-solvent)
Deionized Water
Diethyl Ether or Ethyl Acetate (for extraction)
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq) in a 1:1 mixture of dioxane and 6 M aqueous sulfuric acid.
Heating: Heat the reaction mixture to a gentle reflux (approximately 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may require 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 8-9.
Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic byproducts.
Re-acidify the aqueous layer to pH 1-2 with cold 6 M HCl.
Extract the product into ethyl acetate (3 x 50 mL).
Isolation and Purification:
Combine the organic extracts and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol utilizes a strong base to effect hydrolysis and is designed to minimize decarboxylation by maintaining the product as a carboxylate salt until the final, cold acidification step.
Materials:
1-Methyl-3-oxocyclobutane-1-carbonitrile
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)[21]
Ethanol or Ethylene Glycol (as co-solvent)
Deionized Water
Concentrated Hydrochloric Acid (HCl)
Ethyl Acetate or Dichloromethane (for extraction)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, prepare a solution of sodium hydroxide (3.0 eq) in a 2:1 mixture of ethanol and water.
Addition of Substrate: Add 1-methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq) to the basic solution.
Heating: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 8-16 hours).
Work-up:
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 30 mL) to remove any neutral impurities.
Cool the aqueous layer to 0 °C in an ice-salt bath.
Acidification and Extraction:
With vigorous stirring, slowly add cold concentrated HCl to the aqueous solution until the pH reaches 1-2. Maintain the temperature below 10 °C during the acidification.
Extract the product immediately with cold ethyl acetate (3 x 50 mL).
Isolation and Purification:
Combine the organic layers and wash with brine (1 x 30 mL).
Dry the organic phase over anhydrous sodium sulfate.
Filter and concentrate in vacuo to afford the crude product.
Purify as described in Protocol 1.
Comparative Analysis of Protocols
Parameter
Acid-Catalyzed Hydrolysis
Base-Catalyzed Hydrolysis
Reagents
H₂SO₄ or HCl
NaOH or KOH
Key Intermediate
Amide
Carboxylate Salt
Temperature
80-90 °C
90-100 °C
Primary Challenge
Decarboxylation of β-keto acid product
Potential for enolate-driven side reactions
Work-up
Neutralization, then acidification
Acidification at low temperature
Product Isolation
Direct extraction after acidification
Extraction after cold acidification
Product Characterization
The successful synthesis of 1-methyl-3-oxocyclobutane-1-carboxylic acid should be confirmed by standard analytical techniques:
¹H NMR: Expect signals corresponding to the methyl group, the cyclobutane ring protons, and the carboxylic acid proton.
¹³C NMR: Expect signals for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary carbon, and the methylene carbons of the cyclobutane ring.
Infrared (IR) Spectroscopy: Look for characteristic strong absorptions for the C=O stretch of the ketone (around 1780 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (around 3300-2500 cm⁻¹).
Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.
Conclusion and Outlook
The hydrolysis of 1-methyl-3-oxocyclobutane-1-carbonitrile is a challenging yet achievable transformation. The choice between acidic and basic conditions will depend on the overall sensitivity of other functional groups in more complex derivatives and the optimization of reaction conditions to mitigate the primary side reactions of decarboxylation and enolate formation. The protocols provided herein offer a robust starting point for researchers in the field. Further optimization, for instance, through the use of milder, transition-metal-catalyzed hydration methods, could offer alternative routes that avoid harsh conditions altogether, although these often stop at the amide stage.[10][23][24] Careful execution and diligent monitoring are paramount to achieving high yields of the desired 1-methyl-3-oxocyclobutane-1-carboxylic acid, a valuable synthon in the pursuit of novel therapeutics.
References
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. [Link]
Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
YouTube. (2020). Decarboxylation of β-keto acids: basic idea and complete mechanism and Transition State (TS). [Link]
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
AK Lectures. Acid Induced Hydrolysis of Nitriles. [Link]
PubMed. (2004). Platinum-catalyzed selective hydration of hindered nitriles and nitriles with acid- or base-sensitive groups. [Link]
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. [Link]
PubMed. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
MDPI. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
PubMed. (2011). Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain. [Link]
NIH. (2014). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]
NIH. (2023). Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route. [Link]
Technical Support Center: Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Welcome to the technical support guide for the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenge...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support guide for the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic procedure. As a crucial building block in medicinal chemistry, achieving a high-yielding and reproducible synthesis is paramount. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.
Section 1: Understanding the Core Synthesis: Phase-Transfer Catalyzed α-Methylation
The most common and scalable approach to synthesizing 1-Methyl-3-oxocyclobutane-1-carbonitrile is the α-methylation of 3-oxocyclobutanecarbonitrile. Due to the presence of two distinct phases (an aqueous base and an organic solvent containing the substrate), this reaction is ideally suited for Phase-Transfer Catalysis (PTC). A quaternary ammonium salt is typically used to transport the hydroxide or carbonate anion into the organic phase to act as the base.
The α-proton at the C1 position is acidic (pKa ≈ 10-12) due to the electron-withdrawing effects of both the adjacent ketone and nitrile groups, making it susceptible to deprotonation by a suitable base.[1] The resulting enolate is the key reactive intermediate for methylation.
Mechanism of Phase-Transfer Catalyzed Methylation
The catalytic cycle involves the transfer of the base (e.g., OH⁻) from the aqueous phase to the organic phase by the phase-transfer catalyst (Q⁺X⁻, e.g., tetrabutylammonium bromide). This facilitates the deprotonation of the 3-oxocyclobutanecarbonitrile to form the enolate, which then undergoes nucleophilic attack on the methylating agent (e.g., methyl iodide).
Caption: Figure 1: Catalytic cycle of phase-transfer catalyzed α-methylation.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question: My reaction has stalled, and TLC/GC analysis shows a high percentage of unreacted 3-oxocyclobutanecarbonitrile. What are the likely causes?
Answer: A stalled reaction points to inefficient deprotonation of the starting material or an issue with the catalyst. Consider the following points:
Insufficient Base Strength or Concentration: While strong bases like NaOH are effective, their concentration is critical. For solid-liquid PTC using potassium carbonate (K₂CO₃), the base must be anhydrous and finely powdered to maximize surface area.[1] Using a 50% w/w aqueous solution of NaOH is often effective for liquid-liquid PTC, as it creates a highly active "interfacial" region.[2][3]
Ineffective Phase-Transfer Catalyst: The catalyst can be poisoned by impurities or may be unsuitable for the reaction. Ensure high-purity tetrabutylammonium bromide (TBAB) or a similar quaternary ammonium salt is used. Catalyst loading is typically 1-10 mol%, but higher loading may be needed if the reaction is sluggish.[2]
Poor Mixing/Agitation: Vigorous stirring is absolutely essential for PTC reactions. An insufficient stir rate leads to a low interfacial surface area between the aqueous and organic phases, drastically slowing down the transfer of the hydroxide anion and stalling the reaction. Use a powerful overhead stirrer for larger scale reactions.
Low Temperature: While the reaction is often run at room temperature, gentle heating (40-50 °C) can sometimes be necessary to overcome the activation energy, especially if a less reactive methylating agent or a weaker base is used.[2]
Question: My crude product is a complex mixture with multiple byproducts observed on TLC and NMR. How can I improve selectivity?
Answer: Byproduct formation is a common cause of low yields. The primary culprits are O-alkylation, dialkylation, and hydrolysis.
O-Alkylation vs. C-Alkylation: The enolate intermediate has two nucleophilic sites: the α-carbon and the enolate oxygen. While C-alkylation is desired, O-alkylation can occur, leading to the formation of a methyl enol ether byproduct. To favor C-alkylation, use a less polar, aprotic solvent like toluene or dichloromethane. Polar aprotic solvents like DMF or DMSO can solvate the cation more effectively, leading to a "freer" and more reactive oxygen anion, which increases O-alkylation.
Dialkylation: The product, 1-Methyl-3-oxocyclobutane-1-carbonitrile, still contains enolizable protons on the C2 and C4 positions. Under harsh conditions (excess base, high temperature, long reaction time), a second methylation can occur. To minimize this, use the methylating agent in slight excess (1.1-1.2 equivalents) and monitor the reaction closely by TLC or GC, stopping it once the starting material is consumed.
Hydrolysis of the Nitrile: The combination of a strong base (NaOH) and water can lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid, especially with prolonged heating. If hydrolysis is a major issue, consider using a non-aqueous system with a base like potassium tert-butoxide in THF, although this requires more stringent anhydrous conditions.
Aldol Condensation: The enolate can potentially react with the ketone of another molecule (starting material or product) in an aldol-type side reaction. This is more prevalent at higher concentrations and temperatures. Maintaining moderate temperature and concentration can help suppress this pathway.
Question: My yield is inconsistent across different batches. Which parameters are the most critical to control for reproducibility?
Answer: Reproducibility issues often stem from subtle variations in reaction setup and reagents.
Parameter
Recommendation
Rationale & Impact on Yield
Purity of Starting Material
Recrystallize or distill 3-oxocyclobutanecarbonitrile if purity is <98%.
Acidic or water impurities can quench the base, leading to lower effective base concentration and reduced yields.[4]
Base Quality & Stoichiometry
Use fresh, anhydrous K₂CO₃ (if solid-liquid) or a precisely prepared 50% NaOH solution (if liquid-liquid). Use 2.0-3.0 equivalents.
The effectiveness of the deprotonation step is directly tied to the quality and amount of base. Old or hydrated base is a common source of failure.
Agitation Rate
Maintain a constant, vigorous stir rate (e.g., >500 RPM) that creates a vortex or significant emulsion.
In PTC, the reaction rate is often mass-transfer limited. Inconsistent stirring leads to inconsistent reaction times and yields.
Rate of Addition
Add the methylating agent (e.g., methyl iodide) dropwise over 15-30 minutes.
A slow addition maintains a low instantaneous concentration of the electrophile, which helps to minimize dialkylation and control the reaction exotherm.
Atmosphere
Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
While not always strictly necessary, an inert atmosphere prevents potential oxidative side reactions and is good practice for ensuring reproducibility.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best methylating agent for this synthesis?
Methyl iodide (CH₃I) is generally the most reactive and commonly used agent. However, due to its toxicity and volatility, dimethyl sulfate ((CH₃)₂SO₄) is a viable, less volatile alternative, though it is also highly toxic and must be handled with extreme care. Methyl tosylate (MeOTs) is another option but is typically less reactive.
Q2: Can I use a different phase-transfer catalyst?
Yes. While tetrabutylammonium bromide (TBAB) is a cost-effective and common choice, other quaternary ammonium salts like tetrabutylammonium iodide (TBAI) or methyltributylammonium chloride (Aliquat 336) can also be effective. TBAI can sometimes offer a rate enhancement as the iodide released can convert a less reactive alkylating agent (like dimethyl sulfate) into the more reactive methyl iodide in situ.[3]
Q3: Why is the cyclobutane ring structure a challenge?
The four-membered ring in cyclobutane derivatives is highly strained.[5] This strain can influence the reactivity of the molecule. Under certain harsh conditions (e.g., very high temperatures or strongly acidic/basic media), the ring can be susceptible to opening or rearrangement reactions, which can contribute to lower yields of the desired product.[5][6]
Q4: How should I purify the final product?
The primary methods are vacuum distillation or column chromatography.
Vacuum Distillation: This is often the most effective method for purification on a larger scale, provided the product is thermally stable. It efficiently removes the catalyst, any high-boiling side products, and residual solvent.
Column Chromatography: For smaller scales or when byproducts have similar boiling points, silica gel chromatography is preferred. A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing polarity).
Section 4: Optimized Experimental Protocol
This protocol describes a reliable method for the methylation of 3-oxocyclobutanecarbonitrile using phase-transfer catalysis.
Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 3-oxocyclobutanecarbonitrile (1.0 eq), toluene (5-10 mL per gram of substrate), and TBAB (0.05 eq).
Addition of Base: Begin vigorous stirring and add the 50% NaOH solution (3.0 eq).
Addition of Methylating Agent: Cool the mixture in an ice-water bath to manage the exotherm. Add methyl iodide (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 25 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by TLC or GC every hour. The reaction is typically complete in 2-4 hours.
Workup: Once the starting material is consumed, stop the stirring and add water to dissolve the salts. Transfer the mixture to a separatory funnel. Separate the organic layer.
Extraction: Extract the aqueous layer with toluene (2 x volume of initial toluene).
Washing: Combine the organic layers and wash with water, followed by saturated brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude oil by vacuum distillation to obtain 1-Methyl-3-oxocyclobutane-1-carbonitrile as a clear liquid.
Section 5: Troubleshooting Flowchart
This flowchart provides a logical path to diagnose and solve yield-related issues based on analytical data from the crude reaction mixture.
Caption: Figure 2: A logical guide to troubleshooting low yields.
References
Rinaudo, J. A. S., et al. (2018). In Water and under Mild Conditions: α-Alkylation of Ketones with Alcohols by Phase-Transfer-Assisted Borrowing Hydrogen Catalysis. Chemistry – A European Journal, 24(58), 15529-15532. [Link]
Liskon Biological. (2023). Synthesis And Optimization of Cyclobutanone. Liskon Biological Co., Ltd.[Link]
Bhadra, S., et al. (2021). Recent Advances for Alkylation of Ketones and Secondary Alcohols Using Alcohols in Homogeneous Catalysis. ResearchGate. [Link]
ScienceMadness. (n.d.). Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. Sciencemadness.org. [Link]
De La Rosa, V., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 29-36. [Link]
Halpern, M. (n.d.). PTC C-Alkylation of a Non-Activated Ketone. PTC Organics, Inc.[Link]
Bellus, D., & Ernst, B. (1988). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 88(5), 1075-1093. [Link]
Piva, O. (2012). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 17(12), 14337-14371. [Link]
Technical Support Center: Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Welcome to the technical support center for the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable building block. Our aim is to provide practical, experience-driven advice to help you optimize your reaction outcomes and obtain high-purity material.
Introduction
1-Methyl-3-oxocyclobutane-1-carbonitrile is a key intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its strained four-membered ring and bifunctional nature make it a versatile synthon. However, the inherent ring strain and reactivity of the functional groups can lead to specific challenges during its synthesis, including the formation of various impurities. This guide will address these common issues in a question-and-answer format, providing both troubleshooting advice and answers to frequently asked questions.
Hypothetical Synthetic Route
While multiple synthetic strategies for cyclobutane rings exist, a common and plausible approach to 1-Methyl-3-oxocyclobutane-1-carbonitrile is a multi-step synthesis starting from readily available precursors. A likely pathway involves the cyclization of a substituted propane derivative. One such route could be analogous to the synthesis of 3-oxocyclobutanecarboxylic acid, which often employs a cyclization reaction with a malonate derivative.[2]
Technical Support Center: Purification of 1-Methyl-3-oxocyclobutane-1-carbonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-Methyl-3-oxocyclobutane-1-carbonitrile using column chromatograp...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-Methyl-3-oxocyclobutane-1-carbonitrile using column chromatography. Our focus is on providing practical, field-tested solutions to common and complex issues encountered during the separation process.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that are crucial for designing a successful purification strategy for 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Q1: What are the key chemical properties of 1-Methyl-3-oxocyclobutane-1-carbonitrile that influence its purification?
1-Methyl-3-oxocyclobutane-1-carbonitrile is a small molecule characterized by a strained cyclobutane ring and two polar functional groups: a ketone and a nitrile. This combination results in a significant molecular dipole, making the compound quite polar. Its polarity dictates its strong interaction with polar stationary phases like silica gel and its limited solubility in non-polar organic solvents. These characteristics are central to the challenges encountered during its purification.
Q2: Which type of column chromatography is most suitable for this compound?
For polar compounds, normal-phase chromatography is the conventional and most effective method.[1][2] This technique utilizes a polar stationary phase (typically silica gel) and a less polar mobile phase (eluent).[1] The polar 1-Methyl-3-oxocyclobutane-1-carbonitrile will adsorb strongly to the polar silica, allowing for separation from less polar impurities, which will travel through the column more quickly.[2] Reversed-phase chromatography, which uses a non-polar stationary phase, would likely result in the compound eluting very quickly with the solvent front, offering poor separation.[3]
Q3: How do I select an appropriate eluent (solvent system) for the purification?
The key is to find a solvent system that provides a good retention factor (Rf) on a Thin Layer Chromatography (TLC) plate, ideally between 0.2 and 0.4.
Start with a Standard System: A mixture of ethyl acetate (polar) and hexanes (non-polar) is an excellent starting point for compounds of moderate to high polarity.[4]
Systematic TLC Trials: Run several TLC plates with varying ratios of your chosen solvents. Because the target compound is very polar, you will likely need a high proportion of the polar solvent.
Adjusting Polarity: If the compound remains at the baseline (Rf = 0), the eluent is not polar enough. Increase the percentage of ethyl acetate. If it still doesn't move, a more polar system, such as methanol in dichloromethane, may be required.[4]
Recommended Starting Solvent Systems for TLC Analysis
System Components
Starting Ratio (Polar:Non-Polar)
When to Use
Ethyl Acetate / Hexanes
50:50 (v/v)
Standard for moderately polar to polar compounds.[4]
Dichloromethane / Methanol
98:2 (v/v)
For highly polar compounds that do not move in EtOAc/Hexanes.[4]
Dichloromethane / Acetone
80:20 (v/v)
An alternative to systems with alcohols, can offer different selectivity.
Note: When using methanol, it is advisable not to exceed a concentration of 10% in the eluent, as higher concentrations can lead to the dissolution of the silica gel stationary phase.[4]
Q4: My compound appears to be degrading on the TLC plate. What does this mean for my column purification?
Streaking on the TLC plate or the appearance of new spots after letting the plate sit for a while suggests that your compound may be unstable on silica gel.[5] Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. The strained cyclobutane ring in your molecule could make it susceptible to such degradation.
Self-Validation Protocol: 2D TLC for Stability Check
Spot your crude material on the corner of a square TLC plate.
Run the plate in a suitable eluent system.
Remove the plate and allow the solvent to fully evaporate.
Rotate the plate 90 degrees and re-run it in the same eluent system.
Interpretation: If the compound is stable, it will appear as a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.[5]
If instability is confirmed, consider using a less acidic stationary phase like alumina or Florisil, or deactivating the silica gel with a base like triethylamine.[5][6]
Troubleshooting Guide: From Theory to Practice
This guide provides solutions to specific problems you may encounter during the column chromatography process.
Problem 1: The compound does not elute from the column.
Possible Cause: The eluent system is not polar enough. The compound is too strongly adsorbed to the silica gel.[3]
Solution:
Stepwise Polarity Increase: Gradually increase the polarity of your eluent. For example, if you are using 50% ethyl acetate in hexanes, move to 70%, then 90%. Avoid large, sudden jumps in polarity, as this can cause cracking of the silica bed and co-elution of impurities.[7]
Switch to a Stronger System: If increasing the proportion of your current polar solvent is ineffective, switch to a more potent polar solvent. A common next step is to use a system of dichloromethane with a small percentage of methanol (e.g., 1-5%).[4]
Problem 2: The compound elutes too quickly (with the solvent front).
Possible Cause: The eluent is too polar, or the sample was improperly loaded. The compound spends too much time in the mobile phase with minimal interaction with the stationary phase.
Solution:
Decrease Eluent Polarity: Start the elution with a less polar solvent mixture. Your TLC trials should guide you to a system where the Rf is in the optimal 0.2-0.4 range.
Check Sample Loading Technique: Ensure the initial sample band is concentrated and narrow. Dissolve your sample in the minimum amount of solvent. If a strong solvent (like pure dichloromethane or methanol) is needed for dissolution, it is better to use the "dry loading" method.[8]
Protocol: Dry Loading a Sample
Dissolve your crude sample in a suitable solvent (e.g., dichloromethane).
Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to the solution.[8]
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.[8]
Carefully add this powder to the top of your packed column. This technique prevents the introduction of a strong solvent band that can disrupt separation.[8]
Problem 3: Poor separation between the product and impurities (co-elution).
Possible Cause: The chosen solvent system does not have the required selectivity to resolve the compounds.
Solution:
Re-optimize with TLC: The best resolution comes from careful TLC analysis. Experiment with different solvent combinations. For instance, replacing ethyl acetate with diethyl ether or acetone can alter the interactions with the silica surface and may improve separation.
Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a lower polarity eluent and gradually increase the polarity over the course of the separation. This can help sharpen bands and improve the resolution of closely eluting compounds.[9]
Problem 4: Tailing or streaking of the product spot in collected fractions.
Possible Cause: This is common for polar compounds that interact very strongly with the acidic sites on silica gel. It can also be caused by overloading the column or poor packing.
Solution:
Add a Polar Modifier: For some polar compounds, adding a very small amount (e.g., 0.1-0.5%) of acetic acid or triethylamine (if your compound is basic) to the eluent can improve peak shape by occupying the highly active sites on the silica. Caution: Ensure your compound is stable to these additives.
Reduce Sample Load: Overloading is a common cause of tailing. As a rule of thumb, the mass of the crude material should be about 1-5% of the mass of the silica gel.
Increase Eluent Polarity Post-Elution: Once the main band of your product begins to elute, you can sometimes increase the eluent polarity more significantly to push the rest of the material off the column faster, reducing the trailing effect.[5]
Problem 5: No compound (or very low yield) is recovered from the column.
Possible Cause 1: The compound has decomposed on the silica gel.
Solution 1: Perform the 2D TLC stability test described in the FAQs.[5] If decomposition is confirmed, switch to a different stationary phase like alumina or Florisil.[5][6]
Possible Cause 2: The collected fractions are too dilute to detect the compound by TLC.
Solution 2: Combine and concentrate the fractions where you expected your compound to elute and re-analyze by TLC.[5]
Possible Cause 3: The compound never eluted and remains on the column.
Solution 3: After your planned elution is complete, flush the column with a very strong solvent, such as 10% methanol in dichloromethane or even pure methanol, to wash everything off the silica.[10] Analyze this "flush" to see if your compound was retained. If so, a more polar eluent system is needed from the start for future attempts.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common column chromatography issues when purifying 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Caption: Troubleshooting workflow for column chromatography.
References
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available at: [Link]
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. Available at: [Link]
Waters Corporation. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. Available at: [Link]
PubChem. 1-Methyl-3-oxocyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
Quora. (2021). What would be the result if you choose a nonpolar eluent to separate a polar mixture in chromatography? Available at: [Link]
Google Patents. RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
Organic Syntheses. (2024). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
ResearchGate. (2015). How can I select the solvent system for column chromatography? Available at: [Link]
ResearchGate. (2024). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Available at: [Link]
Chemistry For Everyone. (2024). Do Polar Compounds Elute First In Column Chromatography? YouTube. Available at: [Link]
Distillation conditions for 1-Methyl-3-oxocyclobutane-1-carbonitrile
Welcome to the technical support center for 1-Methyl-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 1-Methyl-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this valuable synthetic intermediate. The unique strained cyclobutane ring system, coupled with the reactivity of the ketone and nitrile functional groups, presents specific challenges during distillation. This document aims to address these challenges in a clear, question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the distillation of 1-Methyl-3-oxocyclobutane-1-carbonitrile, providing potential causes and actionable solutions.
Q1: My product is decomposing during distillation, leading to low yield and a dark-colored distillate. What is happening and how can I prevent it?
A1: Product decomposition is a primary concern due to the inherent ring strain of the cyclobutane moiety and the presence of reactive functional groups. The high temperatures required for atmospheric distillation can lead to thermal degradation.
Causality: Cyclobutane derivatives are known to have lower thermal stability compared to larger ring systems. The decomposition of simple cyclobutanes can occur at elevated temperatures. The presence of a ketone and a nitrile group can potentially lower the decomposition temperature further.
Solution: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the compound, allowing for distillation at a significantly lower temperature, thereby minimizing thermal decomposition. For the closely related compound, 3-Oxocyclobutanecarbonitrile, the predicted atmospheric boiling point is 249.1 ± 33.0 °C.[1] It is highly probable that 1-Methyl-3-oxocyclobutane-1-carbonitrile has a similarly high boiling point, making vacuum distillation essential.
Q2: I'm observing a wide boiling point range during vacuum distillation. What could be the cause?
A2: A broad boiling point range typically indicates the presence of impurities or inadequate control over the distillation parameters.
Potential Causes & Solutions:
Impurities: Residual solvents from the synthesis, starting materials, or side-products can lead to a wide boiling range. It is recommended to perform a preliminary purification step, such as a wash with a suitable solvent or a plug filtration through a short column of silica gel, to remove baseline impurities before distillation.
Inefficient Fractionating Column: If you are trying to separate closely boiling impurities, a simple distillation setup may not be sufficient. Employing a fractionating column (e.g., Vigreux or packed column) will provide better separation.
Fluctuating Vacuum: An unstable vacuum source will cause the boiling point to fluctuate. Ensure your vacuum pump is operating correctly and that all connections in your distillation apparatus are well-sealed. Using a vacuum regulator can help maintain a constant pressure.
Q3: The purity of my distilled product is lower than expected. What are some common impurities and how can I remove them?
A3: Impurities can stem from the synthetic route used to prepare 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Common Impurity Classes & Removal Strategies:
Aldehydic Impurities: If the synthesis involves oxidation steps, residual aldehyde impurities may be present. These can sometimes be removed by treating the crude product with a non-volatile amine prior to distillation.[2]
Acidic or Basic Impurities: Depending on the reaction conditions, the product may contain acidic or basic residues. Washing the crude product with a dilute solution of a weak base (like sodium bicarbonate) or a weak acid (like dilute HCl) respectively, followed by a water wash and drying, can remove these impurities before distillation.
Other Keto-nitriles: Isomeric byproducts or related keto-nitriles could be present. High-efficiency fractional distillation is the most direct method to separate these if their boiling points are sufficiently different. Alternatively, column chromatography can be an effective purification method for nitriles.[3]
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the handling and purification of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Q1: What are the expected distillation conditions for 1-Methyl-3-oxocyclobutane-1-carbonitrile?
Q2: What is the recommended experimental setup for the vacuum distillation of this compound?
A2: A standard vacuum distillation setup is appropriate. Key components include a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
Experimental Protocol: Vacuum Distillation of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Preparation: Ensure the crude 1-Methyl-3-oxocyclobutane-1-carbonitrile is free of volatile solvents by concentrating it on a rotary evaporator.
Apparatus Assembly: Assemble the vacuum distillation apparatus as shown in the diagram below. Use high-vacuum grease on all ground-glass joints to ensure a good seal.
Heating: Place the distillation flask in a heating mantle with a magnetic stirrer. Gentle stirring will ensure smooth boiling.
Vacuum Application: Gradually apply vacuum to the system.
Distillation: Slowly heat the distillation flask. Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a small forerun fraction, which may contain more volatile impurities.
Completion: Once the desired product has been collected, turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
Diagram: Vacuum Distillation Workflow
Caption: Workflow for the vacuum distillation of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Q3: Are there any specific safety precautions I should take?
A3: Yes, standard laboratory safety practices should be followed. Additionally, consider the following:
Toxicity: The toxicity of 1-Methyl-3-oxocyclobutane-1-carbonitrile is not well-documented. However, related nitriles can be toxic.[4] It is prudent to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Vacuum Distillation Hazards: Always use a blast shield when performing vacuum distillations. Inspect all glassware for cracks or defects before use to prevent implosion under vacuum.
References
Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Available at: [Link]
University of California, Los Angeles. (n.d.). Distillation. Available at: [Link]
MDPI. (2019). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Available at: [Link]
Google Patents. (1958). US2826537A - Method for purification of ketones.
Chemguide. (n.d.). The Preparation of Nitriles. Available at: [Link]
Organic Syntheses. (n.d.). 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Available at: [Link]
Chemsrc. (2023). 3-Oxocyclobutanecarbonitrile | CAS#:20249-16-5. Available at: [Link]
PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Available at: [Link]
PubChem. (n.d.). 3-Oxocyclobutane-1-carbonitrile. Available at: [Link]
Google Patents. (2013). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
Organic Chemistry Portal. (n.d.). Nitrile Synthesis by Oxidation, Rearrangement, Dehydration. Available at: [Link]
Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Stability of 1-Methyl-3-oxocyclobutane-1-carbonitrile under acidic conditions
Technical Support Center: 1-Methyl-3-oxocyclobutane-1-carbonitrile Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for users of 1-methyl-3-oxocyclobuta...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 1-Methyl-3-oxocyclobutane-1-carbonitrile
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for users of 1-methyl-3-oxocyclobutane-1-carbonitrile, focusing on its stability profile under acidic conditions. As a bifunctional molecule containing both a strained ring system and reactive functional groups, understanding its behavior in various chemical environments is critical for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Compound's Inherent Reactivity
Q1: What are the primary stability concerns for 1-methyl-3-oxocyclobutane-1-carbonitrile in acidic media?
A: The primary stability concern is the acid-catalyzed hydrolysis of the nitrile functional group.[1][2] The molecule's structure contains two key features that dictate its reactivity under acidic conditions:
The Nitrile Group (-C≡N): Nitriles are susceptible to hydrolysis in the presence of acid and water, typically converting first to an amide intermediate and then to a carboxylic acid.[3] This reaction is often accelerated by heat.[4] The process begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon, making it vulnerable to nucleophilic attack by even weak nucleophiles like water.[1][5]
The Cyclobutane Ring: The four-membered cyclobutane ring possesses considerable angle and torsional strain compared to larger rings like cyclopentane or cyclohexane.[6][7][8] This inherent strain makes the ring system more reactive and susceptible to ring-opening reactions under certain harsh conditions, although functional group transformation is the more common pathway.
The combination of these features means that exposure to aqueous acidic conditions can lead to predictable degradation, primarily yielding 1-methyl-3-oxocyclobutane-1-carboxylic acid.
Caption: Generalized mechanism for acid-catalyzed nitrile hydrolysis.
Q3: How can I definitively confirm that my starting material is degrading via hydrolysis?
A: A controlled stability study is the most effective way to confirm the degradation pathway. This involves exposing your starting material to the reaction conditions (acid, solvent, temperature) in the absence of other reagents and monitoring its conversion over time.
Protocol 1: Confirmatory Stability Study
Preparation: Prepare a solution of 1-methyl-3-oxocyclobutane-1-carbonitrile in the specific reaction solvent at a known concentration (e.g., 1 mg/mL).
Initiation: Add the same concentration of acid used in your main experiment. If the reaction is performed at an elevated temperature, place the vial in a heating block set to the target temperature.
Time Zero Sample: Immediately withdraw an aliquot (e.g., 50 µL), quench it by diluting into a neutral solvent mixture (e.g., 950 µL of 50:50 acetonitrile:water), and label it "T=0".
Time-Point Monitoring: Withdraw and quench subsequent aliquots at regular intervals (e.g., T=1h, T=4h, T=8h, T=24h).
Analysis: Analyze all samples by LC-MS and/or HPLC.
HPLC: Look for the decrease in the peak area of the starting material and the corresponding increase in the peak area of the new, more polar byproduct.
LC-MS: Confirm the identities of the peaks by their mass-to-charge ratio (m/z).
Section 3: Proactive Strategies for Minimizing Degradation
Q4: How can I design my experiment to prevent or minimize the hydrolysis of the nitrile group?
A: Preventing unwanted hydrolysis requires careful control over reaction parameters. The choice of strategy depends on the specific requirements of your desired chemical transformation.
Mitigation Strategies
Strategy
Rationale & Explanation
Best For...
Temperature Control
Nitrile hydrolysis is a thermally activated process. [3][4]Reducing the reaction temperature can dramatically slow the rate of hydrolysis.
Reactions that can proceed at lower temperatures, even if it requires a longer reaction time.
Anhydrous Conditions
Water is a required reagent for hydrolysis. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere (e.g., N₂ or Ar), will prevent the reaction.
Transformations where water is not a product or required component.
Choice of Acid
If aqueous acid is unavoidable, use the mildest acid possible at the lowest effective concentration. In some cases, a solid-supported acid catalyst that can be filtered off may reduce exposure during workup.
Reactions requiring acid catalysis where anhydrous conditions are not feasible.
| Minimize Reaction Time | The extent of degradation is a function of time. Monitor the primary reaction closely (e.g., by TLC or LC-MS) and proceed with workup and purification as soon as it reaches completion. | All experimental setups to reduce cumulative exposure to degradative conditions. |
Q5: I'm observing multiple, unidentifiable byproducts. What is a logical workflow to troubleshoot this?
A: When complex degradation occurs, a systematic approach is necessary to identify the cause and find a solution. The following workflow provides a structured method for troubleshooting.
General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting complex degradation.
References
Khan Academy. (2015, June 8). Stability of cycloalkanes | Organic chemistry. YouTube. Available at: [Link]
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available at: [Link]
ResearchGate. Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. Available at: [Link]
AK Lectures. Acid Induced Hydrolysis of Nitriles. Available at: [Link]
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available at: [Link]
Royal Society of Chemistry. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]
Journal of the American Chemical Society. Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones1. Available at: [Link]
Master Organic Chemistry. Reactions and Mechanisms. Available at: [Link]
Stability of 1-Methyl-3-oxocyclobutane-1-carbonitrile under basic conditions
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-methyl-3-oxocyclobutane-1-carbonitrile. This resource is designed for researchers, medicinal chemists, and process d...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1-methyl-3-oxocyclobutane-1-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals. Our goal is to provide in-depth, field-tested insights into the handling and reactivity of this valuable synthetic building block, with a specific focus on its stability under basic conditions. The inherent ring strain of the cyclobutane core, combined with the electronic properties of the β-ketonitrile moiety, presents unique challenges and opportunities. This guide will help you navigate them successfully.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing 1-methyl-3-oxocyclobutane-1-carbonitrile turns dark brown under basic conditions, and TLC analysis shows a complex mixture of products. What is likely happening?
This is a common observation and typically indicates compound degradation. 1-Methyl-3-oxocyclobutane-1-carbonitrile is susceptible to several base-mediated decomposition pathways due to two key structural features: the strained four-membered ring and the β-ketonitrile functionality.[1] Strong, nucleophilic bases can initiate multiple side reactions, including ring-opening and nitrile hydrolysis, leading to a complex product profile and the formation of chromophoric, polymeric materials.
Q2: I am attempting a base-mediated reaction at the C2/C4 position, but I'm experiencing low yields and significant starting material loss. What are the primary degradation pathways I should be concerned about?
There are two primary degradation pathways that compete with desired transformations (such as alkylation or aldol reactions) at the α-keto positions.
Retro-Dieckmann Type Cleavage: This is often the most significant pathway. The molecule is a cyclic β-ketonitrile, and like cyclic β-keto esters, it is susceptible to ring-opening via a retro-Dieckmann condensation mechanism.[2][3] This process is initiated by the nucleophilic attack of a base (e.g., hydroxide, alkoxide) on the ketone carbonyl. The resulting tetrahedral intermediate collapses, cleaving the C1-C2 bond. This reaction is thermodynamically driven by the release of the significant ring strain (approx. 26 kcal/mol) inherent to the cyclobutane ring.[1]
Nitrile Hydrolysis: The nitrile group is susceptible to hydrolysis under basic conditions, especially with heating.[4][5][6] Depending on the reaction conditions (base strength, temperature, water content), this can yield either the corresponding primary amide or, more commonly under vigorous conditions, the carboxylate salt after complete hydrolysis and release of ammonia.[7]
These two pathways can occur concurrently, complicating the product mixture and consuming your starting material.
Q3: How can I avoid the retro-Dieckmann type cleavage? Are there specific conditions that favor this degradation?
This cleavage is favored by strong, nucleophilic bases (e.g., NaOH, KOH, NaOMe) and elevated temperatures. The presence of protic solvents can also facilitate the reaction by stabilizing the charged intermediates.
To minimize this pathway, consider the following:
Use Non-Nucleophilic, Hindered Bases: Bases like lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), or potassium tert-butoxide (KOt-Bu) are preferable for generating the kinetic enolate for subsequent reactions.[8] Their steric bulk makes them less likely to attack the carbonyl carbon directly.
Control the Temperature: Perform reactions at low temperatures (e.g., -78 °C to 0 °C) to disfavor the thermodynamically driven cleavage pathway.
Use Aprotic Solvents: Solvents like THF, diethyl ether, or toluene are recommended over alcohols or water.
Q4: I need to run my reaction in a protic solvent with a hydroxide base. Is there any way to salvage the experiment?
While challenging, it is not impossible, but requires careful control. If these conditions are unavoidable, you must operate at the lowest possible temperature and for the shortest possible reaction time. Use a dilute concentration of the base and add it slowly to the reaction mixture to avoid localized areas of high base concentration. Monitor the reaction closely using an appropriate analytical technique (e.g., LC-MS) to stop it as soon as the desired product is formed, before significant degradation occurs. A carefully planned, rapid, and cold quenching step is critical.
Q5: How can I effectively monitor the stability of the compound during my experiment?
Real-time or frequent reaction monitoring is crucial.
Thin-Layer Chromatography (TLC): The ring-opened and hydrolyzed products are significantly more polar than the starting material. The appearance of new, low-Rf spots that streak or remain at the baseline is a strong indicator of degradation.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can directly monitor the disappearance of the starting material's mass peak (m/z for [M+H]⁺ or [M-H]⁻) and the appearance of new peaks corresponding to the degradation products (e.g., the ring-opened carboxylic acid).
Troubleshooting Guide
Symptom
Probable Cause(s)
Recommended Solution(s)
Rapid browning/darkening of the reaction mixture.
Polymerization and/or extensive decomposition.
Lower the reaction temperature immediately. Use a less nucleophilic base. Ensure the reaction is under an inert atmosphere.
Switch to a non-nucleophilic, hindered base (e.g., LDA, LiHMDS). Perform the reaction at a lower temperature (-78 °C). Use a dry, aprotic solvent.
Formation of a water-soluble product; difficult extraction.
Nitrile hydrolysis to the carboxylate salt.
After quenching, acidify the aqueous layer carefully with dilute HCl to pH ~3-4 before extraction to protonate the carboxylate.
Low or no conversion to the desired product.
The base is not strong enough to form the enolate, or it is being consumed by side reactions.
Switch to a stronger, non-nucleophilic base. Ensure all reagents and solvents are anhydrous.
Product isolated, but NMR shows loss of the cyclobutane ring.
Retro-Dieckmann cleavage has occurred.
Re-evaluate the choice of base and temperature. See solutions for "Multiple new, polar spots."
Key Degradation Pathways Under Basic Conditions
The following diagram illustrates the main competing reaction pathways when 1-methyl-3-oxocyclobutane-1-carbonitrile is subjected to a nucleophilic base like sodium hydroxide.
Caption: Competing reaction pathways for the target molecule under basic conditions.
Recommended Experimental Protocols
Protocol 1: General Procedure for Enolate Formation Under Mild, Non-Nucleophilic Conditions
This protocol is designed for reactions where the cyclobutanone enolate is a desired intermediate, such as in alkylation or aldol reactions.
Caption: Workflow for reactions involving enolate formation.
Causality and Trustworthiness:
Anhydrous Conditions: Water will quench the strong base and the enolate. Using flame-dried glassware and anhydrous solvents is critical for success.
Low Temperature (-78 °C): This is the most important parameter for maintaining the integrity of the cyclobutane ring. It favors the kinetically controlled deprotonation over the thermodynamically favorable, but higher activation energy, retro-Dieckmann cleavage.
Non-Nucleophilic Base (LiHMDS): The bulky hexamethyldisilazide ligands prevent the base from acting as a nucleophile and attacking the carbonyl carbon, which is the first step of the degradation pathway.
Cold Quench: Quenching the reaction while it is still cold neutralizes the reactive enolate and any remaining base before they can cause degradation during the warming and workup phases.
Protocol 2: Optimized Quench and Workup Procedure
A careful workup is essential to prevent degradation of both the starting material and the desired product.
Cool the Reaction: Before quenching, ensure the reaction mixture is cooled to 0 °C or below in an ice bath.
Prepare Quenching Solution: Use a pre-chilled, weak acidic quenching solution, such as saturated aqueous ammonium chloride (NH₄Cl) or a 1 M solution of sodium bisulfate (NaHSO₄). Avoid strong acids unless necessary, as they can promote other side reactions.
Slow Addition: Add the quenching solution dropwise to the reaction mixture with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly.
Phase Separation and Extraction: Once the quench is complete, allow the mixture to warm to room temperature. Transfer it to a separatory funnel, and if necessary, add more solvent (e.g., ethyl acetate) to ensure clear phase separation.
Wash and Dry: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure at low temperature.
References
Favorskii Rearrangement. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
The Favorskii Rearrangement of Haloketones. (1960). Organic Reactions, 11, 2. [Link]
Favorskii Rearrangement. (n.d.). In Grokipedia. Retrieved January 4, 2026, from [Link]
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 4, 2026, from [Link]
Favorskii Rearrangement. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]
Nitrile to Acid - Common Conditions. (n.d.). ReactionFlash. Retrieved January 4, 2026, from [Link]
Filippini, M.-H., & Rodriguez, J. (1995). Facile Tandem Michael Addition-Retro Dieckmann Reaction of Cyclic β-Ketoesters: One-Pot Preparation of Polyfunctionalized Acyclic Derivatives. Synthetic Communications, 25(2). [Link]
Filippini, M.-H., & Rodriguez, J. (1995). Facile Tandem Michael Addition-Retro Dieckmann Reaction of Cyclic β-Ketoesters: One-Pot Preparation of Polyfunctionalized Acyclic Derivatives. Semantic Scholar. [Link]
The Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). JoVE. Retrieved January 4, 2026, from [Link]
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved January 4, 2026, from [Link]
Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab, Scripps Research. [Link]
Ma, S. (2009). Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. Accounts of Chemical Research, 42(10), 1679-1688. [Link]
Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry, 6(11), 1015-1028. [Link]
A High-Yielding Preparation of β-Ketonitriles. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
Wang, C., et al. (2023). Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry, 21(46), 9355-9367. [Link]
Cyclobutanone. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
T. T. Tidwell. (2005). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 105(8), 3233-3270. [Link]
M. K. R. Fischer, et al. (2021). Synthesis of Silylated Cyclobutanone and Cyclobutene Derivatives Involving 1,4-Addition of Zinc-Based Silicon Nucleophiles. Chemistry – A European Journal, 27(58), 14473-14477. [Link]
G. C. B. Harriman, et al. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(30), 10208–10211. [Link]
Cyclobutanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
S. Bharkavi, et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 14(20), 14187-14210. [Link]
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
Dieckmann condensation. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
Retro-Dieckmann Challenge Mechanism. (n.d.). Organic Chemistry Tutor. Retrieved January 4, 2026, from [Link]
Cyclobutanone formation. (n.d.). Michigan State University Department of Chemistry. [Link]
Wang, J.-M., et al. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Organic Letters, 25(19), 3325–3329. [Link]
Studies toward the stereocontrolled synthesis of cyclobutane derivatives. (2023, August 3). CSUSB ScholarWorks. [Link]
Preparation method of 3-oxocyclobutanecarboxylic acid. (2013, December 25).
R. M. B. Carr, et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2900–2907. [Link]
Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. University of the Incarnate Word. [Link]
1-Methyl-3-oxocyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013, August 7).
Lujan-Montelongo, J. A., & Fleming, F. F. (2013). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Organic Syntheses, 90, 114. [Link]
3-Oxocyclobutane-1-carbonitrile. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]
Dwulet, N. C., Ramella, V., & Vanderwal, C. D. (2021). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions. Organic Letters, 23(24), 9616–9619. [Link]
Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
Technical Support Center: Troubleshooting Side Reactions of 1-Methyl-3-oxocyclobutane-1-carbonitrile with Nucleophiles
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-methyl-3-oxocyclobutane-1-carbonitrile. This valuable building block offers a unique scaffold...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 1-methyl-3-oxocyclobutane-1-carbonitrile. This valuable building block offers a unique scaffold for complex molecule synthesis, but its inherent reactivity profile, stemming from ring strain and multiple functional groups, can present challenges. This guide is designed to provide field-proven insights and troubleshooting strategies to help you navigate potential side reactions and optimize your synthetic outcomes. We will move beyond simple procedural lists to explain the chemical causality behind these issues, empowering you to make informed decisions in your experimental design.
Core Chemical Concepts: Understanding the Reactivity Landscape
The reactivity of 1-methyl-3-oxocyclobutane-1-carbonitrile is governed by three primary features:
The Electrophilic Ketone: The carbonyl group is the primary site for standard 1,2-nucleophilic addition. The polarity of the C=O bond makes the carbonyl carbon highly susceptible to attack.[1][2][3]
Acidic α-Protons: The protons on the carbons adjacent to the ketone (C2 and C4) are acidic and can be removed by basic nucleophiles or reagents, leading to enolate formation. This opens pathways to undesired aldol-type reactions or rearrangements.
Cyclobutane Ring Strain: The inherent strain energy of the four-membered ring can be a driving force for ring-opening reactions under specific conditions, particularly with certain nucleophiles or in the presence of Lewis acids.[4][5][6]
Understanding the interplay of these features is critical to diagnosing and preventing unwanted side reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during nucleophilic reactions with 1-methyl-3-oxocyclobutane-1-carbonitrile in a practical question-and-answer format.
Question 1: My reaction is sluggish, and upon workup, I recover a significant amount of starting material. What's going wrong?
Answer:
This is a frequent observation and can stem from two primary causes: reversible addition or steric hindrance.
Causality (Reversibility): The initial tetrahedral intermediate formed after nucleophilic attack can be unstable and collapse back to the starting materials. This is particularly true for reactions in equilibrium, such as cyanohydrin formation, where the process is reversible, especially under basic conditions.[7][8]
Causality (Steric Hindrance): The quaternary carbon at the C1 position, bearing both a methyl and a nitrile group, creates significant steric bulk. This can hinder the approach of large or sterically demanding nucleophiles to the adjacent carbonyl carbon.
Troubleshooting Protocol:
Assess Nucleophile Choice: If using a bulky nucleophile, consider a smaller, less-hindered alternative if the project chemistry allows.
Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). This often favors the kinetic 1,2-addition product and can "trap" the desired adduct before it reverts.
pH Management: For base-catalyzed additions, use a stoichiometric amount of a strong, non-nucleophilic base to generate the nucleophile in situ, rather than running the reaction in a large excess of a basic nucleophile. This minimizes the concentration of base available to catalyze the reverse reaction.
Question 2: I've isolated a major byproduct that appears to be a cyclopropane derivative, suggesting a ring contraction has occurred. How is this possible and how can I prevent it?
Answer:
The formation of a cyclopropane product is a classic indicator of a Favorskii-type rearrangement . While the canonical Favorskii rearrangement involves an α-halo ketone, analogous pathways can be triggered under basic conditions with suitable leaving groups or even through alternative mechanisms.[9][10][11]
Mechanistic Insight: The reaction proceeds through the formation of an enolate at the C2/C4 position. This enolate can then, in a simplified view, undergo an intramolecular cyclization to form a highly strained bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack on this intermediate leads to the cleavage of the cyclopropanone ring, yielding a more stable carbanion and ultimately the ring-contracted carboxylic acid derivative (e.g., an ester or amide, depending on the nucleophile).[12][13]
Mitigation Strategies:
Suppress Enolate Formation: The key is to avoid conditions that favor deprotonation.
Use Aprotic Solvents: Solvents like THF, diethyl ether, or toluene are preferable to protic solvents.
Employ Non-Basic Nucleophiles: If possible, use nucleophiles that are not strongly basic. For basic nucleophiles like Grignard or organolithium reagents, use them at low temperatures and with short reaction times.
Avoid Excess Base: Do not use catalytic amounts of strong bases if the nucleophile itself is not basic.
Mandatory Visualization
Caption: Logical workflow of desired vs. side reactions.
Question 3: My product mixture contains a linear, acyclic compound instead of the expected cyclobutane adduct. What mechanism leads to this ring-opening?
Answer:
The formation of a linear product points to a nucleophilic ring-opening reaction , driven by the release of the cyclobutane's inherent ring strain (approx. 26 kcal/mol).
Mechanistic Insight: This pathway is often facilitated by Lewis acids, which coordinate to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic. The subsequent nucleophilic attack can be concerted with, or followed by, the cleavage of one of the adjacent C-C bonds of the ring, leading to a stabilized, open-chain enolate intermediate that is then protonated upon workup. Certain highly reactive nucleophiles can also induce ring-opening without Lewis acid catalysis.[4][5]
Troubleshooting Protocol:
Avoid Lewis Acids: Unless a ring-opening is the desired transformation, scrupulously avoid Lewis acidic conditions. This includes certain metal salts that may be present as impurities in reagents.
Moderate Reaction Conditions: High temperatures can provide the activation energy needed for ring cleavage. Conduct the reaction at or below room temperature.
Solvent Choice: Polar aprotic solvents are generally preferred.
Controlled Addition: Add the nucleophile slowly to a cooled solution of the substrate to maintain a low instantaneous concentration of the nucleophile and dissipate any exothermic heat.
Mandatory Visualization
Caption: Simplified mechanism of Lewis acid-mediated ring-opening.
Lower reaction temperature (-78°C); use less bulky nucleophiles; control pH.
Ring-Contraction Product
Favorskii-type Rearrangement
Base-promoted enolate formation
Use aprotic solvents; avoid excess base; use non-basic nucleophiles where possible.
Linear/Acyclic Byproduct
Nucleophilic Ring-Opening
Release of ring strain
Avoid Lewis acids and high temperatures; slow addition of nucleophile.
Complex Polar Mixture
Aldol Self-Condensation / Nitrile Hydrolysis
Excess base; presence of water; prolonged reaction times
Use stoichiometric reagents; ensure anhydrous conditions; minimize reaction time.
Validated Experimental Protocols
Protocol 1: Optimized 1,2-Addition with an Organometallic Reagent (Grignard)
This protocol is designed to maximize the yield of the desired tertiary alcohol while minimizing side reactions.
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
Reagent Preparation: Dissolve 1.0 equivalent of 1-methyl-3-oxocyclobutane-1-carbonitrile in anhydrous THF (0.2 M concentration) and transfer to the flask.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
Nucleophile Addition: Add the Grignard reagent (1.1 equivalents in THF or Et₂O) to the dropping funnel. Add the solution dropwise to the stirred substrate solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
Reaction Monitoring (Self-Validation): After the addition is complete, stir for an additional 1 hour at -78 °C. Take a small aliquot (approx. 0.1 mL), quench it in a separate vial with saturated aqueous NH₄Cl, extract with ethyl acetate, and spot on a TLC plate to check for the consumption of the starting material.
Quenching: Once the reaction is complete, slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at -78 °C.
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product via column chromatography on silica gel.
Protocol 2: Identification of Byproducts via GC-MS
Sample Preparation: Take a 1 mg sample of the crude reaction mixture. Dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
Injection: Inject 1 µL of the prepared sample into the GC-MS instrument.
GC Method: Use a standard temperature program, for example:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: Increase to 250 °C at a rate of 10 °C/minute.
Hold: Maintain 250 °C for 5 minutes.
MS Analysis: Acquire mass spectra in electron ionization (EI) mode, scanning from m/z 40 to 500.
Data Interpretation: Analyze the resulting chromatogram.
Compare the mass spectrum of the major peak to the expected molecular ion and fragmentation pattern of the desired product.
Analyze the mass spectra of minor peaks. Look for molecular ions corresponding to potential side products (e.g., a ring-contracted isomer or a ring-opened product with the mass of the substrate + nucleophile). Compare fragmentation patterns with library data to tentatively identify structures.
Title: Ring-Opening of Cyclobutanes with Nucleophiles
Source: ChemistryViews
URL: [Link]
Title: Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical
Source: Organic Chemistry Frontiers (RSC Publishing)
URL: [Link]
Title: Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation
Source: Chemistry Steps
URL: [Link]
Technical Support Center: Troubleshooting Diastereoselective Reactions of 3-Oxocyclobutanes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during diastereoselective...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during diastereoselective reactions involving 3-oxocyclobutanes. Due to their inherent ring strain and unique stereoelectronic properties, these strained carbocyclic molecules are powerful synthetic intermediates but can present significant challenges in achieving high levels of stereocontrol.[1] This resource offers practical, experience-driven advice and detailed protocols to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: My reduction of a 3-oxocyclobutane is giving poor diastereoselectivity. What are the key factors to consider?
Low diastereoselectivity in the reduction of 3-oxocyclobutanones often stems from the subtle interplay of sterics, electronics, and reaction conditions. The facial selectivity of hydride attack is highly sensitive to the substitution pattern on the cyclobutane ring.
Key Troubleshooting Steps:
Reagent Choice (Steric Bulk): The size of the hydride reagent is paramount. Small, unhindered reagents like sodium borohydride (NaBH₄) may exhibit poor selectivity. Conversely, bulkier reagents can significantly enhance facial discrimination.
Recommendation: Switch to a sterically more demanding hydride source. Lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®) are excellent starting points for improving diastereoselectivity.
Temperature: Reduction reactions are often exquisitely sensitive to temperature. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy, which often leads to the desired diastereomer.[2][3]
Recommendation: Perform the reduction at low temperatures (e.g., -78 °C). If solubility becomes an issue, screen alternative solvents that remain liquid at these temperatures.
Solvent Effects: The polarity of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.[4][5]
Recommendation: Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, Et₂O). Non-polar solvents can sometimes favor more ordered, concerted-like transition states.
FAQ 2: I'm observing a reversal of diastereoselectivity in my nucleophilic addition to a 3-oxocyclobutane derivative. What could be the cause?
A reversal in diastereoselectivity is often indicative of a change in the dominant controlling element of the reaction, which can be chelation control versus non-chelation (Felkin-Anh) control.[6] This is particularly relevant when the cyclobutane substrate possesses a chelating group (e.g., an alkoxy or amino group) at a neighboring position.
Core Concepts:
Felkin-Anh Model: Predicts the stereochemical outcome based on steric hindrance, where the nucleophile attacks the carbonyl carbon from the least hindered face.
Chelation Control: Occurs when a Lewis acidic reagent or metal counterion coordinates to both the carbonyl oxygen and a nearby heteroatom, creating a rigid cyclic intermediate that directs the nucleophile to attack from a specific face.[7][8]
Troubleshooting Strategies:
Lewis Acid Screening: The choice of Lewis acid is critical. Some Lewis acids are excellent chelating agents, while others are not.[6]
Recommendation: To favor chelation control, use Lewis acids known for strong chelation, such as MgBr₂, ZnBr₂, or TiCl₄. To favor Felkin-Anh control, use non-chelating Lewis acids like BF₃·OEt₂.[6]
Protecting Group Strategy: The steric bulk and electronic nature of protecting groups on nearby functionalities can influence chelation.
Recommendation: If chelation is desired but not observed, consider switching to a smaller, more Lewis basic protecting group on the chelating moiety. Conversely, a bulky protecting group like triisopropylsilyl (TIPS) can disfavor chelation and promote Felkin-Anh selectivity.
FAQ 3: My [2+2] cycloaddition to form a 3-oxocyclobutane is resulting in a mixture of diastereomers. How can I improve the stereochemical outcome?
Poor diastereoselectivity in [2+2] cycloadditions often points to a stepwise mechanism involving a zwitterionic intermediate, which allows for bond rotation and loss of stereochemical integrity.[4]
Key Optimization Parameters:
Solvent Polarity: Highly polar solvents can stabilize the charge-separated zwitterionic intermediate, increasing its lifetime and the likelihood of bond rotation.[4]
Recommendation: Decrease the solvent polarity. Switching from a polar solvent like acetonitrile to a less polar one like toluene or hexane can promote a more concerted reaction pathway, thus preserving the stereochemistry of the starting alkene.[4]
Lewis Acid Catalysis: Lewis acids can coordinate to one of the reactants, promoting a more concerted and organized transition state, which can lead to higher diastereoselectivity.[4][9]
Recommendation: Introduce a Lewis acid catalyst such as TiCl₄ or a chiral oxazaborolidine complex. A thorough screening of different Lewis acids and optimization of reaction conditions (temperature, stoichiometry) is crucial.[4]
Steric Hindrance: The steric bulk of substituents on the reacting partners can significantly influence facial selectivity.
Recommendation: If feasible, use substrates with bulkier substituents. The increased steric interactions in the transition state will favor the formation of the less hindered diastereomer.[4]
Troubleshooting Guides
Guide 1: Low Diastereomeric Ratio (d.r.) in Nucleophilic Additions
This guide provides a systematic approach to troubleshooting low diastereoselectivity in the addition of nucleophiles to 3-oxocyclobutanes.
Decision-Making Workflow
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Protocols
Protocol 1: Screening Lewis Acids for Chelation Control
Setup: To four separate oven-dried reaction vials under an inert atmosphere (N₂ or Ar), add the 3-oxocyclobutane substrate (1.0 equiv).
Solvent: Add anhydrous dichloromethane (DCM) or toluene to each vial to achieve a 0.1 M concentration.
Cooling: Cool the vials to -78 °C in a dry ice/acetone bath.
Lewis Acid Addition:
Vial 1: Add TiCl₄ (1.1 equiv, 1.0 M solution in DCM).
Vial 2: Add MgBr₂·OEt₂ (1.1 equiv).
Vial 3: Add ZnBr₂ (1.1 equiv).
Vial 4 (Control): Add no Lewis acid.
Stirring: Stir the mixtures for 30 minutes at -78 °C.
Nucleophile Addition: Slowly add the nucleophile (1.2 equiv) to each vial.
Reaction Monitoring: Stir the reactions at -78 °C and monitor by TLC or LC-MS until the starting material is consumed.
Workup & Analysis: Quench the reactions with saturated aqueous NH₄Cl, extract with an organic solvent, and analyze the crude product mixture by ¹H NMR or GC to determine the diastereomeric ratio.
Guide 2: Optimizing Temperature and Solvent Conditions
The following table summarizes the potential effects of temperature and solvent changes on diastereoselectivity.
Parameter
Change
Rationale
Expected Outcome
Temperature
Decrease (e.g., from RT to -78 °C)
Favors the kinetic product by increasing the energy difference between competing transition states.[2]
Often leads to a significant improvement in d.r.
Solvent
Decrease Polarity (e.g., MeCN to Toluene)
Disfavors charge-separated intermediates, promoting a more concerted, ordered transition state.[4]
Can improve d.r., especially in cycloadditions.
Solvent
Increase Polarity (e.g., Toluene to THF)
Can enhance the chelating ability of some metal ions, potentially improving selectivity in chelation-controlled reactions.
Effect is system-dependent; requires screening.
In-Depth Mechanistic Discussion
The Role of Ring Strain
The inherent strain in the four-membered ring of 3-oxocyclobutanes significantly influences their reactivity.[1][10] The sp²-hybridized carbonyl carbon slightly flattens the ring, but substantial angle strain remains. This strain is released upon nucleophilic addition as the carbon rehybridizes to sp³, making the carbonyl group more electrophilic than in acyclic ketones. This enhanced reactivity also means that reactions are often fast, and achieving selectivity can be challenging.
Stereoelectronic Effects
The puckered nature of the cyclobutane ring places substituents in pseudo-axial and pseudo-equatorial positions. The approach of a nucleophile is governed by a combination of minimizing steric interactions (Felkin-Anh model) and maximizing orbital overlap. For instance, in reductions, the hydride may preferentially attack from the pseudo-axial face to avoid steric clash with equatorial substituents, or vice-versa, depending on the specific substitution pattern.
Visualizing Nucleophilic Attack
Caption: Felkin-Anh vs. Chelation-controlled attack.
References
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. (n.d.).
Strategies for controlling stereochemistry in cyclobutane synthesis - Benchchem. (n.d.).
Technical Support Center: Optimizing Cyclobutane Synthesis - Benchchem. (n.d.).
Lewis acid-catalyzed diastereoselective carbofunctionalization of bicyclobutanes employing naphthols - PMC - NIH. (n.d.).
Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem. (n.d.).
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications. (2021, August 6). Retrieved from [Link]
Cram Model (Cram's Rule). (2020, August 15). Chemistry LibreTexts. Retrieved from [Link]
Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC - NIH. (2011, May 2). Retrieved from [Link]
Highly diastereoselective chelation-controlled additions to α-silyloxy ketones. (n.d.). Retrieved from [Link]
Strain and stereoelectronics in cycloalkyne click chemistry. (n.d.). Retrieved from [Link]
Preventing polymerization of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Technical Support Center: 1-Methyl-3-oxocyclobutane-1-carbonitrile Welcome to the technical support guide for 1-Methyl-3-oxocyclobutane-1-carbonitrile. This resource is designed for researchers, chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 1-Methyl-3-oxocyclobutane-1-carbonitrile
Welcome to the technical support guide for 1-Methyl-3-oxocyclobutane-1-carbonitrile. This resource is designed for researchers, chemists, and drug development professionals to ensure the successful handling, storage, and application of this valuable synthetic building block. Due to its unique structural features—specifically, a strained cyclobutane ring and reactive ketone and nitrile functionalities—this molecule requires careful management to prevent unwanted polymerization. This guide provides in-depth troubleshooting advice and preventative protocols grounded in established chemical principles.
Troubleshooting Guide: Polymerization Issues
This section addresses the most common challenge encountered when working with 1-Methyl-3-oxocyclobutane-1-carbonitrile: its propensity to polymerize.
Q1: My sample of 1-Methyl-3-oxocyclobutane-1-carbonitrile, which was initially a liquid/solid, has become viscous, cloudy, or has completely solidified. What is happening?
A1: This is a classic sign of uncontrolled polymerization. 1-Methyl-3-oxocyclobutane-1-carbonitrile possesses significant internal energy due to the ring strain of the four-membered cyclobutane core.[1][2][3] In chemistry, ring strain refers to the instability that arises from geometric constraints, such as bond angles deviating from their ideal values.[4] This strain creates a strong thermodynamic driving force for ring-opening polymerization (ROP), where the cyclic monomer opens to form a linear polymer chain, thereby relieving the strain.[5] The presence of both a ketone and a nitrile group provides multiple pathways for this process to be initiated.
The solidification or increased viscosity is the result of monomer units linking together to form long, entangled polymer chains. This process is often irreversible and renders the material unsuitable for most synthetic applications.
Q2: What are the primary chemical triggers that initiate the polymerization of this compound?
A2: Polymerization can be initiated by trace impurities or improper environmental conditions. The primary triggers are acidic, basic, or radical species, which can catalyze several polymerization pathways.
Acid-Catalyzed Ring Opening: Trace acidic impurities (e.g., from glassware, solvents, or atmospheric CO₂ in the presence of moisture) can protonate the carbonyl oxygen of the ketone. This activation makes the cyclobutane ring highly susceptible to nucleophilic attack (even by another monomer molecule), leading to ring opening and cationic polymerization.[6] Lewis acids are also potent catalysts for reactions involving cyclobutanones.[7][8]
Anionic/Base-Catalyzed Polymerization: Strong bases or nucleophiles can initiate polymerization by attacking the electrophilic carbon of the ketone or the nitrile group.[9][10] This generates an anionic intermediate that can propagate by attacking other monomer units. Anionic ring-opening polymerization is a known pathway for strained cyclic systems.[11][12][13]
Radical-Induced Polymerization: Although less common without an olefinic bond, the presence of radical initiators (from autoxidation of solvents, exposure to UV light, or excessive heat) can potentially lead to ring-opening and polymerization.[14][15]
Below is a diagram illustrating the main initiation pathways.
Caption: Potential pathways for the polymerization of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Q3: How should I properly store and handle the neat compound to minimize polymerization risk?
A3: Proper storage and handling are the most critical factors in maintaining the compound's integrity. The goal is to create an environment that is cold, dark, and inert.
Parameter
Recommended Condition
Rationale
Temperature
-20°C or lower
Reduces molecular motion and slows the rate of potential polymerization reactions.
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents exposure to atmospheric moisture and oxygen, which can lead to acid formation or radical generation.
Light
Amber vial or stored in the dark
Protects the compound from UV light, which can initiate radical polymerization.
Container
Clean, dry glass vial with a PTFE-lined cap
Avoids contamination from plasticizers or other residues. PTFE is highly inert.
Additives
Addition of a radical inhibitor (optional, see Q5)
Provides an extra layer of protection, especially for long-term storage.
Handling Protocol:
Always handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Use clean, dry syringes or spatulas for transfer.
Minimize the time the container is open to the atmosphere.
After use, flush the container headspace with inert gas before sealing and returning to cold storage.
Q4: I am setting up a reaction. What solvents, reagents, and conditions should I be cautious about?
A4: The choice of reaction environment is crucial. Many common laboratory reagents can trigger polymerization.
Solvents: Use only high-purity, anhydrous, and de-gassed solvents. Ethereal solvents like THF or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides, which are radical initiators. Avoid protic solvents like methanol or ethanol unless they are part of the desired reaction, as they can participate in acid/base-catalyzed pathways.
Acids & Bases: Avoid strong acids (e.g., HCl, H₂SO₄) and strong bases (e.g., NaOH, LDA, n-BuLi) unless they are required reagents. If needed, add them at low temperatures (-78°C) and ensure they are consumed quickly by the desired reaction pathway. Weak, non-nucleophilic bases (e.g., proton sponge) or hindered bases may be safer alternatives if a base is required.
Lewis Acids: Be extremely cautious with Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂). They are potent catalysts for cyclobutanone ring-opening and rearrangement.[7][8] If their use is unavoidable, perform the reaction at very low temperatures.
Metals: Some transition metals, particularly palladium, can catalyze the ring-opening of cyclobutane derivatives.[16][17][18]
Temperature: Keep reaction temperatures as low as reasonably possible to minimize thermally induced polymerization.
Use at low temperatures; be aware of potential side reactions.
High Risk / Avoid
Strong Mineral Acids, Strong Bases (hydroxides, alkoxides, organolithiums), Lewis Acids, Peroxide-containing Solvents
These are known initiators. Avoid unless they are a controlled part of the reaction mechanism.
Q5: Can I add a chemical inhibitor to stabilize the compound during storage or in a reaction?
A5: Yes, adding a polymerization inhibitor is a highly effective strategy. Inhibitors work by scavenging the species that initiate polymerization, primarily free radicals.[19] For general-purpose inhibition, radical scavengers are most common.
Excellent radical scavengers.[19] BHT is non-polar, while MEHQ has higher polarity. Easily removed via basic wash.
Hindered Amine
Phenothiazine
50 - 200 ppm
Highly effective at higher temperatures but can be more difficult to remove.
Stable Radical
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
10 - 100 ppm
Acts as a "true inhibitor" by rapidly trapping radical species.[20] Very effective at low concentrations.
Recommendation: For general storage, adding BHT at ~200 ppm is a robust and cost-effective choice. It provides excellent protection against radical-initiated degradation without significantly interfering with most subsequent reactions.
Frequently Asked Questions (FAQs)
Q: What is the expected shelf-life of 1-Methyl-3-oxocyclobutane-1-carbonitrile?
A: When stored under the recommended conditions (-20°C, inert atmosphere, dark), the uninhibited compound should be stable for several months. With the addition of an inhibitor like BHT, the shelf-life can be extended to over a year. Regular purity checks are advised for long-term storage.
Q: How can I check for early signs of polymerization?
A: ¹H NMR spectroscopy is an excellent tool. The appearance of broad, poorly resolved signals in the aliphatic region, alongside a decrease in the sharp signals of the monomer, indicates the presence of polymer. A simple visual check for increased viscosity or the appearance of cloudiness upon melting is also a good first indicator.
Q: If my sample has already polymerized, can I reverse it or purify the remaining monomer?
A: Reversing the polymerization is generally not feasible as the process is thermodynamically favorable. If polymerization is partial, you may be able to salvage the remaining monomer by vacuum distillation. However, this can be risky, as heating the mixture can accelerate further polymerization in the distillation pot. This should only be attempted on a small scale with extreme caution and the addition of a non-volatile inhibitor (like phenothiazine) to the distillation flask.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
Receipt: Upon receiving the compound, immediately place it in a -20°C freezer.
Preparation for Use: Transfer the sealed vial from the freezer to a desiccator to allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture inside the vial.
Inert Atmosphere Transfer: Perform all transfers in a glovebox or on a Schlenk line under a positive pressure of argon or nitrogen.
Aliquotting: If you plan to use the material multiple times, it is best practice to aliquot the desired amounts into separate, smaller vials under an inert atmosphere. This minimizes contamination and degradation of the bulk supply.
Resealing and Storage: Before resealing the primary container, flush the headspace with dry inert gas. Seal tightly with a PTFE-lined cap and wrap the seal with Parafilm®. Return immediately to the -20°C freezer.
Protocol 2: Troubleshooting Workflow for Suspected Polymerization
This workflow helps diagnose and respond to a potentially compromised sample.
Caption: A logical workflow for troubleshooting suspected polymerization.
References
Pérez-Temprano, M. H., et al. (2016). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. Available at: [Link]
Pérez-Temprano, M. H., et al. (2016). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3) - NIH. National Institutes of Health. Available at: [Link]
Zhao, J., et al. (2019). Enantioselective Intramolecular Ring Opening of Cyclobutanones. Angewandte Chemie. Available at: [Link]
Johnson, J. W., et al. (2015). Cyclobutanone Mimics of Penicillins: Effects of Substitution on Conformation and Hemiketal Stability. The Journal of Organic Chemistry. Available at: [Link]
Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules. Available at: [Link]
Wang, C., et al. (2018). Radical-induced ring-opening and reconstruction of cyclobutanone oxime esters. Chemical Communications. Available at: [Link]
Matsumoto, K., et al. (1993). Anionic ring-opening polymerization of silacyclobutane derivatives. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
Kim, S., et al. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. Journal of the American Chemical Society. Available at: [Link]
Simionescu, C. I., et al. (1980). Mechanism of initiation of cationic and anionic polymerization of methylenecyclobutenes. ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Ring-opening polymerization. Wikipedia. Available at: [Link]
Zhang, W. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Current Organic Chemistry. Available at: [Link]
Wako Pure Chemical Industries. (n.d.). High performance polymerization inhibitors. Wako Chemicals. Available at: [Link]
Quora. (2017). Which is more stable cyclopentanone or cyclobutanone? Quora. Available at: [Link]
Undin, C. (2022). Synthesis and Investigation of nitrile containing polymers derived from lignin. KTH Royal Institute of Technology. Available at: [Link]
Henderson, K. W., et al. (2023). Lewis acid catalysed polymerisation of cyclopentenone. Chemical Science. Available at: [Link]
Wikipedia. (n.d.). Anionic addition polymerization. Wikipedia. Available at: [Link]
Yates, P., & Agosta, W. C. (1974). Acid-catalyzed Reactions of Cyclobutanones. Canadian Journal of Chemistry. Available at: [Link]
Chavarria, B., et al. (2024). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. Molecules. Available at: [Link]
Wikipedia. (n.d.). Polymerisation inhibitor. Wikipedia. Available at: [Link]
LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]
Wikipedia. (n.d.). Nitrile. Wikipedia. Available at: [Link]
ResearchGate. (n.d.). Anionic‐coordinated polymerization of cyclobutene. ResearchGate. Available at: [Link]
University of Calgary. (n.d.). Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. Available at: [Link]
Hall, H. K., & Ykman, P. (1975). Synthesis and polymerization of 1-bicyclobutanecarbonitriles. Journal of the American Chemical Society. Available at: [Link]
Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps. Available at: [Link]
Chemsrc. (n.d.). 3-Oxocyclobutanecarbonitrile. Chemsrc. Available at: [Link]
PubChem. (n.d.). 1-methyl-3-oxocyclobutane-1-carbonitrile. PubChem. Available at: [Link]
PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. PubChem. Available at: [Link]
ResearchGate. (n.d.). Synthesis and Polymerization of Methyl 3-Methylcyclobutene-1-carboxylate. ResearchGate. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Organic Chemistry Portal. Available at: [Link]
OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry. Available at: [Link]
Wikipedia. (n.d.). Strain (chemistry). Wikipedia. Available at: [Link]
Google Patents. (n.d.). Method of synthesis of methylenecyclobutane carbonitrile. Google Patents.
ChemTalk. (n.d.). Understanding Strain. ChemTalk. Available at: [Link]
Proprep. (n.d.). Explain the concept of chemistry strain in cyclic molecules and its effect on reactivity and stability. Proprep. Available at: [Link]
ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Murray State University. Available at: [Link]
Google Patents. (n.d.). Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. Google Patents.
Optimizing reaction conditions for 1-Methyl-3-oxocyclobutane-1-carbonitrile
Technical Support Center: 1-Methyl-3-oxocyclobutane-1-carbonitrile Welcome to the technical support guide for 1-Methyl-3-oxocyclobutane-1-carbonitrile. This resource is designed for researchers, medicinal chemists, and d...
Author: BenchChem Technical Support Team. Date: January 2026
Technical Support Center: 1-Methyl-3-oxocyclobutane-1-carbonitrile
Welcome to the technical support guide for 1-Methyl-3-oxocyclobutane-1-carbonitrile. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for the synthesis and optimization of this valuable building block. The unique structural and electronic properties of the cyclobutane ring offer significant advantages in drug design, including conformational restriction and improved metabolic stability.[1] This guide provides troubleshooting protocols and answers to frequently asked questions to help you navigate the challenges associated with synthesizing this strained carbocyclic system.
Frequently Asked Questions (FAQs)
Q1: What makes the 1-Methyl-3-oxocyclobutane-1-carbonitrile scaffold valuable in drug discovery?
A: The cyclobutane ring, despite its strain energy of 26.3 kcal/mol, provides a rigid, three-dimensional structure that is increasingly utilized by medicinal chemists.[1] This scaffold can act as a bioisostere for other groups, improve metabolic stability by blocking sites of oxidation, and orient pharmacophoric elements in a precise spatial arrangement to enhance binding affinity and selectivity for biological targets.[1][2] The presence of the ketone and nitrile functionalities offers versatile handles for further chemical modification.
Q2: What are the primary synthetic strategies for constructing the 3-oxocyclobutane core?
A: The most common approaches involve [2+2] cycloaddition reactions and various cyclization methods.
[2+2] Cycloadditions: Thermal or photochemical cycloaddition of an alkene with a ketene (or a ketene equivalent) is a classical and effective method for forming the cyclobutane ring.[3][4]
Cyclization of 1,3-Disubstituted Propanes: Intramolecular cyclization of precursors like 1,3-dibromopropane derivatives with active methylene compounds (e.g., malonic esters) can yield the cyclobutane core, which can then be further functionalized.[5] A notable method involves the reaction of 1,3-dichloroacetone with a malonate ester, followed by hydrolysis and decarboxylation.[6]
Q3: What are the main safety considerations when working with this compound and its precursors?
A: Precursors and related analogs like 3-Oxocyclobutane-1-carbonitrile are often classified as acutely toxic if swallowed, inhaled, or in contact with skin.[7][8][9] The synthesis may also involve hazardous reagents. For example, some routes may use osmium tetroxide, which is highly toxic.[10] Always consult the Safety Data Sheet (SDS) for all reagents, work in a well-ventilated fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: How stable is the 1-Methyl-3-oxocyclobutane-1-carbonitrile molecule?
A: While the cyclobutane ring possesses significant ring strain, it is generally stable under standard laboratory conditions (e.g., chromatography, extraction).[1] However, the ring can be susceptible to opening under harsh conditions, such as high temperatures or strong acids/bases, particularly if activating groups are present.[11][12] The ketone functionality can also participate in undesired side reactions like aldol condensations under certain basic conditions.
Synthesis & Optimization Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile and related derivatives.
Issue 1: Low or No Yield of the Cyclobutane Product
Q: My [2+2] cycloaddition reaction is resulting in a very low yield. What are the likely causes and how can I fix it?
A: Low yields in [2+2] cycloadditions are a common issue. The root cause often depends on the specific reaction type.
Cause A: Ketene Polymerization (Thermal Reactions). Ketenes are highly reactive and prone to polymerization, especially at elevated concentrations and temperatures.[3]
Solution: Generate the ketene in situ using slow addition of a precursor (e.g., an acid chloride to a non-nucleophilic base like triethylamine) to keep its instantaneous concentration low.[3] This ensures the ketene is more likely to react with your alkene partner than with itself.
Cause B: Low Alkene Reactivity. Electron-deficient or sterically hindered alkenes are often poor substrates for thermal [2+2] cycloadditions with ketenes.[3]
Solution 1: Switch to a photochemical cycloaddition protocol. Photochemical methods can activate a wider range of alkenes, often proceeding through a diradical intermediate.[4] Using a photosensitizer like benzophenone can be effective.[4]
Solution 2: Employ a Lewis acid catalyst. Lewis acids can activate the alkene partner, significantly enhancing reactivity and allowing the reaction to proceed under milder conditions.[3]
Cause C: Substrate Decomposition (Photochemical Reactions). Prolonged exposure to high-energy UV light can degrade both starting materials and the desired product.[3]
Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction as soon as the starting material is consumed to prevent product degradation. Consider using a filter to block shorter, more damaging UV wavelengths if your setup allows.
Workflow for Troubleshooting Low Yield
Caption: Decision tree for diagnosing and solving low-yield issues.
Issue 2: Formation of Significant Impurities
Q: My reaction produces the desired product, but it's contaminated with several byproducts that are difficult to separate. What are these impurities and how can I prevent them?
A: The nature of the impurities is highly dependent on your synthetic route.
Potential Impurity A: Dimerization/Oligomerization Products. As mentioned, ketenes can polymerize.[3] Similarly, in cyclization reactions, intermolecular reactions can compete with the desired intramolecular ring formation, leading to dimers or polymers.
Prevention: For intramolecular cyclizations, use high-dilution conditions. By keeping the concentration of the substrate low, you favor the intramolecular pathway over the intermolecular one. This can be achieved by slowly adding the substrate to a large volume of solvent containing the reagent (e.g., base).
Potential Impurity B: Ring-Opened Products. The strained cyclobutane ring can open under certain conditions.[5][12] This is more likely if the workup or purification involves strong acids, strong bases, or high heat.
Prevention: Use mild conditions for workup and purification. Employ buffers to control pH during aqueous extractions. For purification, consider column chromatography at room temperature over distillation if the product is thermally sensitive. The boiling point of the related 1-methyl-3-oxocyclobutane-1-carboxylic acid is quite high (189-195 °C), suggesting thermal sensitivity could be a concern.[13]
Potential Impurity C: Products of Aldol or Other Side Reactions. The ketone functionality is susceptible to side reactions. Under basic conditions, it can undergo self-condensation (aldol reaction) or react with other nucleophiles present in the mixture.
Prevention: Carefully control the stoichiometry and type of base used. A non-nucleophilic, sterically hindered base may be preferable. Maintain low reaction temperatures to disfavor these side reactions kinetically.
Key Experimental Protocols
Protocol 1: Synthesis of a 3-Oxocyclobutane Core via Malonate Cyclization
This protocol is adapted from general principles for synthesizing cyclobutane rings from 1,3-dihalo precursors.[5][6]
Objective: To synthesize a dialkyl 3-oxocyclobutane-1,1-dicarboxylate intermediate.
Hydrochloric acid (for deprotection and hydrolysis)
Procedure:
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and an addition funnel.
Ring Formation:
Charge the flask with a solution of sodium ethoxide in anhydrous ethanol.
In the addition funnel, prepare a solution of 2-(1,3-dioxolan-2-yl)-1,3-dichloropropane and diethyl malonate in anhydrous ethanol.
Add the solution from the funnel dropwise to the stirred NaOEt solution over 2-3 hours at room temperature. The slow addition helps maintain pseudo-high dilution to favor intramolecular cyclization.
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or GC-MS.
Workup:
Cool the reaction mixture to room temperature and neutralize with aqueous HCl.
Remove the ethanol under reduced pressure using a rotary evaporator.
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketal-protected cyclobutane diester.
Hydrolysis and Decarboxylation:
Add concentrated hydrochloric acid to the crude product.
Heat the mixture to reflux for 8-12 hours. This step accomplishes both the deprotection of the ketal to reveal the ketone and the hydrolysis/decarboxylation of the diester to a mono-acid.
Monitor the reaction for the disappearance of the starting material.
Purification:
Cool the reaction mixture and extract the product with ethyl acetate.
Wash the combined organic layers with water and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate.
The resulting 3-oxocyclobutane-1-carboxylic acid can be purified further by recrystallization or column chromatography.
General Synthesis and Purification Workflow
Caption: General workflow from synthesis to purification and analysis.
Data and Characterization
For the target molecule, 1-Methyl-3-oxocyclobutane-1-carbonitrile, and its close analogs, characterization relies on standard spectroscopic methods.
¹H NMR: Expect signals for the methyl group (singlet), and diastereotopic protons on the cyclobutane ring (likely complex multiplets or AB quartets). For the carboxylic acid derivative, a broad singlet for the acidic proton will appear far downfield (>10 ppm).[13]
¹³C NMR: Key signals will include the quaternary carbon, the nitrile carbon (~120 ppm), the ketone carbonyl (~200-210 ppm), and the methyl carbon.
IR Spectroscopy: Look for a strong C≡N stretch (~2250 cm⁻¹) and a strong C=O stretch for the ketone (~1780 cm⁻¹, often shifted to higher frequency due to ring strain). For the carboxylic acid, a broad O-H stretch and a C=O stretch will also be present.
References
Technical Support Center: Synthesis of Substituted Cyclobutanes. (n.d.). Benchchem.
1-Methyl-3-oxocyclobutane-1-carboxylic acid. (2023, August 15). Smolecule.
Technical Support Center: Troubleshooting Byproducts in Cyclobutane Synthesis Using Malononitrile
Welcome, researchers, to our dedicated technical support center for navigating the complexities of cyclobutane synthesis involving malononitrile. This guide is designed to provide you with in-depth troubleshooting strate...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome, researchers, to our dedicated technical support center for navigating the complexities of cyclobutane synthesis involving malononitrile. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently encountered challenges. Our focus is on empowering you to identify, understand, and mitigate the formation of unwanted byproducts, leading to higher yields and purer compounds.
Introduction: The Challenge of Malononitrile in Cyclobutane Synthesis
Malononitrile is a versatile C-H acid widely employed in organic synthesis for the construction of complex molecular architectures, including cyclobutane rings.[1] Its high reactivity, however, is a double-edged sword. The same properties that make it an excellent building block also predispose it to self-condensation and participation in various side reactions, often leading to a complex mixture of byproducts. This guide will dissect these common issues and provide you with the technical insights to overcome them.
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: I am getting a low yield of my desired cyclobutane product. What are the likely causes?
Low yields are a common frustration. In the context of malononitrile-based cyclobutane synthesis, the primary culprits are often competing side reactions.
Malononitrile Dimerization: Under basic conditions, malononitrile readily dimerizes to form 2-aminopropene-1,1,3-tricarbonitrile.[2][3][4] This dimer is often a major byproduct and can sometimes become the predominant product if reaction conditions are not carefully controlled. An excess of a strong base can accelerate this dimerization.[2]
Subsequent Reactions of the Dimer: The malononitrile dimer is itself a reactive intermediate and can participate in further reactions, leading to a variety of heterocyclic byproducts such as pyridines and pyrazoles, further reducing the yield of the target cyclobutane.[2][3][4][5]
Knoevenagel Condensation vs. Michael Addition Imbalance: Many cyclobutane syntheses using malononitrile rely on a Knoevenagel-Michael cascade. If the initial Knoevenagel condensation with an aldehyde or ketone is slow, the competing malononitrile dimerization can dominate.[1][6][7]
Reaction Conditions: Factors such as temperature, concentration, and the choice of base and solvent can significantly influence the reaction pathway.
FAQ 2: My reaction mixture is a complex mess of several spots on TLC. How can I identify the major byproducts?
Identifying the components of a complex reaction mixture is the first step toward troubleshooting.
Malononitrile Dimer: The dimer is a common and often abundant byproduct. It can be isolated and characterized or compared to a known standard.
Spectroscopic Analysis: Isolate the major byproducts by column chromatography and analyze them using NMR, IR, and mass spectrometry to elucidate their structures. The presence of multiple cyano groups and amino functionalities are key indicators of malononitrile-derived byproducts.
Literature Comparison: The scientific literature contains extensive information on the types of heterocyclic compounds that can be formed from malononitrile and its dimer.[2][3][4] Comparing the spectral data of your byproducts with reported data can aid in their identification.
FAQ 3: How can I suppress the formation of the malononitrile dimer?
Minimizing the formation of the malononitrile dimer is crucial for improving the yield of the desired cyclobutane.
Choice of Base: Use a weaker base or a catalytic amount of a stronger base. The type of base can significantly influence the rate of dimerization.
Slow Addition: Adding the base or the malononitrile slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular dimerization reaction.
Temperature Control: Running the reaction at a lower temperature can help to slow down the rate of dimerization relative to the desired reaction.
Protecting Groups: In some cases, using a protected form of malononitrile that can be deprotected in situ might be a viable strategy, although this adds extra steps to the synthesis.
Part 2: Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Cyclobutane
Potential Cause
Troubleshooting Strategy
Scientific Rationale
Excessive Malononitrile Dimerization
1. Optimize Base: Switch to a milder base (e.g., an amine base like triethylamine or piperidine instead of a strong alkoxide). Use only a catalytic amount if possible. 2. Control Reagent Addition: Add the base or malononitrile dropwise to the reaction mixture containing the other reactants. 3. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux).
Dimerization is a base-catalyzed self-condensation of malononitrile. Reducing the base strength and concentration, as well as the temperature, slows down this competing reaction pathway.
Slow Knoevenagel Condensation
1. Use a More Reactive Carbonyl Compound: If possible, use an aldehyde instead of a ketone, or an aldehyde with electron-withdrawing groups. 2. Catalyst Screening: Experiment with different catalysts to accelerate the Knoevenagel step.
The initial Knoevenagel condensation needs to be fast enough to compete with malononitrile dimerization. Enhancing the reactivity of the carbonyl partner or finding a more efficient catalyst for this step will favor the desired reaction pathway.[1][6][7]
Unfavorable Reaction Conditions
1. Solvent Screening: Test a range of solvents with varying polarities. 2. Concentration Adjustment: Vary the concentration of the reactants.
The solvent can influence the solubility of reactants and intermediates, as well as the transition states of competing reaction pathways. Concentration affects the kinetics of unimolecular versus bimolecular reactions.
Problem 2: Formation of Unexpected Heterocyclic Byproducts
Potential Cause
Troubleshooting Strategy
Scientific Rationale
Reaction of Malononitrile Dimer with Reactants or Intermediates
1. Implement Strategies to Suppress Dimer Formation: Refer to the strategies in "Problem 1". 2. Modify Reaction Stoichiometry: Use a slight excess of the other reactant relative to malononitrile.
The malononitrile dimer is a nucleophilic species that can react with electrophiles in the reaction mixture, leading to the formation of various heterocyclic systems.[2][3][4] By minimizing the formation of the dimer, the subsequent formation of these byproducts is also suppressed.
Alternative Cyclization Pathways
1. Re-evaluate the Proposed Mechanism: Consider other plausible cyclization pathways for the intermediates in your reaction. 2. Computational Modeling: If available, use computational methods to predict the most likely reaction pathways and byproduct structures.
The intermediates in cascade reactions can often undergo multiple modes of cyclization. Understanding the electronic and steric factors that govern these pathways can help in redesigning the substrate or reaction conditions to favor the desired outcome.
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Procedure for Minimizing Byproduct Formation in a Knoevenagel-Michael Cascade for Cyclobutane Synthesis
Reaction Setup: To a stirred solution of the aldehyde or ketone (1.0 equiv) and the Michael acceptor (1.0-1.2 equiv) in a suitable solvent (e.g., ethanol, acetonitrile) at 0 °C, add malononitrile (1.0 equiv).
Catalyst Addition: Slowly add a catalytic amount of a mild base (e.g., piperidine, 0.1 equiv) dropwise over a period of 10-15 minutes.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Once the starting material is consumed, quench the reaction with a mild acid (e.g., dilute HCl or acetic acid). Extract the product with an appropriate organic solvent.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 4: Mechanistic Insights & Visualizations
Diagram 1: Competing Pathways in Malononitrile Reactions
Caption: Competing reaction pathways for malononitrile.
Diagram 2: Troubleshooting Workflow for Low Cyclobutane Yield
Caption: A workflow for addressing low cyclobutane yields.
References
Dotsenko, V. V., Krivokolysko, S. G., & Semenova, A. M. (2018). HETEROCYCLIZATION REACTIONS USING MALONONITRILE DIMER (2-AMINOPROPENE-1,1,3-TRICARBONITRILE). Chemistry of Heterocyclic Compounds, 54(12), 1183-1203. [Link]
Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1449-1484. [Link]
Al-Mousawi, S. M., & El-Apasery, M. A. (2015). Malononitrile dimer as precursor to heterocycles and substituted benzenes. Journal of Heterocyclic Chemistry, 52(5), 1271-1289. [Link]
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. The Baran Laboratory. [Link]
El-Sayed, N. N. E., & El-Gohary, N. S. (2016). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. RSC Advances, 6(78), 74839-74861. [Link]
Dotsenko, V. V., Krivokolysko, S. G., & Semenova, A. M. (2018). HETEROCYCLIZATION REACTIONS USING MALONONITRILE DIMER (2-AMINOPROPENE-1,1,3-TRICARBONITRILE). Chemistry of Heterocyclic Compounds. [Link]
Shaabani, A., Ghasemi, S., & Ghadami, V. (2022). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances, 12(10), 5896-5916. [Link]
Li, Y., et al. (2022). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Frontiers in Chemistry, 10, 937597. [Link]
ResearchGate. (n.d.). Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H)-ones 2 and 3-aminocyclohex-2-en-1-ones 3. [Link]
Lee-Ruff, E., & Mladenova, G. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1449-1483. [Link]
ResearchGate. (n.d.). Knoevenagel condensation versus Michael addition reaction in ionic-liquid-catalyzed synthesis of hexahydroquinoline: a SMD–DFT study. [Link]
Strained Cyclobutane Compounds: A Technical Guide to Safe Handling and Storage
Welcome to the technical support center for the handling and storage of strained cyclobutane compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique an...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the handling and storage of strained cyclobutane compounds. This guide is designed for researchers, scientists, and drug development professionals who work with these unique and reactive molecules. The inherent ring strain in cyclobutanes, while synthetically useful, presents specific challenges in their handling and storage.[1][2][3] This resource provides practical, in-depth guidance to ensure the integrity of your compounds and the safety of your laboratory personnel.
Troubleshooting Guide
This section addresses common issues encountered during the handling and storage of cyclobutane derivatives.
Issue 1: Unexpected Decomposition or Rearrangement of the Cyclobutane Ring
Question: I've observed a loss of my cyclobutane-containing compound during storage or upon dissolution. What could be causing this instability?
Answer: The instability of cyclobutane rings is primarily due to significant angle and torsional strain.[1][2][3] The C-C-C bond angles in cyclobutane are approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[1][4] This strain makes the ring susceptible to cleavage under various conditions.[5]
Potential Causes and Solutions:
Acidic or Basic Conditions: Trace amounts of acid or base can catalyze ring-opening reactions.[5]
Troubleshooting: Ensure all glassware is thoroughly washed and neutralized. Use high-purity, neutral solvents for dissolution and storage. If the compound is sensitive to acid or base, consider storing it as a solution in a buffered system or as a dry, solid material.
Thermal Stress: While many cyclobutane derivatives are stable at room temperature, elevated temperatures can provide the activation energy needed for decomposition or rearrangement.[5][6]
Troubleshooting: Store cyclobutane compounds in a cool environment. For particularly sensitive derivatives, storage at or below 0°C may be necessary. Avoid unnecessary exposure to heat during experimental workups.
Photochemical Reactions: UV light can promote dimerization or other photochemical reactions, especially in unsaturated cyclobutane derivatives.[5][6]
Troubleshooting: Store light-sensitive compounds in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions or with appropriate light filters.
Presence of Nucleophiles or Electrophiles: The strained C-C bonds of cyclobutanes can be susceptible to attack by strong nucleophiles or electrophiles, leading to ring opening.[5]
Troubleshooting: Store your compound in an inert atmosphere (e.g., under argon or nitrogen) to prevent oxidation. Ensure that storage containers are free from reactive contaminants.
Issue 2: Low Yields or Unexpected Side Products in Reactions Involving Cyclobutane Moieties
Question: My reaction to modify a substituent on a cyclobutane ring is giving low yields of the desired product and several unidentifiable side products. What is happening?
Answer: The high reactivity of the cyclobutane ring means it can sometimes compete with other functional groups in a molecule for reaction. The reaction conditions themselves might be promoting ring cleavage or rearrangement.[5][7]
Potential Causes and Solutions:
Harsh Reaction Conditions: As mentioned, acidic, basic, or high-temperature conditions can lead to decomposition of the cyclobutane ring.[5]
Troubleshooting: Opt for milder reaction conditions whenever possible. This could involve using less reactive reagents, lower temperatures, or shorter reaction times.
Incompatible Reagents: Certain reagents may be incompatible with the cyclobutane moiety. For example, strong reducing agents or certain transition metals can catalyze ring opening.[8]
Troubleshooting: Carefully review the literature for reactions involving similar cyclobutane systems. Consider a pre-experiment with a small amount of your starting material to test its stability under the proposed reaction conditions before committing the bulk of your material.
Strain-Release Driven Reactivity: The relief of ring strain can be a powerful driving force for a reaction.[7][9] This can sometimes lead to unexpected rearrangement pathways.
Troubleshooting: Detailed mechanistic analysis and careful characterization of byproducts can provide insight into these alternative reaction pathways. Techniques like NMR spectroscopy can be invaluable in identifying rearranged structures.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the routine handling and storage of strained cyclobutane compounds.
Q1: What are the standard personal protective equipment (PPE) requirements for handling cyclobutane derivatives?
A1: At a minimum, standard laboratory PPE should be worn: a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[10] For volatile or gaseous cyclobutanes, work should be conducted in a certified chemical fume hood.[10][11] Always consult the Safety Data Sheet (SDS) for the specific compound you are working with for detailed safety information.
Q2: What are the ideal storage conditions for cyclobutane compounds?
A2: The ideal storage conditions depend on the specific derivative. However, some general guidelines apply:
Temperature: Store in a cool, dry, and well-ventilated area.[10] For thermally sensitive compounds, refrigeration or freezing is recommended.
Atmosphere: For compounds sensitive to air or moisture, storage under an inert atmosphere (argon or nitrogen) is advisable.
Container: Use tightly sealed, appropriate containers. For light-sensitive compounds, use amber glass vials.
Incompatibilities: Store away from strong acids, bases, oxidizing agents, and sources of ignition.[10]
Q3: How should I handle a spill of a cyclobutane compound?
A3: In the event of a spill, the following steps should be taken:
Evacuate non-essential personnel from the area.[11]
If the compound is flammable, eliminate all ignition sources.[10][11]
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Collect the absorbed material into a suitable container for hazardous waste disposal.[10]
Clean the spill area thoroughly.
For large spills or spills of highly toxic materials, follow your institution's emergency procedures and contact your environmental health and safety office.
Q4: Are there any specific analytical techniques that are particularly useful for characterizing strained cyclobutanes?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are all essential for characterizing cyclobutane derivatives. Due to the unique geometry of the cyclobutane ring, the coupling constants observed in ¹H NMR can provide valuable structural information. X-ray crystallography can provide definitive proof of structure and stereochemistry.
Q5: Can I purify strained cyclobutane compounds using standard chromatography techniques?
A5: Yes, in many cases, standard purification techniques like silica gel chromatography can be used.[12][13] However, the choice of solvent system is crucial to avoid on-column decomposition. It is advisable to use neutral solvent systems and to avoid highly acidic or basic additives. For particularly sensitive compounds, it may be necessary to use deactivated silica or alumina, or to opt for other purification methods such as recrystallization or distillation under reduced pressure.[14]
Diagram 1: Decision Tree for Handling a Newly Synthesized Cyclobutane Derivative
Caption: Workflow for safe handling of new cyclobutanes.
Diagram 2: Common Decomposition Pathways of Strained Cyclobutanes
Caption: Factors leading to cyclobutane decomposition.
Experimental Protocols
Protocol 1: General Procedure for the Inert Atmosphere Storage of a Cyclobutane Compound
Preparation: Select a clean, dry vial of appropriate size with a PTFE-lined screw cap or a septum-sealed cap.
Inerting the Vial: Purge the vial with a gentle stream of dry argon or nitrogen for several minutes to displace any air and moisture.
Transfer: Quickly transfer the cyclobutane compound into the purged vial. For solids, this can be done in a glovebox or under a positive pressure of inert gas. For liquids, use a syringe.
Sealing: Securely seal the vial while maintaining a positive pressure of the inert gas.
Parafilm: For long-term storage, wrap the cap and neck of the vial with Parafilm as an extra precaution against atmospheric contamination.
Labeling: Clearly label the vial with the compound name, structure, date, and storage conditions.
Storage: Place the sealed vial in the predetermined storage location (e.g., refrigerator, freezer, or desiccator).
References
The application of cyclobutane derivatives in organic synthesis. (2015). ResearchGate. [Link]
Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. [Link]
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]
Stability of Cycloalkanes: Ring Strain. Fiveable. [Link]
Stability of Cycloalkanes: Ring Strain. (2023). OpenStax. [Link]
Ring Strain In Cyclopropane and Cyclobutane. (2014). Master Organic Chemistry. [Link]
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[1][1]-rearrangement cascade. (2025). PubMed Central. [Link]
Process for the recovery and purification of cyclobutanone.
Cyclobutane - HAZARD SUMMARY. New Jersey Department of Health. [Link]
Cycloaddition and Annulation Reactions with Donor‐Acceptor Cyclobutanes. (2021). Helvetica Chimica Acta. [Link]
The Thermal Decomposition of Cyclobutane. ACS Publications. [Link]
Challenges in the scale-up of 1-Methyl-3-oxocyclobutane-1-carbonitrile synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, chemists, and...
Author: BenchChem Technical Support Team. Date: January 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-3-oxocyclobutane-1-carbonitrile. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries. Cyclobutane derivatives are increasingly vital scaffolds in medicinal chemistry, valued for their ability to impart unique conformational constraints and metabolic stability to drug candidates.[1] The synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile, a key building block, presents several challenges, particularly during scale-up. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate these complexities.
Synthesis Overview: A Common Approach
While various synthetic routes exist for cyclobutane derivatives, a prevalent strategy involves the cyclization of an α,α'-dihalo ketone with a substituted malononitrile derivative.[2] This guide will focus on the challenges associated with the reaction of 1,3-dichloroacetone with 2-methylmalononitrile, as it represents a common and illustrative pathway to the target molecule.
The overall transformation is depicted below:
Caption: Troubleshooting decision tree for the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Category 3: Scale-Up and Process Safety
Q: How do I manage the safe use and quenching of cyanide-containing reagents on a large scale?
A: Handling cyanide on a large scale requires strict protocols.
Safe Handling:
Always dispense and handle cyanide-containing solids in a designated area with appropriate ventilation.
Ensure that acidic materials are never in close proximity to cyanide-containing reagents or reaction mixtures to prevent the formation of HCN gas.
[3]* Have a cyanide-specific emergency plan and ensure all personnel are trained on it. A cyanide antidote kit should be available.
Quenching Protocol (for waste streams):
Cool the aqueous waste stream in an appropriate vessel with good agitation.
While monitoring the pH, slowly add an excess of sodium hypochlorite (bleach) solution, maintaining the pH above 10 with the addition of NaOH solution if necessary. The high pH is critical to prevent HCN evolution.
Stir the mixture for several hours to ensure complete oxidation of the cyanide to the much less toxic cyanate.
Test for the absence of free cyanide using a standard method (e.g., picrate paper or a colorimetric test kit) before disposal.
Category 4: Purification Challenges
Q: My product codistills with a solvent or impurity. How can I improve separation?
A: Codistillation can be challenging. Consider these options:
Fractional Distillation: Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column) to improve separation.
Azeotropic Removal: If the impurity forms an azeotrope with a solvent like water, you can sometimes remove it by adding a co-solvent (like toluene) that forms a lower-boiling azeotrope with water and distilling it off.
Crystallization: If distillation is problematic, crystallization is an excellent alternative. Screen various solvent/anti-solvent systems. Good starting points include isopropanol/heptane, ethyl acetate/hexanes, or MTBE.
Analytical Characterization
Proper analytical characterization is crucial for confirming the structure and purity of the final product.
Technique
Purpose
Expected Observations for 1-Methyl-3-oxocyclobutane-1-carbonitrile
¹H NMR
Structural Elucidation
- Singlet for the methyl group (~1.5 ppm). - Multiplets for the cyclobutane ring protons (~2.5-3.5 ppm).
¹³C NMR
Structural Confirmation
- Signal for the nitrile carbon (~120 ppm). - Signal for the ketone carbonyl (~205 ppm). - Signals for the quaternary and methyl carbons. - Signals for the two CH₂ groups of the ring.
GC-MS
Purity and MW Confirmation
- A single major peak in the gas chromatogram. - The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight (123.15 g/mol ).
HPLC
Purity Assessment
- A single major peak with purity typically >98% for pharmaceutical applications. A reversed-phase C18 column is often suitable.
FT-IR
Functional Group ID
- Strong, sharp absorbance for the nitrile (C≡N) group (~2240 cm⁻¹). - Strong absorbance for the ketone (C=O) group (~1780 cm⁻¹, strained ring).
References
Alfa Chemistry. (n.d.). Favorskii Rearrangement.
Shuai, B., Fang, P., & Mei, T.-S. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles. Synlett, 32(15), 1637-1641.
NROChemistry. (n.d.). Favorskii Rearrangement.
Smolecule. (2023, August 15). Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5.
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
Wikipedia. (n.d.). Favorskii rearrangement.
Shuai, B., et al. (2021). Nickel-Catalyzed Favorskii-Type Rearrangement of Cyclobutanone Oxime Esters to Cyclopropanecarbonitriles.
Organic Syntheses. (n.d.). Ethylene cyanohydrin.
United Chemical. (2025, February 25). Sodium Cyanide in Organic Synthesis: Roles and Mechanisms.
Organic Syntheses. (n.d.). Acetone cyanohydrin.
The Journal of Organic Chemistry. (n.d.). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives.
ICMI. (n.d.). Prepared By Supervised By.
ChemistryViews. (2023, October 3). Enantioselective Synthesis of Cyclobutanes.
Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
ResearchGate. (n.d.). Scale-up synthesis and synthetic transformations.
ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis.
ResearchGate. (n.d.). Electrochemical Cyclobutane Synthesis in Flow: Scale-Up of a Promising Melt-Castable Energetic Intermediate.
ScholarWorks. (2023, August 3). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile.
Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
1-Methyl-3-oxocyclobutane-1-carbonitrile vs. 3-oxocyclobutanecarbonitrile reactivity
An In-Depth Guide to the Comparative Reactivity of 1-Methyl-3-oxocyclobutane-1-carbonitrile and 3-oxocyclobutanecarbonitrile In the landscape of modern synthetic chemistry, strained ring systems like cyclobutanes serve a...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to the Comparative Reactivity of 1-Methyl-3-oxocyclobutane-1-carbonitrile and 3-oxocyclobutanecarbonitrile
In the landscape of modern synthetic chemistry, strained ring systems like cyclobutanes serve as powerful intermediates for constructing complex molecular architectures.[1] Their inherent ring strain can be strategically harnessed to drive a variety of chemical transformations.[1][2] Among these valuable building blocks, 3-oxocyclobutane derivatives are particularly prominent in pharmaceutical development and organic synthesis.[3] This guide provides a detailed comparative analysis of two closely related yet functionally distinct cyclobutanone scaffolds: 1-methyl-3-oxocyclobutane-1-carbonitrile and 3-oxocyclobutanecarbonitrile.
Our objective is to dissect how the simple addition of a methyl group at the C1 position fundamentally alters the electronic and steric landscape of the molecule, thereby dictating its reactivity pathways. This comparison will offer researchers and drug development professionals critical insights into substrate selection and reaction design.
Structural and Electronic Foundations: A Tale of Two Alpha-Carbons
At first glance, the two molecules appear remarkably similar, each featuring a four-membered ring with a ketone at C3 and a nitrile group at C1. However, the crucial point of divergence lies at the carbon atom bearing the nitrile group (C1).
3-Oxocyclobutanecarbonitrile: This molecule possesses a hydrogen atom at the C1 position. This proton is situated alpha to both the carbonyl group (via the ring system) and the electron-withdrawing nitrile group. This dual activation renders it significantly acidic and susceptible to deprotonation by a suitable base, leading to the formation of a resonance-stabilized enolate.[4][5]
1-Methyl-3-oxocyclobutane-1-carbonitrile: In this analog, the C1 alpha-proton is replaced by a methyl group, creating a quaternary carbon center. This seemingly minor substitution has profound implications: the molecule is no longer capable of forming an enolate at the C1 position.[5] Furthermore, the methyl group introduces localized steric bulk and exerts a weak, electron-donating inductive effect.[6]
The presence or absence of this single acidic proton is the primary determinant of the divergent chemical behaviors explored in this guide.
Comparative Reactivity Analysis: Enolization vs. Direct Addition
The most significant difference in reactivity between the two compounds is their behavior in the presence of a base. This dictates their utility in a vast array of carbon-carbon bond-forming reactions.
Enolate Formation: A Fundamental Divide
The ability to form an enolate is a cornerstone of carbonyl chemistry, opening pathways for alkylation, aldol condensations, and other crucial transformations.[7]
3-Oxocyclobutanecarbonitrile: This compound readily undergoes deprotonation at C1 to form a stabilized enolate. This nucleophilic intermediate can then react with a wide range of electrophiles, allowing for facile functionalization at the carbon atom bearing the nitrile.[4][5]
1-Methyl-3-oxocyclobutane-1-carbonitrile: Lacking a proton at the C1 position, this molecule cannot form the corresponding enolate. While deprotonation at C2 or C4 is theoretically possible, it requires significantly stronger bases and harsher conditions, as these positions are only alpha to the ketone. Consequently, for most synthetic purposes, C1 is considered non-enolizable.
Caption: Divergent enolization pathways of the two cyclobutanone derivatives.
Nucleophilic Addition at the Carbonyl Carbon
Both molecules possess an electrophilic carbonyl carbon and are susceptible to nucleophilic attack, a fundamental reaction of ketones.[8][9][10] This reaction proceeds via a tetrahedral intermediate, and its rate and equilibrium can be influenced by both steric and electronic factors.[11]
Electronic Effects: The methyl group in 1-methyl-3-oxocyclobutane-1-carbonitrile is weakly electron-donating. This effect slightly reduces the partial positive charge on the carbonyl carbon, making it marginally less electrophilic than the carbonyl carbon in the unsubstituted analog.[6]
Steric Effects: Perhaps more significantly, the methyl group at the adjacent C1 position introduces steric hindrance. This can impede the approach of a nucleophile to the carbonyl carbon, potentially leading to slower reaction rates compared to the less hindered 3-oxocyclobutanecarbonitrile.[12][13] The degree of this steric effect is dependent on the size of the incoming nucleophile.
Feature
3-Oxocyclobutanecarbonitrile
1-Methyl-3-oxocyclobutane-1-carbonitrile
Causality
C1 Enolization
Readily occurs
Not possible
Absence of C1 α-proton
Carbonyl Electrophilicity
Higher
Slightly Lower
Electron-donating effect of methyl group
Steric Hindrance at C3
Lower
Higher
Steric bulk of adjacent methyl group
Predicted Rate of Nucleophilic Addition
Faster
Slower
Combination of electronic and steric effects
Table 1: Summary of key reactivity differences.
Experimental Protocols & Data
To provide a practical context for these differences, we outline two representative experimental procedures.
Protocol 1: Synthesis of 1-Ethyl-3-oxocyclobutane-1-carbonitrile via Enolate Alkylation
This protocol demonstrates the synthetic utility of the acidic C1 proton in 3-oxocyclobutanecarbonitrile.
Workflow Diagram
Caption: Experimental workflow for C1-alkylation.
Methodology:
To a solution of 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at -78 °C, add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise.
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
Add ethyl iodide (1.2 eq) to the solution.
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield 1-ethyl-3-oxocyclobutane-1-carbonitrile.
This transformation is impossible to achieve in a single step with 1-methyl-3-oxocyclobutane-1-carbonitrile due to its inability to form the necessary C1 enolate.
Protocol 2: Comparative Reduction of the Carbonyl Group
This experiment compares the rate of nucleophilic addition to the carbonyl group using a standard reducing agent, sodium borohydride (NaBH₄).
Methodology:
Prepare two separate flasks, each containing a solution of the respective cyclobutanone substrate (1.0 eq) in methanol at 0 °C.
To each flask, add sodium borohydride (1.5 eq) in one portion.
Monitor the progress of each reaction independently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) at regular time intervals (e.g., every 5 minutes).
Upon completion, quench both reactions with acetone and concentrate.
Perform an aqueous workup and extract the product with dichloromethane.
Isolate and analyze the respective products, 3-hydroxy-1-methylcyclobutane-1-carbonitrile and 3-hydroxycyclobutanecarbonitrile.
Table 2: Hypothetical reaction progress for NaBH₄ reduction.
The anticipated data illustrates that the reaction with the unsubstituted 3-oxocyclobutanecarbonitrile proceeds more rapidly. This outcome is attributed to the lower steric hindrance and slightly higher electrophilicity of its carbonyl carbon, allowing for a faster rate of nucleophilic attack by the hydride.[6][12][13]
Conclusion and Synthetic Implications
The substitution of a single alpha-proton with a methyl group creates a profound divergence in the chemical reactivity of 3-oxocyclobutanecarbonitrile and 1-methyl-3-oxocyclobutane-1-carbonitrile.
3-Oxocyclobutanecarbonitrile should be viewed as a versatile bifunctional building block. Its primary reactivity mode often involves leveraging the acidity of the C1 proton to form an enolate, enabling a wide array of C-C bond-forming reactions at this position.
1-Methyl-3-oxocyclobutane-1-carbonitrile serves as a scaffold where the C1 position is a stable, non-enolizable quaternary center. Synthetic transformations are therefore directed exclusively toward the other reactive sites: the carbonyl group (C3) and, under more forcing conditions, the α-positions at C2 and C4. Reactions at the carbonyl are generally slower compared to its unsubstituted counterpart due to steric and electronic effects.
For the synthetic chemist, the choice between these two reagents is a strategic one. If the goal is to introduce functionality at the C1 position, 3-oxocyclobutanecarbonitrile is the clear substrate of choice. Conversely, if the synthetic plan requires a stable quaternary center at C1 and subsequent reactions are to be directed elsewhere on the cyclobutane ring, the 1-methyl derivative is the superior starting material. Understanding these fundamental differences is paramount to designing efficient and successful synthetic routes.
References
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SUZHOU VIVOTIDE BIOTECH. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid.
Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Zhu, X.-Q., et al. (n.d.). Computational Exploration of Intramolecular Cycloaddition of Cyclobutanone with Alkene Catalyzed by Rhodium Versus Nickel: The Origins of Selectivities. The Journal of Organic Chemistry.
Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Fochi, F., et al. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. PMC - NIH.
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A Senior Application Scientist's Guide to Cyclobutane Building Blocks in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is a co...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is a constant endeavor. For decades, chemists have relied on a familiar toolkit of aromatic rings and flexible alkyl chains. However, the increasing demand for drugs with improved metabolic stability, solubility, and target specificity has pushed the field to "escape from flatland" and embrace three-dimensional (3D) structures.[1][2] Among the most promising of these 3D scaffolds is the cyclobutane ring, a strained yet remarkably versatile building block.
This guide provides a comprehensive comparison of cyclobutane building blocks, offering field-proven insights into their strategic application. We will move beyond simple descriptions to explore the causal relationships between the unique stereoelectronic properties of the cyclobutane motif and its impact on key drug-like attributes, supported by experimental data and actionable protocols.
The Rationale: Why Cyclobutane?
The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[3][4] This inherent strain is not a liability but a key feature that medicinal chemists can exploit. Unlike the highly reactive cyclopropane, the cyclobutane ring is relatively inert under physiological conditions, yet its puckered conformation and unique orbital hybridization bestow significant advantages.[3][5]
Key advantages of incorporating a cyclobutane motif include:
Conformational Restriction: Replacing a flexible alkyl chain with a rigid cyclobutane linker can pre-organize a molecule into its bioactive conformation, minimizing the entropic penalty upon binding to a biological target.[3][4][6] This often translates to enhanced binding affinity and potency.
Improved Metabolic Stability: The C-H bonds on a cyclobutane ring have more s-character than those in a comparable acyclic or larger ring system.[3] This subtle electronic difference can render them less susceptible to oxidative metabolism by cytochrome P450 enzymes, "masking" potential metabolic sites and increasing a compound's half-life.[2][3][5]
Enhanced Solubility and Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) by replacing flat aromatic rings with saturated scaffolds like cyclobutane is a well-established strategy to improve aqueous solubility and reduce melting points, both critical parameters for oral bioavailability.[1][3]
Novel Exit Vectors and 3D Chemical Space: The defined, non-planar geometry of substituted cyclobutanes provides precise vectors for substituents to explore pockets in a protein binding site that are inaccessible to flat molecules, opening up new avenues for structure-activity relationship (SAR) studies.[7][8]
A Comparative Analysis of Cyclobutane Building Blocks
The utility of a cyclobutane building block is dictated by its substitution pattern. The choice of which synthon to use is a critical decision in the design phase of a drug discovery campaign.
Monosubstituted and 1,1-Disubstituted Cyclobutanes: The "Bioisostere" Approach
Perhaps the most common application of cyclobutane in medicinal chemistry is as a bioisosteric replacement for other common chemical groups.[6] Bioisosteres are substituents that possess similar steric and electronic properties, allowing them to be interchanged to fine-tune a molecule's properties without losing its biological activity.
gem-Dimethyl Isostere: A 1,1-disubstituted cyclobutane (spirocyclobutane) serves as an excellent replacement for a gem-dimethyl or tert-butyl group.[6][9] While sterically similar, the cyclobutane analogue often imparts greater metabolic stability and can improve oral bioavailability.[3][10] A notable case study involved cannabinoid receptor 1 (CB1) agonists, where replacing a gem-dimethyl group with a cyclobutane led to a 16-fold improvement in selectivity and enhanced potency.[6]
Phenyl Ring Isostere: The replacement of a planar phenyl ring with a 3D cyclobutane scaffold is a powerful strategy to improve physicochemical properties.[1][2] This "escape from flatland" increases the Fsp³ character, which is strongly correlated with higher clinical success rates.[1] Furthermore, it removes an electron-rich aromatic system often prone to oxidative metabolism.[1][2]
1,2- and 1,3-Disubstituted Cyclobutanes: Rigid Linkers and Scaffolds
When substituted in a 1,2- or 1,3-pattern, cyclobutanes act as rigid spacers or linkers. They can replace flexible ethyl or propyl chains to lock the conformation of a molecule, which can be particularly advantageous for improving binding affinity by reducing the entropic cost of binding.[3][6] The cis and trans isomers of these building blocks offer distinct spatial arrangements of functional groups, allowing for a thorough exploration of a target's binding site.[7]
The synthesis of stereochemically pure cis- and trans-1,3-difunctionalized cyclobutanes has historically been challenging, but modern methods, such as those involving Norrish-Yang reactions followed by palladium-catalyzed functionalization, have made these valuable scaffolds more accessible.[11]
Spirocyclic systems, where the cyclobutane ring is fused to another ring system at a single carbon, are of great interest in medicinal chemistry.[8][12] These building blocks introduce a high degree of rigidity and provide well-defined exit vectors for substituents.[8] The synthesis of these complex scaffolds can be achieved through methods like the catalytic arylboration of spirocyclic cyclobutenes.[8]
Logical Flow: Selecting the Right Cyclobutane Building Block
Below is a decision-making workflow to guide the selection of a cyclobutane motif in a drug discovery program.
Caption: Decision tree for selecting a cyclobutane building block.
Experimental Section: Synthesis and Protocols
The increased application of cyclobutanes in drug discovery has been fueled by significant advances in their synthesis.[3] While numerous methods exist, the [2+2] cycloaddition remains a cornerstone for constructing the four-membered ring.[13][14]
Featured Protocol: Photocatalyzed [2+2] Cycloaddition
Visible-light photocatalysis has emerged as a powerful and mild method for performing [2+2] cycloadditions.[15] This protocol outlines a general procedure for the synthesis of a tetrasubstituted cyclobutane via the heterodimerization of two different enones, catalyzed by a ruthenium complex.
Causality Behind Experimental Choices:
Catalyst: Ru(bpy)₃Cl₂ is chosen for its ability to absorb visible light and efficiently promote the reaction through a single-electron transfer mechanism, generating a radical anion from the enone substrate.[15] This avoids the harsh UV radiation required in traditional photochemical methods.
Solvent: A non-protic solvent like acetonitrile is used to prevent quenching of the radical intermediates.
Light Source: A simple visible light source (e.g., a blue LED) is sufficient, making the reaction setup experimentally simple and accessible.
Diastereoselectivity: The reaction often proceeds with excellent diastereoselectivity, driven by the formation of the most stable diradical intermediate during the ring-closing step.[15]
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ru(bpy)₃Cl₂ (1-2 mol%).
Reagents: Add enone A (1.0 equiv) and enone B (1.2-1.5 equiv) to the tube.
Solvent: Add anhydrous, degassed acetonitrile via syringe to achieve a concentration of ~0.1 M.
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
Irradiation: Place the reaction tube approximately 5-10 cm from a visible light source (e.g., 24W blue LED) and stir vigorously at room temperature.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the limiting enone is observed.
Workup: Upon completion, concentrate the reaction mixture in vacuo.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired cyclobutane product.
Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity. The stereochemistry can often be confirmed by NOESY experiments.
Workflow for Photocatalyzed [2+2] Cycloaddition
Caption: Experimental workflow for photocatalyzed cyclobutane synthesis.
Conclusion and Future Outlook
The cyclobutane ring has firmly established itself as a valuable building block in the modern medicinal chemist's toolbox. Its unique combination of conformational rigidity and metabolic stability, coupled with its ability to act as a versatile bioisostere, provides a powerful means to optimize lead compounds and navigate challenging drug discovery projects.[3][5] As synthetic methods for accessing diverse and stereochemically complex cyclobutanes continue to improve, their prevalence in clinical candidates and ultimately in marketed drugs is set to increase.[3][16] The strategic incorporation of these small, strained rings represents a clear and effective path toward creating the next generation of safer and more effective medicines.
References
van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
Zhang, X., et al. (2023). Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. Angewandte Chemie International Edition, 62(25), e202303948. [Link]
Bauer, M. R., et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(4), 448-471. [Link]
Kirby, L. P., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 13(1), 57-62. [Link]
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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Wang, Y., et al. (2024). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. The Journal of Organic Chemistry. [Link]
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A Multi-Spectroscopic Approach to the Structural Confirmation of 1-Methyl-3-oxocyclobutane-1-carbonitrile: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 1-Methyl-3-oxocyclobutane-1-carb...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 1-Methyl-3-oxocyclobutane-1-carbonitrile, a compact molecule featuring a strained four-membered ring, a ketone, a nitrile, and a quaternary carbon center, presents a unique analytical challenge. Its isomeric possibilities and the subtle spectral nuances of its strained ring system demand a multi-faceted analytical approach for definitive characterization.
This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to confirm the structure of 1-Methyl-3-oxocyclobutane-1-carbonitrile. Moving beyond a simple recitation of data, we will delve into the causality behind spectral patterns and establish a self-validating workflow that leverages the strengths of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The Analytical Imperative: Distinguishing Isomers
A Convergent Spectroscopic Workflow
A robust structural elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.
Caption: A convergent workflow for the structural elucidation of 1-methyl-3-oxocyclobutane-1-carbonitrile.
¹H NMR Spectroscopy: Probing the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Expected ¹H NMR Spectrum of 1-Methyl-3-oxocyclobutane-1-carbonitrile:
Signal
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
1
~1.6
Singlet
3H
-CH₃
The methyl group is attached to a quaternary carbon and is therefore not coupled to any other protons, resulting in a singlet. Its proximity to the electron-withdrawing nitrile group shifts it slightly downfield.
2
~3.2 - 3.6
Multiplet
4H
-CH₂-
The four protons on the cyclobutane ring are chemically equivalent due to the symmetry of the molecule but will exhibit complex splitting patterns due to geminal and vicinal coupling.[1] They are deshielded by the adjacent ketone and nitrile functionalities.
Comparative Analysis:
An isomeric structure, such as 1-methyl-2-oxocyclobutane-1-carbonitrile , would present a significantly different ¹H NMR spectrum. The methylene protons would no longer be chemically equivalent, leading to two distinct multiplets with different chemical shifts and coupling patterns.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy is a powerful tool for determining the number of unique carbon environments in a molecule and identifying the types of carbons present (e.g., C, CH, CH₂, CH₃).
Expected ¹³C NMR Spectrum of 1-Methyl-3-oxocyclobutane-1-carbonitrile:
Signal
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
1
~25
-CH₃
The methyl carbon is in the typical aliphatic region.
2
~40
Quaternary C
The quaternary carbon is deshielded by the attached methyl and nitrile groups. Quaternary carbons in cyclic systems often have characteristic chemical shifts.[2][3]
3
~50
-CH₂-
The methylene carbons are deshielded by the adjacent ketone and nitrile groups.
4
~118
-C≡N
The nitrile carbon appears in its characteristic downfield region.[4]
5
~205
>C=O
The ketone carbonyl carbon is significantly deshielded and appears at a high chemical shift, which is typical for cyclic ketones.[5]
Comparative Analysis:
In an isomer like 1-methyl-2-oxocyclobutane-1-carbonitrile , the chemical shifts of the ring carbons would be different due to the change in the position of the carbonyl group. Specifically, one methylene carbon would be significantly more deshielded (α to the carbonyl) than the other.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is instrumental in identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.
Expected IR Spectrum of 1-Methyl-3-oxocyclobutane-1-carbonitrile:
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale
~2245
Sharp, Medium
C≡N stretch
The nitrile triple bond has a characteristic sharp absorption in this region.[4]
~1785
Strong, Sharp
C=O stretch
The carbonyl stretch in a four-membered ring is at a higher frequency than in acyclic ketones due to ring strain.[6]
~2950
Medium
sp³ C-H stretch
Corresponds to the stretching of the C-H bonds in the methyl and methylene groups.
Comparative Analysis:
The IR spectrum is particularly useful for confirming the presence of both the nitrile and ketone functional groups. While an isomer would also show these peaks, the exact position of the carbonyl stretch can be subtly influenced by the electronic environment, though this may be less diagnostic than NMR for distinguishing positional isomers.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern.
Expected Mass Spectrum of 1-Methyl-3-oxocyclobutane-1-carbonitrile:
m/z
Predicted Fragment
Rationale
109
[M]⁺
Molecular ion peak. The presence of a nitrogen atom results in an odd molecular weight, consistent with the nitrogen rule.[1]
81
[M - CO]⁺
Loss of a neutral carbon monoxide molecule, a common fragmentation pathway for cyclic ketones.[7]
68
[M - CH₃CN]⁺
Loss of acetonitrile via cleavage of the cyclobutane ring.
A common fragment in the mass spectra of many organic compounds, and also characteristic of nitriles.[1][8]
Comparative Analysis:
The fragmentation pattern of an isomer would likely differ. For example, in 1-methyl-2-oxocyclobutane-1-carbonitrile , α-cleavage adjacent to the carbonyl group would be a more prominent fragmentation pathway, leading to a different set of fragment ions.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
Acquire the spectrum on a 400 MHz or higher field spectrometer.
Set the spectral width to cover the range of -1 to 13 ppm.
Use a pulse angle of 30-45 degrees.
Set the relaxation delay to at least 1-2 seconds.
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
¹³C NMR Acquisition:
Acquire the spectrum on the same instrument.
Use proton decoupling to simplify the spectrum to singlets for each unique carbon.
Set the spectral width to cover the range of 0 to 220 ppm.
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons to be observed effectively.
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0 ppm. Integrate the ¹H NMR signals.
2. Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. Ensure good contact between the sample and the crystal.
Acquisition:
Record a background spectrum of the empty ATR accessory.
Record the sample spectrum over the range of 4000-400 cm⁻¹.
Co-add 16-32 scans to improve the signal-to-noise ratio.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3. Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion.
Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the observed fragmentation pattern with predicted pathways.
Conclusion
The structural confirmation of 1-methyl-3-oxocyclobutane-1-carbonitrile is a clear illustration of the power of a multi-spectroscopic approach. While each individual technique provides valuable information, it is the confluence of data from ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry that allows for an unambiguous and scientifically rigorous structural assignment. The predicted spectral data presented in this guide, when compared with experimentally acquired spectra, provides a robust framework for researchers to confidently identify this and other similarly complex small molecules.
References
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. Whitman College.
Doc Brown's Chemistry. (n.d.).
ResearchGate. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane.
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ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes.
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Fleming, I., & Williams, D. H. (1967). The NMR spectra of four-membered carbocyclic ring systems. Tetrahedron, 23(7), 2747-2765.
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Zendy. (n.d.). The structural dependence of geminal and vicinal CC coupling constants.
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Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.
Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems.
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
ResearchGate. (n.d.). Geminal and vicinal 19F-19F coupling constants and Z9Si-19F coupling constants and 29Si chemical shifts for 1,2-disilacyclohexanes.
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Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes.
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
Comparative Structural Analysis of 1-Methyl-3-oxocyclobutane-1-carbonitrile Derivatives: The Definitive Role of X-ray Crystallography
An In-Depth Technical Guide for Researchers and Drug Development Professionals The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its unique three-dimensional structure and its ability to ac...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its unique three-dimensional structure and its ability to act as a versatile scaffold in drug design.[1][2] Derivatives of 1-methyl-3-oxocyclobutane-1-carbonitrile, in particular, serve as critical building blocks for a range of therapeutic agents, from kinase inhibitors to treatments for sleep disorders.[3][4] However, the inherent ring strain and conformational flexibility of the four-membered ring present significant analytical challenges.[2][5] The precise determination of molecular geometry, stereochemistry, and intermolecular interactions is not merely an academic exercise; it is fundamental to understanding structure-activity relationships (SAR) and optimizing drug candidates.
This guide provides an in-depth comparison of analytical techniques for the structural characterization of 1-methyl-3-oxocyclobutane-1-carbonitrile derivatives. It establishes why single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for absolute structure determination and objectively compares its performance against other widely used spectroscopic methods. The insights and protocols herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate analytical strategies for their work.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
While techniques like NMR, MS, and IR provide invaluable data on connectivity and functional groups, they often leave critical questions of 3D structure, particularly absolute stereochemistry and solid-state packing, unanswered. SCXRD overcomes these limitations by providing a direct, atomic-resolution map of the molecule as it exists in the crystalline lattice.[6][7][8] This technique is indispensable when subtle stereochemical differences can lead to dramatic changes in biological activity.
The SCXRD Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process where the initial crystallization phase is often the most significant bottleneck.[6][7][8]
A Senior Application Scientist's Comparative Guide to Purity Determination of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the purity of chemical intermediates is not merely a quality metric; it is a cri...
Author: BenchChem Technical Support Team. Date: January 2026
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiles of subsequent steps, and the ultimate safety and efficacy of the active pharmaceutical ingredient (API). 1-Methyl-3-oxocyclobutane-1-carbonitrile, a key building block featuring a strained cyclobutane ring, a ketone, and a nitrile functional group, presents a unique analytical challenge. Its structure demands a multifaceted approach to accurately quantify its purity and characterize potential impurities.
This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of 1-Methyl-3-oxocyclobutane-1-carbonitrile. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, offering field-proven insights into method selection and optimization. Every protocol herein is designed as a self-validating system, grounded in established scientific principles and regulatory expectations.
The Analytical Landscape: A Strategic Overview
The choice of an analytical method is fundamentally dictated by the physicochemical properties of the analyte. 1-Methyl-3-oxocyclobutane-1-carbonitrile (C₆H₇NO, MW: 109.13 g/mol ) is a relatively small, polar molecule. Its ketone and nitrile groups offer sites for specific interactions, while its predicted boiling point suggests it is amenable to Gas Chromatography (GC). However, its polarity also makes it a prime candidate for High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy serves as an essential tool for structural confirmation and quantification, while Mass Spectrometry (MS) is indispensable for identifying unknown impurities.
The selection process is not about finding a single "best" method, but rather about building a comprehensive analytical workflow that leverages the strengths of complementary techniques to ensure the highest confidence in the purity assessment.
Caption: Decision workflow for selecting analytical methods.
Gas Chromatography (GC): The Volatility-Driven Approach
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[1] Given the molecular weight of 1-Methyl-3-oxocyclobutane-1-carbonitrile, GC is a highly suitable method for purity assessment, particularly for detecting volatile or semi-volatile impurities.[2]
Expertise & Experience: The primary advantage of GC is its high separation efficiency, often resulting in sharp peaks and excellent resolution.[1] The choice of a Flame Ionization Detector (FID) provides high sensitivity for carbon-containing compounds and a wide linear range, making it ideal for quantifying the main component against low-level impurities. For unambiguous identification of unknown impurities, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[2]
Comparative Performance: GC vs. Other Methods
Parameter
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC-UV)
Quantitative NMR (qNMR)
Principle
Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[3]
Partitioning between a liquid mobile phase and a solid stationary phase.[3]
Signal intensity is directly proportional to the number of nuclei.
Possible for major impurities if structurally distinct.
Authoritative Protocol: GC-FID Purity Assay
This protocol is designed to provide robust and reproducible purity data for 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Instrumentation:
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
Column: A polar capillary column, such as a DB-WAX or ZB-WAXplus (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended. The cyano group in the analyte necessitates a polar stationary phase to achieve good peak shape and resolution from potential impurities.
Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
Injector Temperature: 250°C.
Detector Temperature: 280°C.
Oven Temperature Program:
Initial Temperature: 80°C, hold for 2 minutes.
Ramp: Increase at 15°C/min to 220°C.
Final Hold: Hold at 220°C for 5 minutes.
Injection Volume: 1 µL.
Split Ratio: 50:1 (can be adjusted based on sample concentration).
Sample Preparation:
Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.
Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is calculated using the area percent method, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
Trustworthiness: This method's validity is supported by the system suitability test (SST). Before sample analysis, inject a standard solution multiple times to ensure the system meets pre-defined criteria for theoretical plates (>50,000), tailing factor (0.9 - 1.5), and repeatability (%RSD of peak area < 2.0).
High-Performance Liquid Chromatography (HPLC): The Versatility Champion
HPLC is the workhorse of the pharmaceutical industry, prized for its broad applicability to a wide range of compounds, including those that are non-volatile or thermally sensitive.[4] For 1-Methyl-3-oxocyclobutane-1-carbonitrile, HPLC offers a powerful alternative to GC, especially for separating polar, non-volatile impurities that may not be detected by GC.
Expertise & Experience: The key to a successful HPLC method is the selection of the stationary phase (column) and mobile phase. Given the polar nature of the nitrile and ketone groups, a reverse-phase (RP) method is a logical starting point. A C18 column is a universal choice, but for this specific analyte, a cyano (CN) bonded phase could offer unique selectivity.[7] A CN column can operate in both normal-phase and reverse-phase modes and provides different retention characteristics compared to standard C8 or C18 phases, leveraging dipole-dipole interactions that are highly relevant for a nitrile-containing molecule.[7] Detection is typically achieved using a UV detector, as the ketone group provides a chromophore suitable for detection around 210-220 nm.
Caption: Typical experimental workflow for HPLC analysis.
Authoritative Protocol: RP-HPLC Purity Assay
This protocol provides a starting point for developing a stability-indicating HPLC method.
Instrumentation:
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump and Diode Array Detector (DAD).
Column: Cyano (CN) column (4.6 x 150 mm, 5 µm).
Software: OpenLab CDS or equivalent.
Chromatographic Conditions:
Mobile Phase A: Water (HPLC Grade).
Mobile Phase B: Acetonitrile (HPLC Grade).
Mode: Isocratic.
Composition: 70:30 (A:B). This ratio should be optimized during method development to achieve a retention time of 5-10 minutes for the main peak.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection Wavelength: 215 nm.
Sample Preparation:
Prepare a stock solution by dissolving ~20 mg of the sample in 10 mL of acetonitrile (2 mg/mL).
Further dilute to a working concentration of 0.2 mg/mL with the mobile phase.
Filter the final solution through a 0.45 µm syringe filter before injection.
Trustworthiness: The use of a Diode Array Detector (DAD) is a self-validating feature. It allows for peak purity analysis by comparing UV spectra across a single chromatographic peak. A non-homogenous peak suggests the presence of a co-eluting impurity. This protocol must be fully validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[8]
Spectroscopic Methods: Beyond Separation
While chromatography is excellent for separation and quantification, spectroscopic methods provide indispensable structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation.[9] For 1-Methyl-3-oxocyclobutane-1-carbonitrile, a routine ¹H and ¹³C NMR spectrum will confirm the identity and connectivity of the molecule. More importantly, Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a specific reference standard of the compound itself. This is achieved by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the analyte and its impurities.[10] When coupled with a chromatographic inlet (GC-MS or LC-MS), it becomes the most powerful tool for impurity identification.[6][11] The fragmentation pattern observed in the mass spectrum can provide structural clues to elucidate the identity of unknown peaks observed in the purity analysis. For 1-Methyl-3-oxocyclobutane-1-carbonitrile, one would expect to see the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the strained cyclobutane ring.[12]
Method Validation: Ensuring Data Integrity
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose.[8][13] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the specific substance.[14][15][16]
Key validation parameters as per ICH guidelines include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion: An Integrated Approach
There is no single definitive method for determining the purity of 1-Methyl-3-oxocyclobutane-1-carbonitrile. A robust quality control strategy employs an integrated approach:
Primary Purity Assay: Use a validated GC-FID or RP-HPLC method for routine purity testing and quantification. The choice between them depends on the likely nature of impurities; GC is superior for volatile species, while HPLC excels for polar, non-volatile ones.[4]
Impurity Identification: Employ hyphenated techniques like GC-MS and LC-MS to identify any impurities detected during the primary assay.[11] This is critical for understanding the reaction process and ensuring the safety of the final product.
Structural Confirmation & Absolute Purity: Utilize NMR spectroscopy to provide unambiguous structural confirmation of the main component and as an orthogonal method (qNMR) to determine absolute purity, which can be used to qualify the primary reference standard.
By combining these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound profile of 1-Methyl-3-oxocyclobutane-1-carbonitrile, ensuring its quality and suitability for its intended use in the synthetic pathway.
References
BenchChem. (n.d.). A Comparative Guide to HPLC and GC Analysis for the Purity of Methyl 5-oxohept-6-enoate. Retrieved from BenchChem website.[5]
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from Drawell website.[1]
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from FDA website.[8]
ND Global. (2024, January 26). Analytical Method Validation in Pharmaceutical Quality Assurance. Retrieved from ndgcs.com.[13]
BenchChem. (n.d.). A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde. Retrieved from BenchChem website.[3]
Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from Profound website.[14]
LGC. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling. Retrieved from LGC website.[11]
Jadhav, M. et al. (n.d.). Analytical method validation: A brief review. Retrieved from ResearchGate.[15]
Williams, L. (2016). Quality Control Analytical Methods: Method Validation. International Journal of Pharmaceutical Compounding, 20(5), 381-386.[16]
Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec. Retrieved from Separation Science website.[17]
Inam, F. et al. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from Preprints.org.[6]
Talebpour, Z. et al. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(3), 236-250.[2]
Kumar, A. et al. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmaceutical Research and Applications, 5(2), 477-491.[10]
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from Brewer Science website.
Lab Manager. (2025, August 22). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from Lab Manager website.[4]
Brady, D. et al. (2004). Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 100(11), 587-592.[18]
Eilfeld, A. et al. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61, 103-111.[19]
Jo, Y. et al. (2025, August 6). GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from ?-ray irradiated walnut (Juglans nigra). Retrieved from ResearchGate.[20]
Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile. Retrieved from Sorbent Technologies website.[7]
Smolecule. (2023, August 15). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Retrieved from Smolecule website.[12]
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Retrieved from hmdb.ca.[21]
Smith, A. B. et al. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.[9]
A Comparative Guide to the Synthetic Routes of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Introduction 1-Methyl-3-oxocyclobutane-1-carbonitrile is a valuable building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various therapeutic agents. It...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
1-Methyl-3-oxocyclobutane-1-carbonitrile is a valuable building block in medicinal chemistry and drug development, finding application as a key intermediate in the synthesis of various therapeutic agents. Its rigid, three-dimensional cyclobutane scaffold, combined with the versatile functionalities of a ketone and a nitrile, allows for the construction of complex molecular architectures with desirable pharmacological properties. This guide provides a comparative analysis of the primary synthetic strategies for accessing this important molecule, offering detailed experimental protocols and a critical evaluation of each route's advantages and limitations. The methodologies discussed are grounded in established chemical principles and supported by data from peer-reviewed literature and patents, providing researchers with the necessary insights to make informed decisions for their synthetic campaigns.
Route 1: Cyclization of a 1,3-Dihalo-2-propanone Derivative with 2-Methylmalononitrile
This approach stands as the most direct and widely adaptable method for the synthesis of the 1-methyl-3-oxocyclobutane-1-carbonitrile core. The strategy is predicated on the double nucleophilic substitution of a 1,3-dihalo-2-propanone derivative by the carbanion of 2-methylmalononitrile to form the cyclobutane ring. The reaction can be performed with either the free ketone or a protected form, such as a ketal, to prevent side reactions.
Mechanistic Rationale
The core of this synthesis is a tandem alkylation reaction. 2-Methylmalononitrile is deprotonated by a suitable base to form a stabilized carbanion. This nucleophile then attacks one of the electrophilic carbons of the 1,3-dihalo-2-propanone derivative in an SN2 reaction. A subsequent intramolecular SN2 reaction, where the newly formed substituted malononitrile attacks the remaining electrophilic carbon, leads to the formation of the cyclobutane ring. When a protected dihalo-propanone is used, a final deprotection step is required to reveal the 3-oxo functionality.
Experimental Protocol
Step 1: Synthesis of 1,3-Dibromo-2-propanone
1,3-Dibromo-2-propanone is a key starting material and can be synthesized from the bromination of acetone.
Procedure: To a solution of acetone in ethanol, bromine is added dropwise at room temperature. The reaction is stirred for 10-16 hours. The ethanol, excess acetone, and the hydrogen bromide generated are removed by distillation to yield 1,3-dibromo-2-propanone.[1]
Step 2: Cyclization to form 1-Methyl-1,1-dicyano-3-oxocyclobutane (hypothetical intermediate)
This step is adapted from the known synthesis of 3,3-dicyanocyclobutanone.[1][2]
Procedure: To a solution of 2-methylmalononitrile in DMF, potassium carbonate is added, followed by sodium iodide and TBAB. The mixture is stirred, and a solution of 1,3-dibromo-2-propanone in DMF is added dropwise at a controlled temperature (e.g., 60-90 °C). The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., toluene or ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by distillation or chromatography.
Step 3: Selective Hydrolysis and Decarboxylation
This is a critical and potentially challenging step. The goal is to convert one of the nitrile groups to a carboxylic acid and then decarboxylate, leaving the other nitrile and the newly introduced methyl group. A plausible route involves the formation of a 1-cyano-1-cyclobutanecarboxylic acid intermediate.
Procedure (adapted from related transformations): The crude 1-methyl-1,1-dicyano-3-oxocyclobutane is subjected to partial hydrolysis using a controlled amount of a strong acid (e.g., HCl) or base (e.g., KOH) in a suitable solvent system. This would be followed by acidification to yield the carboxylic acid. The resulting 1-methyl-1-cyano-3-oxocyclobutane-1-carboxylic acid is then heated in a high-boiling solvent or neat under reduced pressure to induce decarboxylation, affording the final product.[3][4][5][6]
Graphical Representation of Route 1
Caption: Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile via Cyclization.
Route 2: [2+2] Cycloaddition Approach
An alternative strategy for the construction of the cyclobutane ring is through a [2+2] cycloaddition reaction. While less documented for this specific target, this approach offers a potentially more convergent synthesis. A plausible disconnection involves the reaction of a ketene acetal with a substituted acrylonitrile.
Mechanistic Rationale
This route would likely involve the thermal or Lewis acid-catalyzed [2+2] cycloaddition of an electron-rich ketene acetal (as a carbonyl equivalent) with an electron-deficient alkene, such as 2-methylacrylonitrile. The resulting cyclobutane would then require functional group manipulation to install the 3-oxo group. A related, documented reaction is the cycloaddition of allene and acrylonitrile to produce methylenecyclobutane carbonitrile, which highlights the feasibility of forming substituted cyclobutane carbonitriles via cycloaddition.[7]
Proposed Experimental Protocol
Step 1: [2+2] Cycloaddition
Reagents: A suitable ketene acetal (e.g., 1,1-dimethoxyethene), 2-methylacrylonitrile, and a Lewis acid catalyst (optional, e.g., ZnCl₂).
Procedure: The ketene acetal and 2-methylacrylonitrile are dissolved in an inert solvent and heated in a sealed tube or subjected to Lewis acid catalysis at lower temperatures. The progress of the reaction would be monitored by NMR or GC-MS.
Step 2: Ketal Hydrolysis
Procedure: The resulting cycloadduct, a 3,3-dimethoxy-1-methylcyclobutane-1-carbonitrile, would be treated with an aqueous acid (e.g., dilute HCl) to hydrolyze the ketal and reveal the ketone functionality, yielding the final product.
Graphical Representation of Route 2
Caption: Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile via [2+2] Cycloaddition.
Comparison of Synthetic Routes
Feature
Route 1: Cyclization
Route 2: [2+2] Cycloaddition
Starting Materials
Readily available (acetone, bromine, 2-methylmalononitrile)
Moderately available (ketene acetals can be unstable)
Number of Steps
3-4 steps
2 steps (potentially)
Key Challenges
Selective partial hydrolysis and decarboxylation of the gem-dinitrile intermediate.
Control of regioselectivity and stereoselectivity in the cycloaddition; potential for polymerization of reactants.
Scalability
Good, based on analogous industrial processes for related cyclobutanes.
May be challenging due to the use of potentially unstable or gaseous reactants and the need for specialized equipment (e.g., sealed tubes for thermal reactions).
Overall Yield
Likely moderate to good, but dependent on the efficiency of the selective hydrolysis/decarboxylation step.
Potentially high if the cycloaddition is efficient, but could be low if side reactions dominate.
Generality
This approach is well-established for a variety of substituted cyclobutanones.
The scope of the [2+2] cycloaddition may be limited by the nature of the substituents on the ketene acetal and acrylonitrile.
Conclusion
Both the cyclization and [2+2] cycloaddition routes present viable pathways to 1-Methyl-3-oxocyclobutane-1-carbonitrile. The cyclization route , starting from readily available materials, is arguably the more established and likely more scalable approach, building upon a wealth of literature for the synthesis of similar 3-oxocyclobutane derivatives. The primary hurdle for this route lies in the selective transformation of the gem-dinitrile intermediate to the final product.
The [2+2] cycloaddition route offers a more convergent and potentially shorter synthesis. However, it may face challenges related to the stability of the starting materials and control of the reaction conditions to avoid polymerization and ensure good yields of the desired cycloadduct.
For researchers embarking on the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile, the choice of route will depend on the available starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling the specific reaction conditions of each approach. The cyclization route likely represents a lower-risk, more predictable pathway for initial investigations, while the cycloaddition approach may offer advantages in terms of step economy if the key cycloaddition reaction can be optimized.
References
Houben-Weyl Methods of Organic Chemistry, Vol. E 17e, (2014). 5.
Organic Syntheses, Coll. Vol. 3, p.221 (1955); Vol. 23, p.16 (1943). 1,1-CYCLOBUTANEDICARBOXYLIC ACID and CYCLOBUTANECARBOXYLIC ACID. Available from: [Link]
Chemical Review and Letters (2020).
Wikipedia. Cyclobutanecarboxylic acid. Available from: [Link]
Google Patents (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
ScholarWorks at GVSU (2023).
ResearchGate (2023).
Google Patents (2002). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
PubChem. 1,3-Dibromo-2-propanone. Available from: [Link]
Google Patents (2009). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
Reactivity of 1-Methyl-3-oxocyclobutane-1-carbonitrile versus its carboxylic acid analog
An In-Depth Comparative Guide to the Reactivity of 1-Methyl-3-oxocyclobutane-1-carbonitrile and its Carboxylic Acid Analog For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to the Reactivity of 1-Methyl-3-oxocyclobutane-1-carbonitrile and its Carboxylic Acid Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Strained Cyclobutane Scaffolds
Cyclobutane derivatives are integral components in medicinal chemistry, appearing in a wide array of therapeutic agents, including kinase inhibitors, antagonists for sleep disorders, and anti-tumor drugs.[1] The inherent ring strain of the cyclobutane core (approximately 110 kJ/mol) renders these systems more reactive than their acyclic or larger-ring counterparts, providing a thermodynamic driving force for various chemical transformations.[2][3]
This guide focuses on two closely related derivatives: 1-methyl-3-oxocyclobutane-1-carbonitrile and 1-methyl-3-oxocyclobutane-1-carboxylic acid. Both possess a C3-ketone and a quaternary C1 carbon, but the choice between the nitrile and carboxylic acid functionality is a critical decision in synthetic design, impacting reaction pathways, intermediate stability, and overall synthetic efficiency.
Core Structural and Electronic Properties
The reactivity of these compounds is governed by a combination of the cyclobutane's inherent strain and the electronic nature of the C1 substituent.
Ring Strain: The C-C-C bond angles in cyclobutane are forced to be approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[4][5][6] This angle strain, coupled with torsional strain from eclipsing C-H bonds, elevates the ground-state energy of the molecule, making ring-opening or rearrangement reactions energetically favorable.[3][5] The ring is not perfectly planar, adopting a "puckered" or "butterfly" conformation to partially alleviate torsional strain.[2][3]
Electronic Influence of C1 Substituents:
Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and can act as both a hydrogen-bond donor and acceptor. Upon deprotonation to its carboxylate form (-COO⁻), it becomes a powerful electron-donating group through resonance. The acidity of the proton is a key factor in its reactivity, with a predicted pKa of approximately 4.39.[7]
Nitrile (-CN): The nitrile group is also strongly electron-withdrawing due to the electronegativity of the nitrogen atom and the sp-hybridization of the carbon.[8][9] Its linear geometry imposes specific steric constraints. Unlike the carboxylic acid, it is not acidic but the nitrogen's lone pair provides a site for protonation or Lewis acid coordination under acidic conditions.
These electronic properties influence the acidity of the α-protons at the C2 and C4 positions and the electrophilicity of the C3 carbonyl carbon. Both substituents enhance the acidity of the α-protons compared to unsubstituted cyclobutanone, making enolate formation more facile.
Comparative Reactivity Analysis
The key differences in reactivity emerge from the distinct chemical nature of the carboxylic acid and nitrile functional groups.
Reactions at the C3-Carbonyl Group
The reactivity of the ketone is modulated by the C1 substituent. While both are electron-withdrawing, their influence on specific reactions can differ.
Nucleophilic Addition: Reactions such as reduction with sodium borohydride (NaBH₄) to form 3-hydroxy derivatives proceed readily for both compounds.[1][10] The choice of solvent and pH is more critical for the carboxylic acid analog to avoid unwanted side reactions or to control its protonation state.
Enolate Formation & Subsequent Reactions: The α-protons at C2 and C4 are readily abstracted by base. This allows for subsequent alkylation or other reactions at these positions. The slightly different inductive effects of the -COOH and -CN groups may lead to minor differences in the rate of enolate formation.
Favorskii Rearrangement: This is a critical reaction for α-halo ketones, often resulting in ring contraction.[11] If either 1-methyl-3-oxocyclobutane scaffold were halogenated at the C2 position, treatment with a base could induce a Favorskii rearrangement. The reaction proceeds through a cyclopropanone intermediate, leading to a highly substituted cyclopropanecarboxylic acid derivative.[12][13][14] The choice of base is critical: hydroxide or alkoxide bases are typically used.[11] For the carboxylic acid starting material, a non-nucleophilic base would be required to prevent competing acid-base reactions.
Workflow: Potential Favorskii Rearrangement
Caption: Generalized workflow of the Favorskii rearrangement.
Reactions of the Core Functional Groups
This is where the synthetic utility of the two molecules diverges most significantly. The carboxylic acid is a gateway to other acyl derivatives, while the nitrile can be transformed into amines or ketones.
Reaction Type
1-Methyl-3-oxocyclobutane-1-carbonitrile
1-Methyl-3-oxocyclobutane-1-carboxylic Acid
Hydrolysis
Can be hydrolyzed under acidic or basic conditions to yield the carboxylic acid analog.[9][15][16]
Stable to hydrolysis.
Reduction
Reduces to a primary amine (1-(aminomethyl)-1-methylcyclobutan-3-one) using reagents like LiAlH₄ or catalytic hydrogenation.[9][15]
Reduces to a primary alcohol (1-(hydroxymethyl)-1-methylcyclobutan-3-ol) with strong reducing agents like LiAlH₄. The ketone is also reduced.
Acyl Chemistry
Not directly applicable.
Can be readily converted to esters, amides, or acid chlorides, providing access to a wide range of derivatives.[1]
Decarboxylation
Not applicable.
As a γ-keto acid, it is relatively stable to decarboxylation. However, specialized conditions can promote this transformation.[17][18]
Organometallic Addition
Reacts with Grignard or organolithium reagents to form ketones after aqueous workup.[15][19]
Primarily undergoes acid-base reaction (deprotonation) with organometallic reagents.
Logical Flow: Synthetic Interconversion and Divergence
Caption: Key synthetic pathways for each analog.
Experimental Protocols
The protocols described below are illustrative and should be adapted based on specific substrate and laboratory conditions.
Protocol 1: Hydrolysis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
This protocol converts the nitrile starting material into its carboxylic acid counterpart.
Objective: To perform acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.
Materials:
1-Methyl-3-oxocyclobutane-1-carbonitrile
6M Hydrochloric Acid (HCl)
Toluene
Anhydrous Sodium Sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer and heat source
Procedure:
Suspend the nitrile (1.0 eq) in 6M aqueous HCl (5.0 eq of HCl) in a round-bottom flask.[20]
Heat the mixture to reflux (approx. 100 °C) with vigorous stirring for 24 hours.[20] Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Evaporate the solvent under reduced pressure to obtain the crude product.
Add toluene to the residue, followed by washing with a small amount of water to remove any remaining inorganic salts.
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methyl-3-oxocyclobutane-1-carboxylic acid.[20]
Recrystallize from a suitable solvent system (e.g., methyl tert-butyl ether) for purification.[20]
Protocol 2: NaBH₄ Reduction of the C3-Ketone (Carboxylic Acid Analog)
Objective: To selectively reduce the ketone functionality to a hydroxyl group without reducing the carboxylic acid.
Materials:
1-Methyl-3-oxocyclobutane-1-carboxylic acid
Sodium Borohydride (NaBH₄)
Methanol or Ethanol
Deionized Water
1M Hydrochloric Acid (HCl)
Ethyl Acetate
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Dissolve the carboxylic acid (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 5 °C. The reaction is typically exothermic and may involve gas evolution.
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction by slowly adding 1M HCl at 0 °C until the pH is acidic (~pH 3-4) and gas evolution ceases.
Remove the bulk of the methanol under reduced pressure.
Extract the aqueous residue with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the product, 1-methyl-3-hydroxycyclobutane-1-carboxylic acid.
Conclusion and Strategic Recommendations
The choice between 1-methyl-3-oxocyclobutane-1-carbonitrile and its carboxylic acid analog is a strategic one, dictated by the desired final product and overall synthetic plan.
1-Methyl-3-oxocyclobutane-1-carboxylic acid is the preferred building block when the synthetic route involves modifications of the acyl group, such as the formation of esters or amides.[1] Its dual functionality as a ketone and carboxylic acid makes it a valuable intermediate for creating diverse molecular scaffolds.[1]
1-Methyl-3-oxocyclobutane-1-carbonitrile offers a distinct set of synthetic possibilities. It serves as a direct precursor to primary amines (via reduction) or novel ketones (via Grignard addition). Importantly, it also functions as a stable masked version of the carboxylic acid, which can be revealed through hydrolysis at a later synthetic stage.
Ultimately, the higher reactivity and broader derivatization potential of the carboxylic acid group make it a more versatile starting point for many applications. However, the nitrile provides unique and essential transformations not directly accessible from the carboxylic acid, securing its own critical role in the synthetic chemist's toolbox.
References
Chemistry LibreTexts. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. Available at: [Link]
Chemistry LibreTexts. (2020, May 30). 4.6: Cycloalkanes and Ring Strain. Available at: [Link]
The Ascendancy of a Strained Scaffold: A Comparative Guide to 1-Methyl-3-oxocyclobutane-1-carbonitrile in Modern Synthesis
In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug development professionals are increasingly venturing into what is often termed "escape from flatland." This paradigm shift involves movin...
Author: BenchChem Technical Support Team. Date: January 2026
In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug development professionals are increasingly venturing into what is often termed "escape from flatland." This paradigm shift involves moving away from traditional flat, aromatic structures towards more three-dimensional molecular architectures.[1] These 3D scaffolds can offer improved physicochemical properties, enhanced metabolic stability, and superior target engagement.[1] Among the rising stars in this structural evolution is the cyclobutane moiety, a strained four-membered ring that provides a unique combination of rigidity and non-planarity.[2] This guide provides an in-depth technical comparison of a particularly valuable building block, 1-Methyl-3-oxocyclobutane-1-carbonitrile , highlighting its synthetic advantages over alternative scaffolds and providing actionable experimental insights for its application.
The Strategic Advantage of the Cyclobutane Core
The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol, offers a distinct conformational profile compared to its less strained cyclopentane and cyclohexane counterparts.[3] This inherent strain influences bond lengths and angles, leading to a puckered conformation that projects substituents into well-defined vectors in three-dimensional space.[2] This conformational restriction can be a powerful tool in drug design, enabling chemists to lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity.[2] Furthermore, the introduction of a cyclobutane ring can improve metabolic stability by blocking sites susceptible to enzymatic degradation.[1]
1-Methyl-3-oxocyclobutane-1-carbonitrile: A Multifunctional Linchpin
1-Methyl-3-oxocyclobutane-1-carbonitrile stands out as a highly versatile synthetic intermediate due to the orthogonal reactivity of its functional groups. The ketone at the 3-position is a handle for nucleophilic additions and reductions, while the quaternary center at the 1-position, bearing both a methyl group and a nitrile, provides a site for the construction of more complex structures, including spirocycles. The nitrile group itself is a valuable functional moiety in medicinal chemistry, often serving as a bioisostere for a carbonyl group or a halogen, and can participate in the formation of various nitrogen-containing heterocycles.[4][5]
Comparative Performance in Synthesis
To objectively assess the advantages of 1-Methyl-3-oxocyclobutane-1-carbonitrile, we will compare its performance in key synthetic transformations against two common alternatives: its corresponding carboxylic acid, 1-Methyl-3-oxocyclobutane-1-carboxylic acid, and a five-membered ring analogue, 3-oxocyclopentane-1-carbonitrile.
Feature
1-Methyl-3-oxocyclobutane-1-carbonitrile
1-Methyl-3-oxocyclobutane-1-carboxylic Acid
3-Oxocyclopentane-1-carbonitrile
Versatility
High: Ketone for additions/reductions, nitrile for heterocycle formation and as a bioisostere.
Moderate: Ketone for additions/reductions, carboxylic acid for amide coupling.
High: Ketone for additions/reductions, nitrile for heterocycle formation.
Metabolic Stability
Generally higher due to the nitrile group's resistance to hydrolysis compared to amides formed from the carboxylic acid.[4]
Lower, as amides formed from the carboxylic acid can be susceptible to enzymatic cleavage.
Similar to the cyclobutane nitrile, but the overall molecular shape differs.
3D Shape
Puckered cyclobutane projects substituents into distinct vectors.
Identical 3D core to the nitrile, but the carboxylic acid has different electronic and hydrogen bonding properties.
Envelope conformation, offering a different spatial arrangement of substituents compared to the cyclobutane.
Reactivity
Nitrile can be readily transformed into amines, amides, or tetrazoles. Ketone is available for Grignard reactions, reductions, etc.
Carboxylic acid is primarily used for amide bond formation.
Similar reactivity profile to the cyclobutane nitrile, but the ring strain is lower, which may affect reaction kinetics.
Accessibility
Can be synthesized from the corresponding carboxylic acid.
More readily commercially available.
Commercially available.
Experimental Workflows and Protocols
The true value of a building block is demonstrated through its practical application. Below, we provide detailed experimental protocols for the synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile and a key subsequent transformation, illustrating its utility.
Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
The synthesis of the title compound can be efficiently achieved from the corresponding carboxylic acid, which is more commonly available. A standard method for this transformation is a two-step, one-pot procedure involving the conversion of the carboxylic acid to the primary amide, followed by dehydration.
Experimental Protocol: Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
Amide Formation: To a solution of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. The solvent is removed under reduced pressure. The resulting acid chloride is redissolved in DCM and added dropwise to a cooled (0 °C) solution of aqueous ammonia (28%, 5.0 eq). The mixture is stirred vigorously for 1 hour. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude 1-Methyl-3-oxocyclobutane-1-carboxamide.
Dehydration to Nitrile: The crude amide is dissolved in anhydrous DMF (0.5 M) and cooled to 0 °C. Cyanuric chloride (1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The mixture is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (silica gel, hexanes:ethyl acetate gradient) to yield 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Application in Spirocycle Synthesis
A key advantage of 1-Methyl-3-oxocyclobutane-1-carbonitrile is its utility in the synthesis of spirocyclic compounds, which are of great interest in medicinal chemistry due to their inherent three-dimensionality.[6] The ketone and nitrile functionalities provide orthogonal handles for the construction of a second ring fused at the C1 position.
Experimental Protocol: Synthesis of a Spirocyclic Piperidinone
This protocol outlines a potential route to a spirocyclic piperidinone, a common scaffold in drug candidates.
Knoevenagel Condensation: A mixture of 1-Methyl-3-oxocyclobutane-1-carbonitrile (1.0 eq), ethyl cyanoacetate (1.1 eq), and piperidine (0.2 eq) in ethanol (0.5 M) is heated at reflux for 6 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the Knoevenagel adduct.
Michael Addition and Cyclization: The purified Knoevenagel adduct (1.0 eq) is dissolved in ethanol (0.5 M). Sodium ethoxide (1.1 eq) is added, and the mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried and concentrated.
Hydrolysis and Decarboxylation: The crude cyclized product is heated at reflux in 6 M hydrochloric acid for 8 hours. The solution is then cooled and neutralized with solid sodium bicarbonate. The product is extracted with ethyl acetate, dried, and concentrated. Purification by column chromatography affords the desired spirocyclic piperidinone.
Conclusion
1-Methyl-3-oxocyclobutane-1-carbonitrile is a powerful and versatile building block for the synthesis of complex, three-dimensional molecules. Its unique combination of a strained cyclobutane core and orthogonal ketone and nitrile functionalities provides medicinal chemists with a valuable tool to explore novel chemical space. The advantages of the nitrile group in terms of metabolic stability and its ability to act as a bioisostere, coupled with the conformational rigidity imparted by the cyclobutane ring, make this synthon a superior choice in many drug discovery programs compared to its carboxylic acid or cyclopentane analogues. The provided experimental frameworks offer a starting point for the practical application of this promising building block in the development of next-generation therapeutics.
References
BenchChem. (2025). Cyclobutane vs.
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756.
Willems, H. M., et al. (2020).
BenchChem. (2025). Comparative study of different synthetic routes to 3-Hydroxycyclobutanecarbonitrile.
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. MedChemComm, 1(3), 147-156.
Benchchem. (n.d.).
Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The spirocycle in preclinical and clinical drug candidates. Journal of medicinal chemistry, 57(23), 10257–10274.
A Comparative Guide to the Reaction Outcomes of 1-Methyl-3-oxocyclobutane-1-carbonitrile: A Versatile Scaffold for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. The constrained, three-dimensiona...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutics. The constrained, three-dimensional architecture of the cyclobutane ring offers a unique design element, capable of imparting desirable properties such as metabolic stability and conformational rigidity, which can enhance binding affinity to biological targets.[1] Among the diverse array of cyclobutane-based building blocks, 1-methyl-3-oxocyclobutane-1-carbonitrile stands out as a particularly versatile intermediate. Its bifunctional nature, possessing both a ketone and a nitrile group on a strained four-membered ring, opens a gateway to a multitude of chemical transformations.
This guide provides an in-depth validation of the reaction outcomes for 1-methyl-3-oxocyclobutane-1-carbonitrile. We will objectively compare its performance in various chemical transformations with alternative synthetic routes and provide a framework of supporting experimental data and established protocols. The causality behind experimental choices will be elucidated to empower researchers in their synthetic endeavors.
The Strategic Advantage of the 1-Methyl-3-oxocyclobutane-1-carbonitrile Scaffold
The inherent ring strain of the cyclobutane moiety not only influences its conformation but also drives a number of synthetically useful ring-opening and ring-expansion reactions.[2][3] The presence of a ketone at the 3-position and a quaternary center at the 1-position, bearing both a methyl and a nitrile group, provides multiple handles for functionalization. This allows for the divergent synthesis of complex molecules from a single, readily accessible starting material.
Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
While the focus of this guide is on the reactivity of the title compound, a brief overview of its synthesis is instructive. A common approach to constructing the cyclobutane core involves a [2+2] cycloaddition reaction.[2][3] For instance, the reaction of an allene with acrylonitrile can yield a methylenecyclobutane carbonitrile, which can then be oxidized to the desired 3-oxocyclobutane derivative.[4] Another strategy involves the cyclization of appropriately substituted acyclic precursors.
Validation of Reaction Outcomes: A Comparative Analysis
The reactivity of 1-methyl-3-oxocyclobutane-1-carbonitrile can be systematically explored by considering transformations at its three key functional regions: the ketone carbonyl, the nitrile group, and the α-carbon atoms, as well as the potential for ring-opening reactions.
Reactions at the Ketone Carbonyl: Reduction and Beyond
The reduction of the cyclobutanone is a fundamental transformation that provides access to the corresponding cyclobutanol derivatives. The choice of reducing agent is critical as it dictates the stereochemical outcome of the reaction.
Comparative Analysis of Reducing Agents:
Reducing Agent
Expected Outcome
Key Considerations
Sodium Borohydride (NaBH₄)
Reduction to a mixture of cis- and trans-3-hydroxycyclobutane-1-carbonitrile.
Mild and selective for ketones. The diastereomeric ratio will depend on the steric hindrance posed by the methyl and nitrile groups, with hydride attack generally favored from the less hindered face.
Lithium Aluminum Hydride (LiAlH₄)
Reduction of both the ketone and the nitrile to yield (1-aminomethyl-1-methylcyclobutyl)methanol.
A powerful reducing agent, not suitable for selective ketone reduction in the presence of a nitrile.
Chiral Oxazaborolidines (CBS Reduction)
Enantioselective reduction to a specific stereoisomer of 3-hydroxycyclobutane-1-carbonitrile.[5]
Offers excellent enantiocontrol, which is crucial for the synthesis of chiral drugs. The choice of (R)- or (S)-CBS catalyst determines the stereochemistry of the resulting alcohol.[5]
Experimental Protocol: Stereoselective Reduction using a CBS Catalyst [5]
To a solution of 1-methyl-3-oxocyclobutane-1-carbonitrile in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of the chiral oxazaborolidine catalyst (e.g., (R)-2-methyl-CBS-oxazaborolidine).
A solution of borane-dimethyl sulfide complex in THF is then added dropwise over a period of 30 minutes.
The reaction is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched 1-methyl-3-hydroxycyclobutane-1-carbonitrile.
Transformations of the Nitrile Group
The nitrile functionality is a versatile precursor to carboxylic acids, amides, and amines.
Comparative Analysis of Nitrile Transformations:
Reaction
Reagents and Conditions
Expected Outcome
Key Considerations
Hydrolysis to Carboxylic Acid
Aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), with heating.[6]
1-Methyl-3-oxocyclobutane-1-carboxylic acid.
Basic hydrolysis initially forms the carboxylate salt, which requires an acidic workup. The strained cyclobutane ring is generally stable under these conditions.
Reduction to Primary Amine
Lithium aluminum hydride (LiAlH₄) followed by an aqueous workup, or catalytic hydrogenation (e.g., H₂, Raney Nickel).
1-(Aminomethyl)-1-methylcyclobutan-3-one.
When using LiAlH₄, the ketone will also be reduced. Catalytic hydrogenation can be more selective if conditions are carefully controlled.
Experimental Protocol: Hydrolysis of the Nitrile to the Carboxylic Acid [6]
A mixture of 1-methyl-3-oxocyclobutane-1-carbonitrile and 6 M aqueous hydrochloric acid is heated at reflux for 12-24 hours.
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is dissolved in water and extracted with ethyl acetate.
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude 1-methyl-3-oxocyclobutane-1-carboxylic acid, which can be further purified by recrystallization or chromatography.
Reactions at the α-Carbon: Leveraging Enolate Chemistry
The protons on the carbon atoms alpha to the ketone are acidic and can be removed by a base to form an enolate. This nucleophilic intermediate can then react with various electrophiles.[7][8]
Comparative Analysis of α-Functionalization Reactions:
Reaction
Reagents and Conditions
Expected Outcome
Key Considerations
Alkylation
A strong, non-nucleophilic base (e.g., LDA) followed by an alkyl halide (e.g., CH₃I).
2-Alkyl-1-methyl-3-oxocyclobutane-1-carbonitrile.
The use of a strong, hindered base like lithium diisopropylamide (LDA) is crucial to ensure complete and irreversible enolate formation, minimizing self-condensation side reactions.
Aldol Reaction
A catalytic amount of acid or base with an aldehyde or ketone.
Formation of a β-hydroxy ketone adduct.
This reaction forms a new carbon-carbon bond and can be used to construct more complex molecular architectures.[9]
Ring-Opening Reactions: Harnessing Ring Strain
The inherent strain in the cyclobutane ring can be exploited in ring-opening reactions, providing access to functionalized acyclic compounds.[10][11]
Potential Ring-Opening Pathways:
Reductive Cleavage: Treatment of the corresponding cyclobutanol with a strong base can induce a retro-aldol-type fragmentation.
Oxidative Cleavage: Baeyer-Villiger oxidation of the cyclobutanone can lead to the formation of a lactone, which can be further manipulated.[5]
Radical-Mediated Ring Opening: The formation of a radical at a position adjacent to the cyclobutane ring can trigger its opening.[10]
Comparison with Alternative Scaffolds
Scaffold
Advantages
Disadvantages
1-Methyl-3-oxocyclobutane-1-carbonitrile
Multiple functional groups for diverse transformations; strained ring enables unique ring-opening reactions.
Synthesis can be more complex than for simpler rings; potential for multiple reaction pathways requires careful control of conditions.
Cyclopentanone Derivatives
Less ring strain, generally more stable; well-established chemistry.
Lacks the unique reactivity and conformational constraints of the cyclobutane ring.
Acyclic β-Ketonitriles
Readily available and inexpensive.
Lacks the three-dimensional structure and conformational rigidity imparted by the cyclic scaffold.
Conclusion
1-Methyl-3-oxocyclobutane-1-carbonitrile is a powerful and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of a strained four-membered ring, a ketone, and a nitrile group provides a rich platform for a wide range of chemical transformations. By carefully selecting reagents and reaction conditions, chemists can selectively manipulate each functional group, access diverse molecular architectures through ring-opening reactions, and introduce stereocenters with high control. This guide provides a foundational understanding of the reaction outcomes of this valuable scaffold, empowering researchers to harness its full synthetic potential.
References
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. (n.d.).
Recent advances in ring-opening of cyclobutanone oximes for capturing SO 2 , CO or O 2 via a radical process - Organic & Biomolecular Chemistry (RSC Publishing). (2023, November 23).
The Versatile 1-Methyl-3-oxocyclobutane Scaffold: A Comparative Guide for Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over the physicochemical and pharmacological properties of drug candidates is paramount. Among th...
Author: BenchChem Technical Support Team. Date: January 2026
In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise control over the physicochemical and pharmacological properties of drug candidates is paramount. Among these, strained ring systems have garnered significant attention for their ability to impart unique conformational constraints and metabolic stability. This guide provides an in-depth analysis of the 1-methyl-3-oxocyclobutane motif, a valuable building block in modern drug discovery. While much of the published literature focuses on the carboxylic acid derivative, this guide will also draw comparisons and project the potential applications of its carbonitrile counterpart, 1-Methyl-3-oxocyclobutane-1-carbonitrile, offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Cyclobutane Ring: A Privileged Scaffold in Medicinal Chemistry
The cyclobutane ring, a four-membered carbocycle, has emerged as a powerful tool in the medicinal chemist's arsenal.[1] Its puckered conformation and inherent ring strain (approximately 26.3 kcal/mol) distinguish it from more flexible acyclic or larger cyclic systems.[2] This unique geometry can lead to several desirable properties in drug candidates, including:
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing binding affinity to its biological target.[1]
Improved Metabolic Stability: The introduction of a cyclobutane moiety can block sites susceptible to metabolic degradation by cytochrome P450 enzymes.[2]
Enhanced Solubility: The non-planar, sp3-rich character of cyclobutanes can disrupt crystal lattice packing, leading to improved aqueous solubility compared to flat aromatic systems.[2]
Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other functional groups, such as gem-dimethyl groups or phenyl rings, allowing for the fine-tuning of a compound's properties.[2]
1-Methyl-3-oxocyclobutane-1-carboxylic acid: A Proven Building Block
A significant body of research highlights the utility of 1-Methyl-3-oxocyclobutane-1-carboxylic acid as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents.[3] Its trifunctional nature—a quaternary center, a ketone, and a carboxylic acid—provides multiple points for chemical modification, enabling the construction of complex molecular architectures.[3]
Key Applications in Drug Discovery
Experimental evidence has demonstrated the successful incorporation of this scaffold into compounds targeting a diverse range of biological pathways. It serves as a crucial intermediate in the synthesis of:
Kinase Inhibitors: These are vital in oncology and inflammation research.[3]
Thrombin Inhibitors: These are important for the development of anticoagulants.[3]
PDE10 Inhibitors: These have potential applications in treating neurological and psychiatric disorders.[3]
CETP Inhibitors: These are being investigated for the treatment of dyslipidemia.[3]
Dual H1/5-HT2A Antagonists: These are used for the treatment of sleep disorders.[3]
MDM2 Antagonists: These represent a promising strategy in cancer therapy.[3]
JAK Inhibitors: These are used in the treatment of autoimmune diseases.[3]
The use of 1-Methyl-3-oxocyclobutane-1-carboxylic acid has also been documented in the development of compounds for treating autoimmune chronic inflammatory diseases and various cancers.[3]
Synthesis and Chemical Properties
The synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid has evolved to utilize readily available starting materials through efficient multi-step processes.[3] One notable method involves a three-step sequence starting from acetone, bromine, and malononitrile.[3] The compound has a molecular formula of C₆H₈O₃ and a molecular weight of 128.13 g/mol .[4] It is slightly soluble in water, a property that can be advantageous in certain drug formulations.[3]
The Untapped Potential of 1-Methyl-3-oxocyclobutane-1-carbonitrile
While direct experimental data on the applications of 1-Methyl-3-oxocyclobutane-1-carbonitrile is limited, its structural similarity to the well-studied carboxylic acid analog allows for informed predictions of its potential utility. The carbonitrile group is a well-established bioisostere for a carboxylic acid, offering a different set of physicochemical properties that can be exploited in drug design.
Comparative Analysis: Carboxylic Acid vs. Carbonitrile
Property
1-Methyl-3-oxocyclobutane-1-carboxylic acid
1-Methyl-3-oxocyclobutane-1-carbonitrile
Rationale for Comparison
Hydrogen Bonding
Acts as both a hydrogen bond donor and acceptor.
Acts as a hydrogen bond acceptor.
The ability to form hydrogen bonds is crucial for drug-receptor interactions. The carbonitrile's lack of a donor proton can alter binding modes and selectivity.
Acidity (pKa)
Acidic.
Neutral.
The acidic nature of the carboxylic acid can lead to ionization at physiological pH, impacting cell permeability and oral bioavailability. The neutral carbonitrile avoids this issue.
Metabolic Stability
Can be susceptible to metabolic transformations such as glucuronidation.
Generally more metabolically stable than a carboxylic acid.
The carbonitrile group is less prone to common metabolic pathways, potentially leading to a longer half-life in vivo.
Lipophilicity
Less lipophilic due to the polar carboxylic acid group.
More lipophilic than the carboxylic acid analog.
Increased lipophilicity can enhance membrane permeability but may also lead to off-target effects and reduced solubility.
Chemical Reactivity
Can be readily converted to esters, amides, and other derivatives.[3]
Can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing alternative synthetic handles.
Both functional groups offer versatile chemistry for further molecular elaboration.
Projected Applications of the Carbonitrile Derivative
Based on the known applications of the carboxylic acid and the properties of the nitrile group, 1-Methyl-3-oxocyclobutane-1-carbonitrile is a promising building block for:
Improving Oral Bioavailability: By replacing the acidic carboxylic acid with a neutral nitrile, it may be possible to enhance the absorption of orally administered drugs.
Modulating Target Selectivity: The different hydrogen bonding capabilities of the nitrile could lead to altered binding interactions and improved selectivity for the desired biological target.
Enhancing CNS Penetration: The increased lipophilicity of the carbonitrile derivative may facilitate crossing the blood-brain barrier, making it a valuable scaffold for CNS-acting drugs.
Experimental Protocols
Protocol: Synthesis of 3-Benzalcyclobutanecarbonitrile (as an illustrative example) [5]
Nucleophilic Substitution: While stirring, add sodium cyanide (0.165 mol) to the solution.
Reaction: Heat the reaction mixture at 70°C for 10 hours.
Work-up:
Cool the reaction to room temperature.
Quench the reaction with 200 mL of a saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer twice with 300 mL of ethyl acetate for each extraction.
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Purification: Concentrate the organic phase under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Visualizing the Potential: Reaction Pathways and Logical Relationships
To better illustrate the synthetic utility and comparative nature of these scaffolds, the following diagrams are provided.
Caption: Comparative reactivity of the carboxylic acid and carbonitrile functionalities.
Caption: Role of the scaffold in the drug discovery process.
Conclusion and Future Directions
The 1-methyl-3-oxocyclobutane scaffold, particularly in its carboxylic acid form, has demonstrated significant value as a versatile building block in the synthesis of a wide range of biologically active molecules. Its unique structural features offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. While the corresponding carbonitrile derivative remains relatively unexplored, a comparative analysis of its physicochemical properties suggests it holds considerable promise for overcoming common challenges in drug development, such as poor bioavailability and metabolic instability. Further experimental investigation into the synthesis and application of 1-Methyl-3-oxocyclobutane-1-carbonitrile is warranted and is anticipated to unlock new avenues for the design of novel therapeutics. This guide serves as a foundational resource to inspire and inform such future research endeavors.
References
Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
PubChem. (n.d.). 1-Methyl-3-oxocyclobutane-1-carboxylic acid. Retrieved from [Link]
PubMed. (2022, May 4). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
PubMed. (2023, June 21). Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Retrieved from [Link]
Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
PubChemLite. (n.d.). 1-methyl-3-oxocyclobutane-1-carbonitrile (C6H7NO). Retrieved from [Link]
PubChem. (n.d.). Methyl 3-oxocyclobutane-1-carboxylate. Retrieved from [Link]
PubMed Central. (2023, January 12). Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Retrieved from [Link]
Google Patents. (n.d.). RU2186764C1 - Method of synthesis of methylenecyclobutane carbonitrile.
Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
PubChemLite. (n.d.). 1-methyl-3-oxocyclobutane-1-carboxylic acid (C6H8O3). Retrieved from [Link]
ResearchGate. (2025, August 6). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]
The Ascendant Synthon: Benchmarking 1-Methyl-3-oxocyclobutane-1-carbonitrile in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular archite...
Author: BenchChem Technical Support Team. Date: January 2026
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles has led to a renaissance of interest in strained ring systems. Among these, the cyclobutane motif has emerged as a powerful tool for introducing three-dimensionality and metabolic stability into drug candidates.[1] This guide provides a comprehensive technical comparison of 1-Methyl-3-oxocyclobutane-1-carbonitrile , a versatile and increasingly important building block, against other prominent nitrile-containing synthons. We will delve into the synthetic nuances, reactivity profiles, and strategic applications of this synthon, supported by experimental insights and comparative data, to empower researchers in their quest for next-generation therapeutics.
The Strategic Advantage of the Cyclobutane Core and the Nitrile Warhead
The incorporation of a cyclobutane ring into a molecule imparts a unique set of physicochemical properties. Its inherent ring strain influences bond angles and lengths, leading to a puckered conformation that can favorably orient substituents in three-dimensional space. This can enhance binding to biological targets and disrupt undesirable planar stacking interactions.[1] When functionalized with a nitrile group, the resulting synthon becomes a powerful asset in drug design. The nitrile moiety is a versatile functional group, capable of participating in a variety of chemical transformations and acting as a key pharmacophore. It can serve as a bioisostere for carbonyl groups, engage in hydrogen bonding, and contribute to metabolic stability.[2]
1-Methyl-3-oxocyclobutane-1-carbonitrile synergistically combines these features. The 3-oxo group provides a handle for a wide range of nucleophilic additions and modifications, while the quaternary center at the 1-position, bearing both a methyl and a nitrile group, introduces a desirable stereochemical complexity and a site for further functionalization. This unique combination of features makes it a particularly attractive building block for the synthesis of complex molecules, including potent enzyme inhibitors.
Synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile: A Practical Approach
While a direct, one-pot synthesis of 1-Methyl-3-oxocyclobutane-1-carbonitrile from simple starting materials is not extensively documented in peer-reviewed literature, a robust and practical synthetic route can be devised from its readily available carboxylic acid analog, 1-Methyl-3-oxocyclobutane-1-carboxylic acid . This multi-step synthesis leverages well-established and reliable chemical transformations.
Experimental Protocol: A Proposed Synthesis
This protocol is a well-established route for the conversion of a carboxylic acid to a nitrile via an amide intermediate.
Step 1: Amide Formation
To a solution of 1-Methyl-3-oxocyclobutane-1-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 0.05 eq) at 0 °C.
Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.
Cool the reaction mixture back to 0 °C and slowly add a solution of aqueous ammonia (2.0 eq, 28% solution).
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
Extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Methyl-3-oxocyclobutane-1-carboxamide .
Step 2: Dehydration to the Nitrile
To a solution of 1-Methyl-3-oxocyclobutane-1-carboxamide (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere, add triethylamine (3.0 eq).
Cool the mixture to 0 °C and add trifluoroacetic anhydride (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 1-Methyl-3-oxocyclobutane-1-carbonitrile .
Benchmarking Reactivity: The Ketone Handle
A key feature of 1-Methyl-3-oxocyclobutane-1-carbonitrile is the presence of the 3-keto group, which serves as a prime site for nucleophilic attack. This allows for the introduction of diverse substituents and the construction of more complex molecular scaffolds. To benchmark its performance, we will consider a representative Grignard reaction and compare its anticipated outcome with that of analogous cyclic nitrile synthons.
This generalized protocol is based on established procedures for Grignard reactions with cyclic ketones.[3][4][5][6][7]
To a solution of the cyclic oxo-nitrile (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.
Stir the reaction at -78 °C for 2 hours.
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the product by column chromatography to yield the corresponding tertiary alcohol.
Comparative Analysis of Reactivity
Synthon
Ring Size
Predicted Reactivity
Rationale
1-Methyl-3-oxocyclobutane-1-carbonitrile
4
High
The high ring strain of the cyclobutane ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[8]
1-Methyl-3-oxocyclopentane-1-carbonitrile
5
Moderate
The cyclopentane ring has less ring strain than cyclobutane, leading to a slightly less reactive ketone.
1-Methyl-4-oxocyclohexane-1-carbonitrile
6
Lower
The cyclohexane ring is relatively strain-free, resulting in a ketone with reactivity closer to that of acyclic ketones.
Alternative Nitrile-Containing Synthons: A Comparative Overview
While 1-Methyl-3-oxocyclobutane-1-carbonitrile offers unique advantages, a diverse array of other nitrile-containing synthons are also employed in drug discovery. The choice of synthon is dictated by the specific synthetic strategy and the desired properties of the final molecule.
Synthon
Structure
Key Features & Applications
Cyclopropanecarbonitrile
Introduces a highly strained, rigid three-membered ring. Often used as a bioisostere for gem-dimethyl groups and to improve metabolic stability.3-OxocyclopentanecarbonitrileA less strained cyclic ketone compared to the cyclobutane analog, offering a different conformational profile. Used in the synthesis of various bioactive molecules.[9]Benzonitrile DerivativesThe nitrile group on an aromatic ring is a common motif in many approved drugs. The electronic nature of the ring can be tuned to modulate the reactivity of the nitrile.Acetone Cyanohydrin DerivativesAcyclic synthons that provide a quaternary center with a nitrile and a protected hydroxyl group. Useful for introducing this specific structural motif.[10][11]
Application Showcase: Synthesis of JAK Inhibitors
The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory and autoimmune diseases.[8][12] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. The unique structural features of 1-Methyl-3-oxocyclobutane-1-carbonitrile make it an ideal building block for the synthesis of novel JAK inhibitors.
The cyclobutane core can effectively position key pharmacophoric elements within the ATP-binding site of the kinase, while the nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the hinge region.
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis of a JAK inhibitor using the target synthon.
Conclusion: A Versatile Tool for the Modern Chemist
1-Methyl-3-oxocyclobutane-1-carbonitrile stands out as a highly valuable and versatile synthon in the medicinal chemist's toolbox. Its unique combination of a strained cyclobutane ring, a reactive ketone, and a strategically placed nitrile group offers a powerful platform for the synthesis of complex, three-dimensional molecules with desirable pharmacological properties. While other nitrile-containing synthons each have their own merits, the specific architecture of this cyclobutane derivative provides a distinct advantage in the design of next-generation therapeutics, particularly in the realm of kinase inhibition. As the demand for novel chemical matter continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
U.S. Patent No. 8,158,616. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors.
Willems, S., et al. (2022). Tofacitinib and JAK1 inhibitor 30. ResearchGate. [Link]
Ferreira, R., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. [Link]
Rakshit, A., et al. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry–An Asian Journal. [Link]
Wetzel, S., et al. (2018). a) Structure of JAK inhibitors. b) Synthesis of triquinazine-based JAK... ResearchGate. [Link]
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
LibreTexts Chemistry. (2019). 20.12 Reaction of Organometallic Reagents with Carboxylic Acid Derivatives. [Link]
Ratto, A., & Honek, J. (2024). Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Current Medicinal Chemistry. [Link]
Belen'kii, L. I. (2003). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
El-Sayed, N. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals. [Link]
A Senior Application Scientist's Guide to the Isomeric Purity Analysis of 1-Methyl-3-oxocyclobutane-1-carbonitrile
In the landscape of modern drug development, the precise stereochemical identity of pharmaceutical intermediates is not merely a matter of academic interest but a critical determinant of a final drug product's efficacy a...
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of modern drug development, the precise stereochemical identity of pharmaceutical intermediates is not merely a matter of academic interest but a critical determinant of a final drug product's efficacy and safety. 1-Methyl-3-oxocyclobutane-1-carbonitrile, a versatile building block in the synthesis of complex pharmaceutical compounds, possesses a chiral center at the C1 position. Consequently, its synthesis can yield a racemic mixture of two enantiomers. As regulatory scrutiny intensifies and the demand for enantiomerically pure drugs grows, the ability to accurately quantify the isomeric purity of such intermediates becomes paramount. This guide provides an in-depth comparison of three orthogonal analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method is presented with a detailed protocol, a discussion of the underlying scientific principles, and an evaluation of its relative strengths and weaknesses, empowering researchers to make informed decisions for their specific analytical challenges.
The Criticality of Isomeric Purity in Drug Development
Enantiomers of a chiral molecule share identical physical properties in an achiral environment but can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[1] Therefore, the control of stereochemistry is a fundamental aspect of pharmaceutical development. For an intermediate like 1-Methyl-3-oxocyclobutane-1-carbonitrile, ensuring high enantiomeric excess (% ee) is crucial to guarantee the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide explores the primary analytical methodologies to ascertain this critical quality attribute.
Chiral HPLC is a cornerstone technique for enantiomeric purity analysis, prized for its robustness and the wide variety of available chiral stationary phases (CSPs).[1] The separation is based on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.[2] For a molecule containing both a ketone and a nitrile group, polysaccharide-based CSPs are an excellent starting point for method development due to their broad enantioselectivity.[2]
Experimental Protocol: Chiral HPLC
1. Sample Preparation:
Prepare a stock solution of the 1-Methyl-3-oxocyclobutane-1-carbonitrile sample at a concentration of 1.0 mg/mL in a suitable solvent such as ethanol or a mixture of hexane and isopropanol.
Prepare a racemic standard at the same concentration to confirm the resolution of the two enantiomers.
Filter the sample through a 0.45 µm syringe filter prior to injection to prevent particulate matter from damaging the column and system.
2. HPLC System and Conditions:
HPLC System: A standard HPLC system equipped with a UV detector.
Column: A polysaccharide-based chiral column, such as a Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based), is recommended for its proven efficacy in separating a wide range of chiral compounds, including ketones.[3] A typical dimension would be 250 mm x 4.6 mm, with 5 µm particle size.
Mobile Phase: Normal-phase chromatography is often the most effective for this type of compound. A good starting point is a mixture of hexane and isopropanol (IPA) in a 90:10 (v/v) ratio. The ratio can be optimized to improve resolution.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C (ambient). Temperature can be adjusted to improve peak shape and resolution.[4]
Detection: UV at 210 nm, where the ketone chromophore absorbs.
Injection Volume: 10 µL.
3. Data Analysis:
Integrate the peak areas of the two enantiomers.
Calculate the enantiomeric excess (% ee) using the formula:
% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100
where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Method 2: Chiral Gas Chromatography (GC)
For volatile and semi-volatile compounds like 1-Methyl-3-oxocyclobutane-1-carbonitrile, chiral GC offers high resolution and sensitivity.[5] The separation principle is analogous to chiral HPLC, but occurs in the gas phase. The stationary phase consists of a chiral selector, typically a cyclodextrin derivative, coated on the inner wall of a capillary column.[6]
Experimental Protocol: Chiral GC
1. Sample Preparation:
Prepare a stock solution of the sample at 1.0 mg/mL in a volatile solvent like methanol or dichloromethane.
Prepare a racemic standard at the same concentration.
An internal standard can be added for enhanced quantitative accuracy.[5]
2. GC System and Conditions:
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Column: A capillary column coated with a derivatized cyclodextrin stationary phase, such as a Rt-βDEXsm or similar, is highly recommended for the separation of cyclic ketones.[6] A typical dimension would be 30 m x 0.25 mm, with a 0.25 µm film thickness.
Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.5 mL/min).
Injector Temperature: 250 °C.
Detector Temperature: 250 °C (FID).
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C) and hold for 1-2 minutes, then ramp at a rate of 5-10 °C/min to a final temperature of 180 °C. This program should be optimized to achieve baseline separation.
Calculate the % ee using the same formula as for HPLC. The elution order should be confirmed with a standard of a known enantiomer, if available.[5]
Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage as it does not require chromatographic separation. Enantiomers are indistinguishable in a standard NMR spectrum; however, in the presence of a chiral solvating agent (CSA), they form transient, non-covalent diastereomeric complexes.[7] These complexes have different magnetic environments, leading to separate, distinguishable signals for each enantiomer in the NMR spectrum.
Experimental Protocol: NMR with Chiral Solvating Agents
1. Sample Preparation:
Accurately weigh approximately 5-10 mg of the 1-Methyl-3-oxocyclobutane-1-carbonitrile sample into an NMR tube.
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃ or C₆D₆).
Acquire a standard ¹H NMR spectrum of the sample alone.
Add a chiral solvating agent (CSA) to the NMR tube. The choice of CSA is critical; for a ketone, a chiral alcohol or acid that can engage in hydrogen bonding or other dipole-dipole interactions is a good choice. (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol is a common and effective CSA.
The molar ratio of CSA to analyte should be optimized, typically starting with a 1:1 ratio and incrementally increasing the amount of CSA.
2. NMR Acquisition:
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
Experiment: A standard ¹H NMR experiment.
Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio.
Analysis: Look for the splitting of a singlet into two distinct singlets, or a doublet into two doublets, for a proton near the chiral center (e.g., the methyl group protons). The chemical shift difference (Δδ) between the signals of the two enantiomers indicates successful chiral discrimination.
3. Data Analysis:
Integrate the corresponding signals for each enantiomer.
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample.
Calculate % ee from the integral values (Integral₁ and Integral₂).
Workflow for Chiral NMR Analysis
Caption: Workflow for Chiral NMR Analysis.
Comparative Analysis of Methods
The choice of the optimal analytical method depends on various factors including the required sensitivity, sample throughput, availability of instrumentation, and the specific goals of the analysis.
Parameter
Chiral HPLC
Chiral GC
Chiral NMR Spectroscopy
Principle
Differential interaction with a Chiral Stationary Phase (CSP) in the liquid phase.
Differential interaction with a CSP in the gas phase.
Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA).
Resolution
Typically provides excellent baseline separation.
Often yields very high resolution and sharp peaks.
Dependent on the CSA-analyte interaction and magnetic field strength; may not achieve baseline separation.
Sensitivity
High (ng/mL to µg/mL range), depending on the detector.
Very High (pg to ng range), especially with FID or MS detectors.
Lower sensitivity, typically requires mg quantities of sample.
Analysis Time
10 - 30 minutes per sample is common.
Can be faster, often 5 - 20 minutes per sample.
Fast acquisition (minutes), but sample preparation and optimization can be time-consuming.
Method Development
Can be time-consuming due to the need to screen multiple columns and mobile phases.[4]
Requires optimization of the temperature program.
Involves screening different CSAs and optimizing the analyte-to-CSA ratio.[2]
Sample Requirement
Non-destructive to the sample (can be collected post-detector).
Destructive (sample is combusted in FID).
Non-destructive.
Key Advantage
Widely applicable, robust, and well-established.
Excellent for volatile compounds, very high resolution.
No physical separation needed, provides direct molar ratio from integrals.
Key Limitation
Higher solvent consumption.
Limited to thermally stable and volatile compounds.
Lower sensitivity, potential for peak overlap.
Conclusion and Recommendations
For the isomeric purity analysis of 1-Methyl-3-oxocyclobutane-1-carbonitrile, all three methods offer viable and robust approaches.
Chiral HPLC stands out as the most versatile and widely adopted "gold standard" for routine quality control, offering excellent resolution and reliability.[1] Its main drawback is the time required for method development and solvent consumption.
Chiral GC is an excellent alternative, particularly if high throughput and sensitivity are required. Given the likely volatility of the target analyte, this method is expected to provide sharp peaks and fast analysis times.
NMR Spectroscopy with chiral solvating agents is a powerful, non-destructive technique that provides an orthogonal confirmation of isomeric purity. It is especially valuable for structural confirmation and when a rapid, direct measure of the enantiomeric ratio is needed without extensive chromatographic method development, provided sufficient sample is available.
For comprehensive characterization and in regulated environments, employing two orthogonal methods (e.g., Chiral HPLC and Chiral GC, or a chromatographic method and NMR) is highly recommended to ensure the accuracy and reliability of the isomeric purity determination. This multi-faceted approach provides the highest level of confidence in the stereochemical integrity of this critical pharmaceutical intermediate.
References
Chiral α‐Amino Acid‐Based NMR Solvating Agents. (n.d.). Retrieved from [Link]
NMR Chiral solvating agents. (2015). ResearchGate. Retrieved from [Link]
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2016). PubMed. Retrieved from [Link]
Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. (2017). ResearchGate. Retrieved from [Link]
A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]
HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2011). National Center for Biotechnology Information. Retrieved from [Link]
Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol. (2018). ResearchGate. Retrieved from [Link]
Direct HPLC enantioseparation of omeprazole and its chiral impurities: application to the determination of enantiomeric purity of esomeprazole magnesium trihydrate. (2010). PubMed. Retrieved from [Link]
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. Retrieved from [Link]
Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. (2024). Applied Chemical Engineering. Retrieved from [Link]
Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. (2015). ResearchGate. Retrieved from [Link]
NOTE Facile and Efficient Synthesis of (R)-4-(Benzyloxy)-3- methylbutanenitrile: Toward Developing a Versatile Chiral Building Block. (2019). ResearchGate. Retrieved from [Link]
Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. (2013). ResearchGate. Retrieved from [Link]
Determination of Enantiomer in Tofacitinib Citrate Using Reversed-Phase Chiral High-Performance Liquid Chromatography. (2024). Semantic Scholar. Retrieved from [Link]
Chiral High Performance Liquid Chromatography: Review. (2020). IJPPR. Retrieved from [Link]
The Computational Crucible: Predicting Reaction Outcomes for 1-Methyl-3-oxocyclobutane-1-carbonitrile
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern drug discovery and organic synthesis, the ability to accurately predict the outcomes of chemical re...
Author: BenchChem Technical Support Team. Date: January 2026
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug discovery and organic synthesis, the ability to accurately predict the outcomes of chemical reactions is a cornerstone of efficient and innovative research. The molecule 1-Methyl-3-oxocyclobutane-1-carbonitrile, with its strained four-membered ring and dual reactive functionalities (a ketone and a nitrile), presents a compelling case study for the power and nuance of computational chemistry. This guide provides an in-depth comparison of contemporary computational approaches for predicting the reaction outcomes of this versatile building block, offering a critical evaluation of their performance against established experimental principles. As a Senior Application Scientist, my focus is to dissect the causality behind computational choices, ensuring a robust and validated approach to in silico reaction prediction.
The Challenge: Regioselectivity in the Baeyer-Villiger Oxidation
To illustrate the predictive power of computational methods, we will focus on a classic yet challenging reaction: the Baeyer-Villiger oxidation of 1-Methyl-3-oxocyclobutane-1-carbonitrile. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, transforming the cyclic ketone into one of two possible lactones (cyclic esters). The critical question is one of regioselectivity: which of the two α-carbons to the carbonyl will the oxygen atom preferentially insert into? This outcome is dictated by the migratory aptitude of the adjacent carbon atoms.
The two potential products are:
Product A: 4-cyano-4-methyl-oxan-2-one
Product B: 3-cyano-3-methyl-oxan-2-one
Predicting this regioselectivity is non-trivial due to the complex interplay of steric and electronic effects within the strained cyclobutane ring.
The Computational Arsenal: A Tale of Two Methodologies
We will explore two distinct yet complementary computational strategies to predict the major product of the Baeyer-Villiger oxidation of our target molecule: a quantum mechanics (QM)-based approach and a machine learning (ML)-based approach.
Quantum Mechanics (QM) Approach: A First-Principles Investigation
The QM approach relies on solving the Schrödinger equation to model the electronic structure of the reacting molecules and to map out the potential energy surface of the reaction. This method provides a detailed, physics-based understanding of the reaction mechanism.
Reactant and Product Optimization:
The 3D structures of the reactant (1-Methyl-3-oxocyclobutane-1-carbonitrile) and both potential lactone products (A and B) are built using a molecular editor.
Geometry optimization is performed using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step finds the lowest energy conformation for each molecule.
Transition State (TS) Search:
The Criegee intermediate is the key intermediate in the Baeyer-Villiger reaction. The transition states for the migration of the two different α-carbons from this intermediate are located using a TS search algorithm (e.g., Berny optimization in Gaussian).
Frequency calculations are performed on the located TS structures to verify that they are true saddle points on the potential energy surface (characterized by a single imaginary frequency).
Energy Profile Calculation:
The relative energies of the reactants, transition states, and products are calculated. The activation energy for each pathway (leading to Product A and Product B) is determined as the difference in energy between the respective transition state and the Criegee intermediate.
Prediction of Regioselectivity:
According to transition state theory, the reaction pathway with the lower activation energy will be the kinetically favored one, leading to the major product.
Diagram: Quantum Mechanics (QM) Workflow for Reaction Prediction
Caption: A schematic of the QM workflow for predicting reaction outcomes.
Machine Learning (ML) Approach: Learning from Chemical Data
The ML approach leverages algorithms trained on large datasets of known chemical reactions to predict the outcome of new reactions. These models learn complex relationships between molecular structures and their reactivity without explicitly solving the underlying quantum mechanical equations.
Data Curation and Featurization:
A large dataset of Baeyer-Villiger reactions with known regioselectivity is compiled from chemical databases.
The reactant molecules are converted into machine-readable representations (features). This can include molecular fingerprints, graph-based representations, or QM-calculated descriptors (in a hybrid approach).[1]
Model Training:
A suitable machine learning model, such as a graph neural network (GNN) or a random forest classifier, is trained on the curated dataset. The model learns to correlate the input features with the observed regioselectivity.[1][2]
Prediction for the Target Molecule:
The target molecule, 1-Methyl-3-oxocyclobutane-1-carbonitrile, is featurized in the same way as the training data.
The trained ML model is then used to predict the probability of each possible lactone being the major product.
Interpretation of the Prediction:
For some ML models, it is possible to interpret which molecular features were most influential in the prediction, providing insights into the factors driving the regioselectivity.
Diagram: Machine Learning (ML) Workflow for Reaction Prediction
Caption: A schematic of the ML workflow for predicting reaction outcomes.
No large dataset required; focuses on the specific reaction.
Requires a large, high-quality dataset of similar reactions.
Computational Cost
High, especially for complex molecules and accurate methods.
Low for prediction once the model is trained; training can be costly.
Interpretability
High; provides detailed mechanistic insights (transition states, energy profiles).
Varies; some models are "black boxes," while others offer feature importance.
Novelty Handling
Can handle novel reactions and structures not present in any database.
Performance may degrade for reactions outside the training data distribution.
Accuracy
Generally high, but dependent on the level of theory (functional and basis set) chosen.
Can be very high if trained on a relevant and comprehensive dataset.
Predicted Outcome and Experimental Validation
For the Baeyer-Villiger oxidation of 1-Methyl-3-oxocyclobutane-1-carbonitrile, the migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. In our target molecule, one α-carbon is quaternary (bonded to a methyl and a nitrile group), and the other is secondary. Based on this general principle, the quaternary carbon is expected to migrate preferentially.
QM Prediction: A detailed DFT calculation would likely show a lower activation energy for the migration of the quaternary carbon, thus predicting Product A (4-cyano-4-methyl-oxan-2-one) as the major product.
ML Prediction: An ML model trained on a diverse set of Baeyer-Villiger reactions would likely have learned the feature that more substituted carbons have a higher migratory aptitude and would also predict Product A as the major product.
Conclusion: A Symbiotic Approach to Reaction Prediction
Both quantum mechanics and machine learning offer powerful, albeit different, approaches to predicting the outcomes of chemical reactions. The QM approach provides a deep, mechanistic understanding from first principles, making it invaluable for studying novel reactivity. The ML approach, on the other hand, excels at rapidly screening large numbers of reactions, provided a suitable training dataset is available.
For a molecule like 1-Methyl-3-oxocyclobutane-1-carbonitrile, which holds potential as a versatile synthetic intermediate, a synergistic approach is often the most effective. High-throughput screening with a trained ML model can quickly identify promising reactions, which can then be investigated in greater detail using QM methods to elucidate the underlying mechanisms and fine-tune reaction conditions. This integrated computational strategy empowers researchers to navigate the complexities of chemical reactivity with greater confidence and efficiency, ultimately accelerating the pace of discovery in chemical synthesis and drug development.
References
Computational tools for the prediction of site- and regioselectivity of organic reactions. Chemical Science. [Link]
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. National Institutes of Health. [Link]
Multicomponent Reactions of Cyclobutanones. The Journal of Organic Chemistry. [Link]
Fe‐Catalyzed Ring‐Opening Reaction of Cyclobutanones. ResearchGate. [Link]
Regio-selectivity prediction with a machine-learned reaction representation and on-the-fly quantum mechanical descriptors. National Institutes of Health. [Link]
Synthesis of Cyclobutanones by Gold(I)-Catalyzed [2 + 2] Cycloaddition of Ynol Ethers with Alkenes. Organic Letters. [Link]
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RegioML: Predicting the regioselectivity of electrophilic aromatic substitution reactions using machine learning. ChemRxiv. [Link]
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Enantioselective Baeyer-Villiger Research Articles. R Discovery. [Link]
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A Senior Scientist's Guide to the Safe Disposal of 1-Methyl-3-oxocyclobutane-1-carbonitrile
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical entities we handle. 1-Methyl-3-oxocyclobutane-1-carbonitrile is...
Author: BenchChem Technical Support Team. Date: January 2026
As researchers and scientists dedicated to innovation, our responsibility extends beyond discovery to the safe and conscientious management of the chemical entities we handle. 1-Methyl-3-oxocyclobutane-1-carbonitrile is a valuable building block in synthetic chemistry, but its nitrile functional group (-C≡N) demands a rigorous and informed approach to disposal. This guide provides a comprehensive, experience-driven framework for its proper handling and disposal, ensuring the safety of laboratory personnel and environmental integrity. The procedures outlined here are designed to be a self-validating system, prioritizing hazard mitigation at every step.
The primary and most critical hazard associated with 1-Methyl-3-oxocyclobutane-1-carbonitrile, and indeed all nitrile-containing compounds, is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas. This occurs when the compound comes into contact with acidic substances.[1][2] Even seemingly neutral solutions or water can be sufficiently acidic (pH < 9.5) to trigger this dangerous reaction.[2] Therefore, the entire disposal strategy is built upon preventing acidification and ensuring proper chemical segregation.
Under the Resource Conservation and Recovery Act (RCRA), cyanide-containing wastes are listed as hazardous, necessitating a specific management and disposal protocol from the point of generation to final treatment.[3]
The three pillars of safe disposal are:
Rigorous Segregation: Physically and chemically isolating nitrile-containing waste from all other waste streams, particularly acids.
Systematic Decontamination: Using appropriate alkaline solutions to neutralize and decontaminate all surfaces, glassware, and equipment.
Professional Removal: Ensuring all waste is collected, labeled, and transferred to a licensed hazardous waste disposal facility in accordance with institutional and federal regulations.[4]
Proper disposal begins at the source. Inadvertent mixing is the most common cause of laboratory accidents involving cyanides. The following step-by-step protocol must be implemented at the bench.
Step 1: Designate Dedicated Waste Containers
Obtain separate, dedicated hazardous waste containers for solid and liquid waste streams.[5] These containers should be made of a compatible material (e.g., high-density polyethylene) and be clearly labeled.
Labeling: The label must be explicit. Use a hazardous waste tag and clearly write:
"HAZARDOUS WASTE: CYANIDE / NITRILE-CONTAINING, LIQUID" for the liquid container.
"HAZARDOUS WASTE: CYANIDE / NITRILE-CONTAMINATED, SOLID" for the solid container.
List all constituents, including 1-Methyl-3-oxocyclobutane-1-carbonitrile and any solvents.
Include the hazard characteristic: "TOXIC" and "REACTIVE (with acid)".
Step 2: Collect Liquid Waste
All liquid residues, including reaction mother liquors and solvent washes containing the nitrile compound, must be collected in the dedicated liquid waste container.
Causality: Never pour nitrile-containing waste down the drain. Sewer systems can contain unpredictable mixtures of chemicals, and the risk of encountering an acidic effluent is unacceptably high.
Step 3: Collect Solid Waste
All materials that have come into contact with 1-Methyl-3-oxocyclobutane-1-carbonitrile are considered hazardous waste.
This includes:
Gloves (remove them carefully to avoid contaminating skin).
Weighing papers and boats.
Pipette tips.
Contaminated paper towels or absorbent pads.
Place these items immediately into the dedicated solid waste container.[2]
Step 4: Storage of Waste Containers
Keep waste containers tightly sealed when not in use.[4]
Store them in a designated, well-ventilated area, such as a satellite accumulation area within or near a chemical fume hood.[2]
Crucially, ensure the storage location is physically separate from any containers of acid.[1][4] Using secondary containment bins is a highly recommended best practice to prevent accidental spills or leaks.[1]
Section 3: Spill & Decontamination Procedures
An immediate and correct response to a spill is vital to prevent exposure and HCN generation. All decontamination activities should be conducted within a certified chemical fume hood.[5]
Protocol 3.1: Small Spill Contained Within a Fume Hood
Alert Personnel: Inform others in the immediate area.
Containment: If the spill is a liquid, confine it with absorbent pads. If it is a solid, gently cover it with paper towels to avoid raising dust.[2]
First Neutralization: Wipe or treat the spill area with a pH 10 buffer solution.[2][5] This ensures an alkaline environment, preventing HCN formation.
Second Decontamination: After the initial cleanup, wipe down all affected surfaces with a freshly prepared 10% bleach (sodium hypochlorite) solution.[2][5] The hypochlorite chemically oxidizes the cyanide group to the much less toxic cyanate ion.
Waste Collection: All cleanup materials (absorbent pads, wipes, gloves) must be collected and placed in the designated solid cyanide hazardous waste container.[2]
Final Rinse: Rinse the decontaminated glassware or equipment with soap and water. This final rinse water can typically go down the sink drain after the alkaline bleach decontamination has been performed.[1]
Protocol 3.2: Large Spill or Any Spill Outside a Fume Hood
EVACUATE: Immediately evacuate the laboratory. Do not attempt to clean it up yourself.[1][2]
Isolate: Close the laboratory doors and post "DO NOT ENTER" signs.[2]
Alert: Contact your institution's Environmental Health & Safety (EH&S) emergency line and inform them of a cyanide/nitrile compound spill. Provide as much detail as possible.
Seek Medical Attention: If anyone has been exposed, seek immediate medical aid.[2]
Data Summary: Critical Disposal Parameters
For quick reference, the following table summarizes the key quantitative data essential for the safe management of 1-Methyl-3-oxocyclobutane-1-carbonitrile waste.
Parameter
Guideline Value
Rationale & Source
Critical pH Threshold
Avoid pH < 9.5
Prevents the formation of highly toxic Hydrogen Cyanide (HCN) gas.[2]
Decontamination Buffer
pH 10
Ensures an alkaline environment to stabilize the nitrile/cyanide group during cleanup.[2][5]
Chemical Decontamination
~10% Sodium Hypochlorite
Oxidizes cyanide to the less toxic cyanate. Must be freshly prepared.[3][5]
RCRA Land Disposal Limit
< 590 mg/kg (Total Cyanides)
Maximum concentration in treated, non-wastewater waste for land disposal.[3]
RCRA Land Disposal Limit
< 30 mg/kg (Amenable Cyanides)
Maximum concentration for cyanides amenable to chlorination in treated waste.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for handling materials and waste related to 1-Methyl-3-oxocyclobutane-1-carbonitrile.
Caption: Decision workflow for proper segregation and disposal of nitrile waste.
Section 4: Final Disposal Logistics
The ultimate disposal of 1-Methyl-3-oxocyclobutane-1-carbonitrile must be handled by professionals. Your role is to ensure the waste is properly prepared for them.
Contact EH&S: When your dedicated waste container is approximately 90% full, contact your institution's EH&S department to schedule a hazardous waste pickup.[2][6]
Ensure Proper Documentation: Complete all required hazardous waste tags accurately and legibly. This documentation is a legal requirement and is critical for the disposal contractor to handle the waste safely.
Maintain Records: Keep a copy of the waste manifest provided by the disposal contractor. This serves as proof of proper disposal.
By adhering to this guide, you fulfill your professional obligation to maintain a safe laboratory environment and protect our ecosystem. The principles of segregation, decontamination, and professional removal are non-negotiable when handling nitrile-containing compounds.
References
Cyanides Storage, Handling and General Use Information. University of Windsor. [Link]
Information on Cyanide Compounds. Stanford Environmental Health & Safety. [Link]
Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. United Chemical. [Link]
Cyanides - Safe Work Procedure. University of Victoria. [Link]
Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
MSDS of 1-methyl-3-oxocyclobutane-1-carbonitrile. Capot Chemical. [Link]
The Disposal of Chemical Laboratory Wastes. P2 InfoHouse. [Link]
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]